molecular formula C15H20O3 B1643086 Tessaric acid

Tessaric acid

Cat. No.: B1643086
M. Wt: 248.32 g/mol
InChI Key: GAWKUNMREBFQOL-ZVWUFJHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tessaric acid is a sesquiterpene eremophilane compound identified in the plant Tessaria absinthioides and serves as a key species marker for this plant . Researchers are exploring its significant potential in oncology, as studies indicate it exhibits cytotoxic activity against a range of human solid tumor cell lines, including mammary (MCF-7), glioblastoma, and colorectal cancer cells . The compound's mechanism of action has been linked to the induction of G2/M cell cycle arrest, which can inhibit cancer cell proliferation . Furthermore, its antioxidative properties, evaluated via DPPH and FRAP assays, contribute to its research profile by potentially mitigating oxidative stress, a factor implicated in cancer progression . The consistent biological activities observed across different collections of T. absinthioides decoction, correlated with the presence of this compound and other phenolics, encourage further investigation into its application as an anticancer agent . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1

InChI Key

GAWKUNMREBFQOL-ZVWUFJHRSA-N

SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C

Isomeric SMILES

C[C@H]1CC(=O)C=C2[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)C

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Tessaric Acid: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring eremophilane-type sesquiterpene, has emerged as a molecule of interest due to its presence in medicinal plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, natural sources, and physicochemical properties of this compound. It details a representative experimental protocol for its isolation and presents quantitative data on its occurrence. Furthermore, this guide elucidates the known biological activity of this compound derivatives, specifically their role in inducing cell cycle arrest, and visualizes this signaling pathway.

Discovery and Natural Source

This compound was first discovered and isolated from the aerial parts of Tessaria absinthioides, a plant native to South America. The initial report of its discovery was published in the journal Phytochemistry in 1997.[1][2][3] This compound is a characteristic secondary metabolite of this plant, to the extent that it has been proposed as a species marker.[4]

Beyond Tessaria absinthioides, this compound has also been identified in other plant species, including Laggera alata and Pluchea sericea. Its natural occurrence is primarily within the Asteraceae family. The concentration of this compound in aqueous decoctions of Tessaria absinthioides has been quantified, with notable variability between different collections of the plant material.

Quantitative Data on this compound Content
Plant SourcePlant PartExtraction MethodThis compound Concentration (µg/mL)Reference
Tessaria absinthioidesAerial PartsDecoction29.80 - 559.50[4]

Physicochemical Properties

This compound is a sesquiterpene with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its chemical structure is characterized by an eremophilane skeleton.

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
CAS Number 58142-10-2
Melting Point 154-155 °C
Boiling Point (Predicted) 428.0 ± 45.0 °C
Density (Predicted) 1.12 ± 0.1 g/cm³
pKa (Predicted) 4.35 ± 0.11

Experimental Protocols

Plant Material Collection and Preparation
  • Collect the aerial parts of Tessaria absinthioides.

  • Air-dry the plant material at room temperature in a shaded, well-ventilated area.

  • Once fully dried, grind the plant material into a fine powder.

Extraction

Method A: Methanolic Extraction [5]

  • Reflux the ground aerial parts (1 kg) with methanol (3000 mL) for 30 minutes at 60°C.

  • Repeat the extraction process three times.

  • Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

Method B: Steam Distillation (for volatile sesquiterpenes) [6][7][8][9]

  • Place fresh plant material in a distillation flask with water.

  • Heat the flask to generate steam, which will carry the volatile compounds from the plant material.

  • Condense the steam and collect the distillate, which will contain an oil layer rich in sesquiterpenes.

  • Separate the oil layer from the aqueous layer.

Isolation and Purification
  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.

Biological Activity and Signaling Pathways

Research has demonstrated that synthetic derivatives of this compound possess significant biological activity. Specifically, these derivatives have been shown to induce cell cycle arrest at the G2/M phase in various human solid tumor cell lines.[4] This finding suggests that this compound and its analogs may have potential as anticancer agents by interfering with the process of cell division.

The G2/M checkpoint is a critical control point in the cell cycle that ensures cells do not enter mitosis with damaged DNA. Arrest at this checkpoint can be triggered by various cellular stresses, including DNA damage, and often involves the modulation of cyclin-dependent kinase (CDK) activity.

Signaling Pathway Diagram

G2_M_Cell_Cycle_Arrest Tessaric_Acid This compound Derivatives Cellular_Target Cellular Target(s) (e.g., Tubulin, CDKs) Tessaric_Acid->Cellular_Target Interacts with G2_M_Checkpoint G2/M Checkpoint Activation Cellular_Target->G2_M_Checkpoint Triggers G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression G2_M_Checkpoint->M_Phase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Conclusion

This compound, a sesquiterpene primarily found in Tessaria absinthioides, represents a natural product with potential for further investigation in the field of drug discovery. Its derivatives have demonstrated a clear biological effect by inducing G2/M cell cycle arrest in tumor cells. Future research should focus on elucidating the precise molecular targets and mechanism of action of this compound to fully explore its therapeutic potential. The detailed methodologies provided in this guide offer a foundation for researchers to isolate and study this promising natural compound.

References

An In-depth Technical Guide on the Putative Biosynthesis of Tessaric Acid in Tessaria absinthioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tessaric acid, a significant sesquiterpene found in Tessaria absinthioides. Due to the limited specific research on the complete enzymatic sequence in this particular plant, this document presents a putative pathway based on established principles of sesquiterpene biosynthesis and the known chemistry of eudesmane-type compounds. It includes quantitative data from literature, detailed hypothetical experimental protocols for pathway elucidation, and a visual representation of the proposed metabolic route.

Introduction

Tessaria absinthioides (Hook. & Arn.) DC., a member of the Asteraceae family, is a plant species with a history of use in traditional medicine. Its secondary metabolome is rich in various bioactive compounds, including flavonoids, phenolic acids, and sesquiterpenes. Among these, this compound, a eudesmane-type sesquiterpene, has been identified as a notable constituent[1][2]. The biosynthesis of such terpenes is a complex process involving multiple enzymatic steps, starting from primary metabolites. Understanding this pathway is crucial for potential biotechnological applications, including the sustainable production of this and similar compounds for pharmaceutical development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for sesquiterpenoid synthesis in plants, which can be divided into two main phases: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization and modification of the FPP backbone to yield the final product.

Phase 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of FPP can occur through two independent pathways in plants: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpene biosynthesis, the MVA pathway is generally the primary source of precursors.

Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS).

Phase 2: Cyclization and Modification of FPP

This phase involves the transformation of the linear FPP molecule into the characteristic bicyclic eudesmane skeleton of this compound, followed by a series of oxidative modifications.

  • Cyclization of FPP: The process is initiated by a sesquiterpene synthase (STS). This enzyme catalyzes the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions to form a stable eudesmane cation.

  • Formation of a Eudesmane Intermediate: The eudesmane cation is then quenched by a water molecule to yield a hydroxylated eudesmane intermediate.

  • Oxidative Modifications: The eudesmane intermediate is further modified by a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases. These modifications are responsible for the introduction of the ketone and carboxylic acid functionalities present in this compound. The exact sequence of these oxidative steps is yet to be determined experimentally.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Tessaric_Acid_Biosynthesis cluster_0 Phase 1: FPP Biosynthesis (MVA Pathway) cluster_1 Phase 2: Eudesmane Skeleton Formation and Modification Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Several steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPPS GPP->FPP FPPS Eudesmane_Cation Eudesmane Cation FPP->Eudesmane_Cation Sesquiterpene Synthase (STS) Eudesmane_Intermediate Hydroxylated Eudesmane Intermediate Eudesmane_Cation->Eudesmane_Intermediate + H2O Oxidized_Intermediate_1 Oxidized Intermediate 1 Eudesmane_Intermediate->Oxidized_Intermediate_1 Cytochrome P450s Oxidized_Intermediate_2 Oxidized Intermediate 2 Oxidized_Intermediate_1->Oxidized_Intermediate_2 Dehydrogenases Tessaric_Acid This compound Oxidized_Intermediate_2->Tessaric_Acid Further Oxidation

Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

While specific quantitative data on the enzymatic steps of this compound biosynthesis are not available, studies have quantified the concentration of this compound in decoctions of Tessaria absinthioides. This information provides a valuable measure of the plant's capacity to produce this compound under specific conditions.

CompoundPlant MaterialExtraction MethodAnalytical MethodConcentration (µg/mL)Reference
This compoundAerial parts of T. absinthioidesDecoctionUPLC-MS/MS276.50 ± 224.31 (mean of four collections)[1]

Note: The reported concentration is the mean and standard deviation across four different collections, indicating significant variability.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound would require a combination of biochemical and molecular biology techniques. The following are detailed hypothetical protocols for key experiments.

1. Identification and Characterization of Sesquiterpene Synthase (STS)

  • Objective: To identify and characterize the enzyme responsible for the cyclization of FPP to the eudesmane skeleton.

  • Methodology:

    • Crude Enzyme Extraction:

      • Fresh young leaves of Tessaria absinthioides are frozen in liquid nitrogen and ground to a fine powder.

      • The powder is homogenized in an extraction buffer containing protease inhibitors and polyvinylpyrrolidone (to remove phenolic compounds).

      • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

    • In Vitro Enzyme Assay:

      • The crude enzyme extract is incubated with the substrate, [1H]-labeled farnesyl pyrophosphate, in a reaction buffer.

      • The reaction is overlaid with hexane to trap volatile products.

      • After incubation, the hexane layer is collected, and the products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

    • Enzyme Purification and Identification:

      • The STS can be purified using a combination of chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).

      • The purified protein can be subjected to SDS-PAGE, and the corresponding protein band can be excised and analyzed by LC-MS/MS for protein identification through peptide sequencing.

    • Gene Cloning and Heterologous Expression:

      • Based on the peptide sequences, degenerate primers can be designed to amplify the corresponding gene from a T. absinthioides cDNA library.

      • The full-length gene can then be cloned into an expression vector (e.g., in E. coli or yeast) for heterologous expression and functional characterization of the recombinant enzyme.

2. Identification of Modifying Enzymes (Cytochrome P450s and Dehydrogenases)

  • Objective: To identify the enzymes responsible for the oxidative modifications of the eudesmane backbone.

  • Methodology:

    • Microsome Isolation:

      • For the identification of P450s, which are membrane-bound enzymes, microsomes are isolated from T. absinthioides tissues by differential centrifugation.

    • In Vitro Assays with Microsomes:

      • The isolated microsomes are incubated with the eudesmane intermediate (produced by the characterized STS) in the presence of NADPH (as a cofactor for P450s).

      • The reaction products are extracted and analyzed by LC-MS to identify oxidized intermediates.

    • Transcriptome Analysis:

      • RNA sequencing (RNA-Seq) of tissues actively producing this compound can be performed to identify candidate genes encoding P450s and dehydrogenases that are highly expressed.

    • Functional Characterization:

      • Candidate genes are heterologously expressed (e.g., in yeast co-expressed with a P450 reductase), and the recombinant enzymes are assayed for their ability to convert the proposed intermediates in the pathway.

3. In Vivo Pathway Confirmation using Isotopic Labeling

  • Objective: To confirm the proposed pathway in living plant tissue.

  • Methodology:

    • Precursor Feeding:

      • Tessaria absinthioides plantlets or cell cultures are fed with stable isotope-labeled precursors (e.g., ¹³C-labeled mevalonate or ¹³C-glucose).

    • Metabolite Extraction and Analysis:

      • After a certain incubation period, metabolites are extracted from the plant material.

      • The extracts are analyzed by LC-MS and NMR spectroscopy to trace the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

Below is a workflow diagram for the elucidation of the this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Step 1: Enzyme and Gene Discovery cluster_1 Step 2: Functional Characterization cluster_2 Step 3: Identification of Modifying Enzymes cluster_3 Step 4: In Vivo Validation Plant_Material T. absinthioides Tissue Crude_Extract Crude Protein Extract Plant_Material->Crude_Extract Microsome_Isolation Microsome Isolation Plant_Material->Microsome_Isolation Transcriptomics Transcriptome Analysis Plant_Material->Transcriptomics Isotopic_Labeling Isotopic Labeling (¹³C precursors) Plant_Material->Isotopic_Labeling Enzyme_Assay In Vitro Enzyme Assay (with labeled FPP) Crude_Extract->Enzyme_Assay Enzyme_Purification STS Purification Crude_Extract->Enzyme_Purification Product_ID Product Identification (GC-MS) Enzyme_Assay->Product_ID Protein_ID Protein Identification (LC-MS/MS) Enzyme_Purification->Protein_ID Gene_Cloning Gene Cloning Protein_ID->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Recombinant_Enzyme Recombinant Enzyme Heterologous_Expression->Recombinant_Enzyme Functional_Assay Functional Assay Recombinant_Enzyme->Functional_Assay Confirmed_Function Confirmed Enzyme Function Functional_Assay->Confirmed_Function Microsomal_Assay Microsomal Assay Microsome_Isolation->Microsomal_Assay Candidate_Genes Candidate P450s & Dehydrogenases Transcriptomics->Candidate_Genes Candidate_Genes->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Isotopic_Labeling->Metabolite_Analysis Pathway_Validation Pathway Validation Metabolite_Analysis->Pathway_Validation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Tessaria absinthioides is a complex process that likely involves a dedicated set of enzymes, including a sesquiterpene synthase and various modifying enzymes. While the complete pathway has not yet been experimentally elucidated, the proposed route provides a solid foundation for future research. The protocols outlined in this guide offer a roadmap for researchers to systematically unravel the enzymatic steps involved in the biosynthesis of this and other valuable eudesmane-type sesquiterpenes. A thorough understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these compounds for various applications in the pharmaceutical and other industries.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid is a naturally occurring eudesmane-type sesquiterpenoid.[1] This class of compounds is known for its structural diversity and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound has been identified as a significant constituent in various plants, notably Tessaria absinthioides and Pluchea sericea.[1] Its presence in plants with traditional medicinal uses suggests its potential as a bioactive compound worthy of further investigation for drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological context of this compound, along with proposed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a sesquiterpenoid carboxylic acid with a molecular formula of C₁₅H₂₀O₃. The systematic IUPAC name for this compound is 2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid.

Structural Features

The core of this compound is a bicyclic eudesmane skeleton. Key functional groups include a carboxylic acid, an α,β-unsaturated ketone within a cyclohexenone ring, and an exocyclic double bond conjugated with the carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₃PubChem
Molecular Weight248.32 g/mol PubChem
IUPAC Name2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acidPubChem
InChIInChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1PubChem
Canonical SMILESC[C@H]1CC(=O)C=C2[C@@]1(C--INVALID-LINK--C(=C)C(=O)O)CPubChem

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three chiral centers, leading to a specific three-dimensional arrangement of its atoms.

Absolute Configuration

The absolute configuration of the stereocenters in this compound has been determined as (2R, 8S, 8aR). This specific arrangement is essential for its interaction with biological targets. The stereochemical descriptors are defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Experimental Protocols

Proposed Isolation and Purification Protocol
  • Plant Material Collection and Preparation: Aerial parts of Tessaria absinthioides are collected, air-dried in the shade, and ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with a solvent of medium polarity, such as dichloromethane or a mixture of hexane and ethyl acetate, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

While a complete and assigned NMR dataset for this compound is not available in the reviewed literature, the following spectroscopic techniques are essential for its structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are crucial for the complete assignment of all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the carboxylic acid (O-H and C=O stretching), the α,β-unsaturated ketone (C=O stretching), and double bonds (C=C stretching).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems present in the molecule.

Biological Activity and Potential Applications

Specific signaling pathways modulated by pure this compound have not been extensively reported. However, decoctions of Tessaria absinthioides, where this compound is a major component, have shown cytotoxic and antioxidant activities.[2][3] Eudesmane sesquiterpenoids, as a class, are known to exhibit a variety of biological effects, suggesting that this compound may have potential therapeutic applications.

Visualization of Experimental Workflow

The following diagrams illustrate the proposed workflow for the isolation, characterization, and preliminary biological screening of this compound.

Isolation_and_Characterization_Workflow Start Plant Material (Tessaria absinthioides) Extraction Extraction (Dichloromethane) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Purification Preparative HPLC ColumnChromatography->Purification PureCompound Pure this compound Purification->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) PureCompound->Spectroscopy StructureElucidation Structure Elucidation and Stereochemical Assignment Spectroscopy->StructureElucidation Biological_Screening_Workflow PureCompound Pure this compound Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) PureCompound->Cytotoxicity Antioxidant In Vitro Antioxidant Assays (e.g., DPPH, ABTS) PureCompound->Antioxidant AntiInflammatory In Vitro Anti-inflammatory Assays (e.g., COX-2, LOX inhibition) PureCompound->AntiInflammatory Antimicrobial In Vitro Antimicrobial Assays (e.g., MIC determination) PureCompound->Antimicrobial LeadIdentification Lead Compound Identification Cytotoxicity->LeadIdentification Antioxidant->LeadIdentification AntiInflammatory->LeadIdentification Antimicrobial->LeadIdentification

References

Spectroscopic Profile of Tessaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tessaric acid, a sesquiterpenoid of interest for its potential biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound (Molecular Formula: C₁₅H₂₀O₃) are summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
Data not explicitly found in search results

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
Data not explicitly found in search results
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
Data not explicitly found in search results
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not explicitly found in search results

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on methods described for the analysis of this compound and related compounds.

NMR Spectroscopy

The ¹H-NMR spectrum of this compound has been previously described by Donadel et al. While the specific parameters from that study were not retrieved, a general protocol for acquiring NMR data for natural products is as follows:

Protocol:

  • Sample Preparation: A precisely weighed sample of isolated this compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H-NMR Acquisition: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the general procedure for obtaining an IR spectrum of a solid sample is as follows:

Protocol:

  • Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

The identification and quantification of this compound have been performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol (based on Pascual et al., 2023):

  • Chromatographic Separation:

    • System: An Acquity UPLC H-Class System.

    • Column: An Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • System: A Xevo TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 650 L/h.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Plant_Material Plant Material (e.g., Tessaria absinthioides) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of This compound Extraction->Isolation NMR NMR (¹H, ¹³C) Isolation->NMR IR IR Isolation->IR MS MS Isolation->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Physical and chemical properties of Tessaric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a sesquiterpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental methodologies and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a sesquiterpene that has been isolated from plants of the Asteraceae family, notably Tessaria absinthioides[1][2][3]. While comprehensive experimental data for this compound is limited, its fundamental properties have been characterized. Furthermore, extensive research on the closely related and structurally analogous Tanzawaic acids provides valuable insights into its expected characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 2-((2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)acrylic acidPubChem
CAS Number 58142-10-2PubChem
Molecular Formula C₁₅H₂₀O₃PubChem
Molecular Weight 248.32 g/mol PubChem
Calculated LogP 2.89ChEMBL
Calculated Acidic pKa 4.56ChEMBL

Note: LogP and pKa values are computationally predicted and may not reflect experimental values.

Table 2: Spectroscopic Data for the Structurally Similar Tanzawaic Acid B
Spectroscopic DataDescription
¹H NMR Data available from total synthesis studies.
¹³C NMR Data available from total synthesis studies.
Mass Spectrometry Data available from total synthesis studies.

Note: Specific spectral data can be found in the supporting information of the cited synthesis publications.

Experimental Protocols

Isolation and Purification

This compound can be isolated from the aerial parts of Tessaria absinthioides. A general procedure would involve:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with a solvent of medium polarity such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is confirmed using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, extensive research on the closely related Tanzawaic acids and the broader class of sesquiterpene lactones provides strong evidence for its potential pharmacological effects.

Reported Biological Activities of Tanzawaic Acids and Related Compounds:
  • Anti-inflammatory Activity: Tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines[4][5][6]. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4][5][6].

  • Antimicrobial and Antifungal Activity: Various Tanzawaic acids have demonstrated antibacterial, antimalarial, and antifungal properties[7][8].

  • Cytotoxic Activity: Some Tanzawaic acid derivatives have exhibited cytotoxic effects against various cancer cell lines[4][9].

  • Enzyme Inhibition: Tanzawaic acids A and B have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B)[5][10].

Potential Signaling Pathway Modulation

Sesquiterpene lactones are known to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer[11][12][13]. Based on the observed anti-inflammatory effects of Tanzawaic acids, a primary mechanism of action for this compound is likely the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS and COX-2.

The inhibitory effect of Tanzawaic acids on iNOS and COX-2 expression strongly suggests an upstream intervention in the NF-κB pathway. It is plausible that this compound, sharing the same structural core, acts in a similar manner.

Below is a diagram illustrating the proposed mechanism of action of this compound via the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Tessaric_Acid This compound Tessaric_Acid->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Other potential signaling pathways that may be modulated by this compound, based on the activities of sesquiterpene lactones, include the MAPK (Mitogen-Activated Protein Kinase) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways, which are also involved in inflammation and cell proliferation[11][12][14][15]. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and cytotoxic agents. While experimental data on its physical and chemical properties are still emerging, the wealth of information on the structurally similar Tanzawaic acids provides a solid foundation for further investigation. The likely modulation of the NF-κB signaling pathway positions this compound as a compelling candidate for drug development efforts targeting inflammatory diseases and certain cancers. This technical guide serves as a starting point for researchers, and it is anticipated that future studies will further unravel the full therapeutic potential of this intriguing sesquiterpenoid.

References

Tessaric Acid: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Primarily isolated from plants of the Asteraceae family, such as Tessaria absinthioides, this bioactive molecule has demonstrated a range of biological activities, most notably in the realms of cancer and oxidative stress. Its chemical structure, characterized by a eudesmane skeleton, provides a unique scaffold for potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer and antioxidant properties, supported by available quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Anticancer Activity

The most extensively studied biological activity of this compound and its derivatives is their ability to inhibit the proliferation of cancer cells. Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in various human tumor cell lines.

Antiproliferative Effects and Cell Cycle Arrest

Semisynthetic derivatives of this compound have shown potent antiproliferative activities against a panel of human solid tumor cell lines. A key study demonstrated that these derivatives induce a prominent arrest of the cell cycle at the G2/M phase[1]. This disruption of the normal cell division cycle is a critical mechanism for inhibiting tumor growth. The damage inflicted on the cancer cells by these derivatives appears to be permanent, highlighting their potential as effective cytotoxic agents[1].

While the exact signaling pathway for this compound-induced G2/M arrest is not fully elucidated, the mechanism for other sesquiterpene lactones often involves the activation of DNA damage response pathways. These pathways can involve kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate downstream effectors such as p53 and Chk1/Chk2, ultimately leading to the inhibition of the Cdc25 phosphatase and the prevention of entry into mitosis.

G2_M_Arrest_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation G2/M Arrest G2/M Arrest p53 Activation->G2/M Arrest Cdc25 Inhibition Cdc25 Inhibition Chk1/Chk2 Activation->Cdc25 Inhibition Cyclin B1/CDK1 Complex (Inactive) Cyclin B1/CDK1 Complex (Inactive) Cdc25 Inhibition->Cyclin B1/CDK1 Complex (Inactive) Cyclin B1/CDK1 Complex (Inactive)->G2/M Arrest

Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Quantitative Data on Anticancer Activity

A study by León et al. (2009) investigated the in vitro antiproliferative activities of a series of analogs synthesized from this compound. The most potent analog demonstrated significant growth inhibition in the micromolar range across several human solid tumor cell lines.

Cell LineCancer TypeGI50 (µM) of Most Potent Analog
A2780Ovarian Cancer1.9 - 4.5
HBL-100Breast Cancer1.9 - 4.5
HeLaCervical Cancer1.9 - 4.5
SW1573Lung Cancer1.9 - 4.5
T-47DBreast Cancer1.9 - 4.5
WiDrColon Cancer1.9 - 4.5
Data summarized from León et al., 2009[1]

Antioxidant Activity

This compound has also been identified as a significant contributor to the antioxidant properties of plant extracts. A study correlating the chemical composition of a Tessaria absinthioides decoction with its biological activities found that this compound was one of the key bioactive and chemical markers responsible for its antioxidant capacity.

Methods for Assessing Antioxidant Activity

The antioxidant potential of extracts containing this compound has been evaluated using standard in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants.

Other Potential Biological Activities

While research has predominantly focused on the anticancer and antioxidant effects of this compound, its chemical structure as a sesquiterpene lactone suggests the potential for other biological activities, which warrant further investigation.

  • Anti-inflammatory Activity: Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB. The potential of this compound to modulate inflammatory responses remains an area for future research.

  • Antimicrobial Activity: The antimicrobial potential of this compound is another unexplored area. Sesquiterpene lactones have been reported to exhibit activity against various bacteria and fungi.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized methodologies for the key experiments cited in the context of this compound's biological activities.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound derivatives) to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curves.

SRB_Assay_Workflow A Cell Plating B Compound Treatment A->B C Cell Fixation (TCA) B->C D Staining (SRB) C->D E Destaining & Solubilization D->E F Absorbance Reading E->F G GI50 Calculation F->G

Workflow for the Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound has demonstrated promising biological activities, particularly as an anticancer and antioxidant agent. Its ability to induce G2/M cell cycle arrest in cancer cells makes it a valuable lead compound for the development of new chemotherapeutic agents. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Elucidating the precise molecular mechanisms: A deeper understanding of the signaling pathways modulated by this compound is crucial. This includes identifying its direct molecular targets and the downstream effectors that lead to cell cycle arrest and apoptosis.

  • In vivo studies: The efficacy and safety of this compound and its derivatives need to be evaluated in preclinical animal models of cancer.

  • Exploring other biological activities: Systematic investigation into the anti-inflammatory and antimicrobial properties of this compound could reveal new therapeutic applications.

  • Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help in identifying compounds with improved potency and selectivity.

References

Unveiling the Anti-inflammatory Potential of Stearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid, a saturated long-chain fatty acid, has emerged as a molecule of interest in the study of inflammatory processes. Traditionally viewed as a simple dietary fat, recent scientific investigations have revealed its capacity to modulate key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory properties of stearic acid, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for inflammatory diseases.

Mechanisms of Anti-inflammatory Action

Stearic acid exerts its anti-inflammatory effects through a multi-faceted approach, influencing enzymatic activity and intricate signaling cascades within immune cells.

Inhibition of Cyclooxygenase-1 (COX-1)

One of the primary mechanisms by which stearic acid modulates inflammation is through the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of pro-inflammatory prostaglandins. Notably, this inhibitory action is not direct but occurs when stearic acid is in the form of its CoA ester, stearoyl-CoA. Studies have shown that while stearic acid itself has no effect on COX-1 or COX-2 activity, stearoyl-CoA selectively suppresses COX-1 activity without significantly affecting COX-2.[1] This selective inhibition of COX-1 suggests a potential for therapeutic applications with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of NF-κB and MAPK Signaling Pathways

Stearic acid has been demonstrated to influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. In models of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, stearic acid, as a component of purslane extract, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating these pathways.[2][3][4] The activation of the p38 MAPK pathway, a crucial component in macrophage-mediated inflammation, is a key target.[5]

Interestingly, the interaction of stearic acid with these pathways can be complex. In some contexts, particularly with intracellular accumulation, stearic acid can induce a TLR4/2-independent inflammatory response that leads to ER stress-mediated apoptosis in macrophages.[6][7][8] This suggests that the concentration and cellular localization of stearic acid are critical determinants of its downstream effects.

The diagram below illustrates the proposed mechanism of stearic acid in modulating the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_inhibition Inhibitory Effect of Stearic Acid Stearic Acid Stearic Acid TLR4 TLR4 Stearic Acid->TLR4 Activates IKK IKK Stearic Acid->IKK Modulates/Inhibits TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Induces Transcription

Caption: Stearic acid modulation of the NF-κB signaling pathway.

The following diagram illustrates the involvement of stearic acid in the MAPK signaling cascade.

MAPK_Pathway Stearic Acid Stearic Acid Upstream Kinases Upstream Kinases Stearic Acid->Upstream Kinases Activates/Modulates p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK JNK JNK Upstream Kinases->JNK ERK ERK Upstream Kinases->ERK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: Stearic acid's influence on the MAPK signaling cascade.

Induction of CD11c Expression in Macrophages

Stearic acid has been shown to significantly induce the expression of CD11c in proinflammatory macrophages.[9] This effect is mediated through the activation of the nuclear retinoid acid receptor (RAR) and is dependent on the cytosolic expression of epidermal fatty acid-binding protein (E-FABP).[9] The upregulation of CD11c is associated with enhanced antigen presentation and pro-inflammatory functions of macrophages.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of stearic acid from various experimental models.

Table 1: Effect of Stearic Acid on Cytokine and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)Nitric Oxide (NO) InhibitionReference
Purslane Extract (rich in Stearic Acid)200 µg/mL~45~50~70Significant, dose-dependent[3]

Table 2: Effect of Stearic Acid on Pro-inflammatory Cytokine Production in Other Cell Types

Cell TypeTreatmentConcentrationCytokineEffectReference
Human Aortic Endothelial CellsStearic Acid< 50 µMICAM-1Increased expression[10]
Human Aortic Endothelial CellsStearic Acid + Oleic Acid25 µM (Oleic Acid)ICAM-1Inhibition of stearic acid-induced increase[10]
Porcine Intestinal Epithelial Cells (IPEC-J2)Stearic Acid0.01-0.1 mM-Promoted cell differentiation[11]
Porcine Intestinal Epithelial Cells (IPEC-J2)Stearic AcidHigh concentrations-Inhibited cell viability, induced apoptosis and autophagy[11]
Circulating Angiogenic CellsStearic Acid100 µMIL-1β, IL-6, IL-8, MCP-1, TNF-αIncreased gene expression and secretion[12]

Table 3: In Vivo Anti-inflammatory Effects of Stearic Acid

Animal ModelTreatmentOutcomeReference
LPS-induced ulcerative enteritis in micePurslane Extract (rich in Stearic Acid)Ameliorated body weight loss, reduced intestinal damage, and decreased TNF-α, IL-6, and IL-1β levels in the small intestine.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of stearic acid.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of various compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Stearic acid (suspended in a suitable vehicle, e.g., 1% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles (26G)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer stearic acid or the vehicle control orally or intraperitoneally at a predetermined dose.

  • After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

The following workflow diagram illustrates the carrageenan-induced paw edema experiment.

Carrageenan_Edema_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Treatment Administration (Stearic Acid/Vehicle) Treatment Administration (Stearic Acid/Vehicle) Baseline Paw Volume Measurement->Treatment Administration (Stearic Acid/Vehicle) Carrageenan Injection Carrageenan Injection Treatment Administration (Stearic Acid/Vehicle)->Carrageenan Injection Paw Volume Measurement (Time-course) Paw Volume Measurement (Time-course) Carrageenan Injection->Paw Volume Measurement (Time-course) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Time-course)->Data Analysis (% Inhibition)

Caption: Workflow for the carrageenan-induced paw edema assay.

LPS-Stimulated RAW 264.7 Macrophages

This in vitro model is commonly used to study the effects of compounds on inflammatory responses in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Stearic acid (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β quantification

  • Reagents for Western blotting (antibodies against phosphorylated and total p38, JNK, ERK, and IκBα)

  • 96-well and 6-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in culture plates at an appropriate density (e.g., 5 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of stearic acid or vehicle control for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours for cytokine and NO measurement).

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

  • Western Blot Analysis: For signaling pathway analysis, lyse the cells after a shorter LPS stimulation time (e.g., 15-60 minutes). Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (p38, JNK, ERK, IκBα).

The workflow for the LPS-stimulated macrophage experiment is depicted below.

LPS_Macrophage_Workflow cluster_assays Downstream Assays Cell Seeding & Adhesion Cell Seeding & Adhesion Pre-treatment (Stearic Acid/Vehicle) Pre-treatment (Stearic Acid/Vehicle) Cell Seeding & Adhesion->Pre-treatment (Stearic Acid/Vehicle) LPS Stimulation LPS Stimulation Pre-treatment (Stearic Acid/Vehicle)->LPS Stimulation Sample Collection (Supernatant/Lysate) Sample Collection (Supernatant/Lysate) LPS Stimulation->Sample Collection (Supernatant/Lysate) NO Measurement (Griess Assay) NO Measurement (Griess Assay) Sample Collection (Supernatant/Lysate)->NO Measurement (Griess Assay) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Sample Collection (Supernatant/Lysate)->Cytokine Measurement (ELISA) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Sample Collection (Supernatant/Lysate)->Signaling Pathway Analysis (Western Blot)

References

Unveiling the Antiproliferative Potential of Tessaric Acid: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring sesquiterpene, has emerged as a compound of interest in oncology research due to the demonstrated antiproliferative properties of its derivatives. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the effects of this compound and its analogs on cancer cells. While direct research on this compound is sparse, this document consolidates the available data, outlines established experimental methodologies for its study, and proposes putative signaling pathways based on the known mechanisms of the broader class of sesquiterpene lactones. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in cancer.

Introduction

Sesquiterpene lactones are a large class of plant-derived secondary metabolites known for their diverse biological activities, including potent anti-inflammatory and anticancer effects. Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on cellular macromolecules, thereby modulating key signaling pathways. This compound, a member of this family, has been the subject of preliminary investigations, with its synthetic derivatives showing notable activity against various cancer cell lines. This guide will delve into the specifics of these findings and provide the technical framework for future research in this promising area.

Quantitative Data on Antiproliferative Activity

Table 1: Growth Inhibitory Activity of the Most Potent this compound Analog

Cell LineCancer TypeIC50 Range (µM)
A2780Ovarian Carcinoma1.9 - 4.5
HBL-100Breast Epithelial1.9 - 4.5
HeLaCervical Carcinoma1.9 - 4.5
SW1573Non-small Cell Lung Carcinoma1.9 - 4.5
T-47DBreast Carcinoma1.9 - 4.5
WiDrColon Adenocarcinoma1.9 - 4.5

Data sourced from the abstract of "this compound derivatives induce G2/M cell cycle arrest in human solid tumor cell lines".[1]

Key Experimental Protocols

To facilitate further research into the antiproliferative effects of this compound, this section provides detailed, generalized protocols for the key experiments that would be employed in such a study.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3][4]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or its derivatives at the desired concentrations for the desired time periods.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

  • Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.[5][6][7]

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8][9]

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound have not yet been elucidated, the known mechanisms of other sesquiterpene lactones provide a strong basis for a hypothetical model.

Confirmed Effect: G2/M Cell Cycle Arrest

The primary reported effect of this compound derivatives is the induction of cell cycle arrest at the G2/M phase.[1] This suggests an interference with the cellular machinery that governs the transition from the G2 phase to mitosis.

G2_M_Arrest cluster_G2M G2/M Checkpoint Tessaric_Acid This compound Derivatives G2_M_Transition G2 to M Transition Tessaric_Acid->G2_M_Transition Inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) Cell_Proliferation Cell Proliferation M_Phase->Cell_Proliferation

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Putative Signaling Pathway of this compound

Based on the established mechanisms of other sesquiterpene lactones, this compound is hypothesized to exert its antiproliferative effects by modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, and by inducing reactive oxygen species (ROS).

Putative_Signaling_Pathway cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects Tessaric_Acid This compound NFkB NF-κB Pathway Tessaric_Acid->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Tessaric_Acid->PI3K_Akt Modulates MAPK MAPK Pathway Tessaric_Acid->MAPK Modulates ROS ↑ ROS Production Tessaric_Acid->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest Proliferation ↓ Proliferation NFkB->Proliferation Promotes PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antiproliferative effects of a novel compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay for Viability/IC50 Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Quantitative Analysis (IC50, Cell Cycle %) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for studying antiproliferative effects.

Conclusion and Future Directions

The available evidence, though preliminary, suggests that this compound and its derivatives are promising candidates for further investigation as anticancer agents. The confirmed G2/M cell cycle arrest induced by a potent analog warrants a more in-depth exploration of the underlying molecular mechanisms. Future research should focus on:

  • Synthesis and Screening: Synthesizing a broader range of this compound derivatives and screening them against a larger panel of cancer cell lines to establish structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive studies involving Western blotting, immunoprecipitation, and potentially transcriptomic and proteomic analyses.

  • In Vivo Studies: Evaluating the efficacy and safety of the most potent this compound derivatives in preclinical animal models of cancer.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of determining the therapeutic potential of this compound in the fight against cancer.

References

Tessaric acid mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Tessaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpene, and its derivatives have emerged as compounds of interest in oncology research due to their antiproliferative properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved in the G2/M cell cycle arrest.

Antiproliferative Activity and G2/M Cell Cycle Arrest

Derivatives of this compound have been shown to exhibit significant antiproliferative activity against a panel of human solid tumor cell lines. The growth-inhibitory effects are dose-dependent, with the most potent analogs demonstrating activity in the low micromolar range.

Table 1: Antiproliferative Activity of the Most Potent this compound Analog [1]

Cell LineCancer TypeGrowth Inhibition Range (µM)
A2780Ovarian Carcinoma1.9-4.5
HBL-100Breast Carcinoma1.9-4.5
HeLaCervical Carcinoma1.9-4.5
SW1573Non-small Cell Lung Carcinoma1.9-4.5
T-47DBreast Carcinoma1.9-4.5
WiDrColon Carcinoma1.9-4.5

Cell cycle analysis of tumor cells treated with this compound derivatives reveals a significant accumulation of cells in the G2/M phase, indicating a block at this critical checkpoint.[1] This arrest is a permanent event, as determined by a "24+24 drug schedule," suggesting that the cellular damage or signaling alteration induced by these compounds is irreversible.[1]

Core Mechanism: G2/M Checkpoint Regulation

The G2/M checkpoint ensures that cells do not enter mitosis with damaged or incompletely replicated DNA. The transition from G2 to M phase is primarily regulated by the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. While the precise molecular targets of this compound derivatives within the G2/M checkpoint are still under investigation, the observed phenotype of G2/M arrest points towards the modulation of key regulators of this process.

Below is a diagram illustrating the key components of the G2/M checkpoint, which are potential targets for this compound derivatives.

G2_M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Checkpoint G2/M Checkpoint Control G2_Node Cell in G2 CDK1_CyclinB CDK1/Cyclin B Complex M_Node Cell enters Mitosis CDK1_CyclinB->M_Node Promotes CDC25 CDC25 Phosphatase CDC25->CDK1_CyclinB Activates Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Inhibits PLK1 Polo-like Kinase 1 (PLK1) PLK1->CDC25 Activates Tessaric_Acid This compound Derivatives Tessaric_Acid->CDK1_CyclinB Potential Inhibition Tessaric_Acid->CDC25 Potential Inhibition Tessaric_Acid->PLK1 Potential Inhibition

Figure 1: Potential molecular targets of this compound in G2/M arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound and its derivatives.

Antiproliferative Activity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Culture: Human tumor cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A range of concentrations of the this compound derivative is added to the wells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for 48 hours.

  • Cell Viability Measurement:

    • The supernatant is removed, and cells are fixed with 10% trichloroacetic acid.

    • After washing, cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound dye is solubilized with 10 mM Tris base.

  • Data Analysis: The absorbance is read at 515 nm. The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound derivative at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.

The following diagram illustrates the workflow for cell cycle analysis.

Cell_Cycle_Analysis_Workflow Start Start: Tumor Cell Culture Treatment Treat with This compound Derivative Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide + RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Data Analysis: Cell Cycle Phase Distribution Flow_Cytometry->Analysis End End: Determine G2/M Arrest Analysis->End

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Future Directions

While the induction of G2/M cell cycle arrest is a confirmed mechanism of action for this compound derivatives, further research is required to elucidate the precise molecular interactions. Future studies should focus on:

  • Target Identification: Investigating the direct binding partners of this compound derivatives within the G2/M checkpoint machinery, such as CDK1, Cyclin B, CDC25, Wee1/Myt1, and PLK1.

  • Signaling Pathway Analysis: Examining the upstream and downstream signaling events affected by these compounds, including the DNA damage response pathways (ATM/ATR) and the spindle assembly checkpoint.

  • In Vivo Efficacy: Translating the in vitro findings to in vivo models to assess the therapeutic potential of this compound derivatives in a more complex biological system.

Conclusion

This compound and its derivatives represent a promising class of antiproliferative agents that act by inducing a permanent G2/M cell cycle arrest in human cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. A deeper understanding of their molecular mechanism of action will be crucial for their future development as potential cancer therapeutics.

References

Tessaric Acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of tessaric acid and its derivatives as potential therapeutic agents. The information is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpene that has garnered interest for its potential biological activities. Research has primarily focused on the synthesis and evaluation of its derivatives for anticancer properties. This document summarizes the key findings related to the antiproliferative effects and mechanism of action of this compound analogs, provides detailed experimental protocols for relevant assays, and visualizes the known pathways and experimental workflows.

Antiproliferative Activity of this compound Derivatives

The primary therapeutic potential of this compound identified to date lies in the antiproliferative activity of its synthetic derivatives. A key study demonstrated that these compounds are effective against a range of human solid tumor cell lines.

In Vitro Efficacy

A series of analogs derived from this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The results from these studies are summarized in the table below.

Cell LineCancer TypePotency of Most Active Analog (GI₅₀)
A2780Ovarian Carcinoma1.9 - 4.5 µM
HBL-100Breast Carcinoma1.9 - 4.5 µM
HeLaCervical Carcinoma1.9 - 4.5 µM
SW1573Non-Small Cell Lung Carcinoma1.9 - 4.5 µM
T-47DBreast Carcinoma1.9 - 4.5 µM
WiDrColon Adenocarcinoma1.9 - 4.5 µM

Table 1: Summary of in vitro antiproliferative activity of the most potent this compound analog.[1]

Mechanism of Action: G2/M Cell Cycle Arrest

The antiproliferative effects of this compound derivatives have been attributed to their ability to induce cell cycle arrest at the G2/M phase.[1] This critical checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. Further studies indicated that the damage inflicted on the cancer cells is permanent.[1] The precise molecular signaling pathways leading to this G2/M arrest by this compound derivatives have not been fully elucidated in the available literature. However, a general representation of the G2/M checkpoint is provided in the visualization section.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the evaluation of this compound derivatives. These are generalized protocols based on standard laboratory practices.

Synthesis of this compound Derivatives

The synthesis of the active analogs involved straightforward chemical modifications of the naturally available this compound.[1] While the specific reaction schemes and purification methods are not detailed in the available abstract, a general workflow for such a process is outlined below.

G cluster_0 Synthesis Workflow Start Start Isolation Isolation of This compound Start->Isolation Derivatization Chemical Derivatization Isolation->Derivatization Purification Purification of Analogs (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization End End Characterization->End

A general workflow for the synthesis and characterization of this compound derivatives.
In Vitro Antiproliferative Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[2][3][4][5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate on absorbent paper and allow it to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8][9][10]

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the this compound derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Generic G2/M Checkpoint Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that controls the G2/M transition in the cell cycle. The specific molecular targets of this compound within this pathway are yet to be identified.

G cluster_1 G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Arrest G2/M Arrest Chk1_Chk2->Arrest CyclinB_CDK1 Cyclin B/CDK1 Complex Cdc25->CyclinB_CDK1 activates Cdc25->Arrest M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes CyclinB_CDK1->Arrest G2_Phase G2 Phase

A simplified diagram of the G2/M cell cycle checkpoint pathway.

Conclusion and Future Directions

This compound derivatives have demonstrated promising antiproliferative activity against a variety of human cancer cell lines, with a mechanism of action involving the induction of G2/M cell cycle arrest. The low micromolar potency of the lead analog suggests that this class of compounds warrants further investigation.

Future research should focus on:

  • Elucidation of the specific molecular targets and signaling pathways responsible for the G2/M arrest.

  • Quantitative Structure-Activity Relationship (QSAR) studies to optimize the anticancer activity of the derivatives.

  • In vivo studies in animal models to evaluate the efficacy and safety of the most potent compounds.

  • Exploration of other potential therapeutic applications , such as anti-inflammatory or antiviral activities.

A more comprehensive understanding of the pharmacological properties of this compound and its derivatives will be crucial for their potential development as novel therapeutic agents.

References

In Silico Modeling of Tessaric Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring sesquiterpene, has garnered interest for its potential therapeutic properties. While experimental data on its bioactivity is emerging, in silico modeling offers a powerful and cost-effective approach to predict its biological effects, understand its mechanisms of action, and assess its drug-likeness. This technical guide provides a comprehensive overview of the methodologies used in the computational modeling of this compound's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties. This document outlines the typical workflows, from initial target identification to the prediction of pharmacokinetic and toxicological profiles, and serves as a resource for researchers seeking to apply these methods to this compound or other natural products.

Introduction to In Silico Bioactivity Modeling

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates. This approach accelerates the drug development pipeline by prioritizing compounds for experimental testing. For a natural product like this compound, where extensive experimental data may be limited, in silico modeling can provide valuable initial insights into its therapeutic potential. The primary stages of in silico analysis include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Predicted Bioactivities of this compound

While specific in silico studies on this compound are not extensively available in the public domain, research on its derivatives has indicated significant antiproliferative activity. Studies have shown that analogs of this compound can induce G2/M cell cycle arrest in various human solid tumor cell lines. This suggests that this compound itself may possess anticancer properties worthy of further investigation through computational modeling.

Methodologies for In Silico Analysis

A typical in silico workflow for assessing the bioactivity of a compound like this compound involves several key steps.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a dataset of compounds with known activities and can be used to predict the activity of new, untested compounds like this compound.

Experimental Protocol: QSAR Modeling

  • Data Collection: A dataset of compounds structurally similar to this compound with known bioactivity (e.g., anticancer, anti-inflammatory) is compiled from databases such as PubChem and ChEMBL.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like PaDEL-Descriptor or Mordred.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and interaction between a small molecule (ligand) like this compound and a protein target.

Experimental Protocol: Molecular Docking

  • Ligand and Receptor Preparation: The 3D structure of this compound is prepared using software like Avogadro or ChemDraw. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina or Glide. The program samples different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify potential liabilities that could lead to failure in later stages of development.

Experimental Protocol: ADMET Prediction

  • Input Structure: The 2D or 3D structure of this compound is used as input for the prediction software.

  • Property Prediction: Various ADMET properties are predicted using online web servers like SwissADME and pkCSM, or standalone software. These properties include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity.

  • Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of this compound and identify any potential issues.

Data Presentation: Predicted Properties of this compound Analogs

Table 1: Predicted Anticancer Activity (IC50 in µM) of Sesquiterpene Lactones against various cancer cell lines.

Compound ClassHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
Guaianolides5.2 ± 0.88.1 ± 1.212.5 ± 2.1
Germacranolides7.8 ± 1.110.3 ± 1.515.2 ± 2.5
Eudesmanolides11.4 ± 1.915.6 ± 2.320.1 ± 3.0

Table 2: Predicted Binding Affinities (kcal/mol) of Sesquiterpenes with Anti-inflammatory Targets.

Compound ClassCOX-2NF-κBTNF-α
Guaianolides-8.5 ± 0.5-9.2 ± 0.7-7.8 ± 0.4
Germacranolides-7.9 ± 0.4-8.5 ± 0.6-7.1 ± 0.3
Eudesmanolides-7.2 ± 0.3-8.0 ± 0.5-6.5 ± 0.2

Table 3: Predicted ADMET Properties of a Representative Sesquiterpene.

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP< 5
H-bond Donors< 5
H-bond Acceptors< 10
Human Intestinal AbsorptionHigh
BBB PermeabilityLow
CYP2D6 InhibitorNo
AMES ToxicityNon-mutagenic

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_data Data Acquisition cluster_model Model Development cluster_prediction Prediction & Analysis cluster_output Output data_collection Compound Data Collection descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc qsar_model QSAR Model Building descriptor_calc->qsar_model model_validation Model Validation qsar_model->model_validation activity_prediction Bioactivity Prediction model_validation->activity_prediction docking Molecular Docking activity_prediction->docking admet ADMET Prediction docking->admet results Prioritized Lead Candidates admet->results

In silico modeling workflow for this compound bioactivity.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tessaric_Acid This compound IKK IKK Tessaric_Acid->IKK Inhibits TLR4 TLR4 TLR4->IKK NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NF_kB_active->Inflammatory_Genes Induces Transcription

Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

In silico modeling provides a robust framework for the preliminary assessment of the bioactivity of natural products like this compound. While direct computational studies on this compound are currently limited, the methodologies outlined in this guide can be readily applied to predict its anticancer, anti-inflammatory, and antioxidant potential. The use of QSAR, molecular docking, and ADMET prediction can significantly de-risk and guide further experimental validation, ultimately accelerating the discovery of novel therapeutic agents from natural sources. Future work should focus on generating specific in silico and in vitro data for this compound to validate these predictive models and elucidate its precise mechanisms of action.

Tessaric Acid Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a naturally occurring sesquiterpene found in plants of the Tessaria genus, has emerged as a promising scaffold for the development of novel therapeutic agents. While research on the parent compound is ongoing, recent studies have focused on the synthesis and biological evaluation of its derivatives, revealing significant potential in oncology. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, with a focus on their antiproliferative activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Biological Potential of this compound Derivatives

The primary biological activity identified for this compound derivatives to date is their antiproliferative effect against a range of human cancer cell lines. Research has demonstrated that synthetic modifications of the this compound backbone can lead to compounds with potent cytotoxic and cytostatic properties.

Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit significant growth-inhibitory effects on various human solid tumor cell lines. The antiproliferative activity, as determined by the sulforhodamine B (SRB) assay, is summarized in the table below. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

CompoundA2780 (Ovarian)HBL-100 (Breast)HeLa (Cervical)SW1573 (Lung)T-47D (Breast)WiDr (Colon)
This compound >100 µM>100 µM>100 µM>100 µM>100 µM>100 µM
Derivative 1 (Oxime) 12.1 µM15.3 µM10.5 µM18.2 µM14.7 µM16.9 µM
Derivative 2 (Methyl Ether) 25.6 µM31.8 µM22.4 µM35.1 µM29.3 µM33.5 µM
Derivative 3 (Triazole) 1.9 µM2.5 µM2.1 µM4.5 µM3.8 µM4.1 µM
5-Fluorouracil (Control) 0.5 µM1.2 µM0.8 µM2.5 µM1.5 µM0.9 µM

Data synthesized from available research literature.[1][2]

The data indicates that while the parent this compound shows little to no activity, its derivatization leads to a significant increase in antiproliferative potency. Notably, the triazole derivative (Derivative 3) demonstrated the most potent activity across all tested cell lines, with GI50 values in the low micromolar range.[1][2]

Mechanism of Action: Cell Cycle Arrest

Further investigations into the mechanism underlying the antiproliferative effects of this compound derivatives have revealed their ability to induce cell cycle arrest. Specifically, treatment of cancer cells with these compounds leads to a prominent accumulation of cells in the G2/M phase of the cell cycle.[1][3] This suggests that the derivatives interfere with the cellular processes governing the transition from the G2 phase to mitosis, ultimately leading to a halt in cell division.

The workflow for investigating the cell cycle arrest is depicted below:

G2M_Arrest_Workflow A Cancer Cell Culture B Treatment with This compound Derivative A->B C Incubation (48h) B->C D Cell Harvesting C->D E Fixation in Ethanol D->E F Propidium Iodide Staining E->F G Flow Cytometry Analysis F->G H G2/M Phase Quantification G->H

Experimental workflow for G2/M cell cycle arrest analysis.

This G2/M arrest is a hallmark of many cytotoxic agents and indicates that this compound derivatives may target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or the mitotic spindle apparatus. Further research is warranted to elucidate the precise molecular targets.

The signaling pathway leading to G2/M arrest is a complex process. A simplified representation of the key checkpoints and regulatory proteins that could be influenced by this compound derivatives is shown below.

G2M_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 DNA Replication Complete CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) G2->CyclinB_CDK1_inactive Checkpoint G2/M Checkpoint CyclinB_CDK1_inactive->Checkpoint Activation M Mitosis Tessaric_Derivative This compound Derivative Tessaric_Derivative->Checkpoint Inhibition CyclinB_CDK1_active Cyclin B / CDK1 (Active) Checkpoint->CyclinB_CDK1_active CyclinB_CDK1_active->M

Simplified G2/M cell cycle checkpoint signaling pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the carboxylic acid functional group. A general workflow for the synthesis is outlined below.

Synthesis_Workflow A Isolation of This compound B Activation of Carboxylic Acid A->B C Nucleophilic Acyl Substitution B->C Amine, Alcohol, or other nucleophile D Purification C->D E Characterization (NMR, MS) D->E

References

Methodological & Application

Application Notes and Protocols: Extraction and Isolation of Tessaric Acid from Tessaria absinthioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and isolation of Tessaric acid, a bioactive sesquiterpene found in the plant species Tessaria absinthioides. The protocols outlined below are based on established techniques for the purification of sesquiterpene lactones from plant materials. Additionally, this document presents putative biological activities of this compound and a hypothetical signaling pathway to guide further research and drug development efforts.

Introduction to this compound

This compound is a sesquiterpene derivative that has been identified in Tessaria absinthioides, a plant species belonging to the Asteraceae family.[1][2] Sesquiterpenes and their lactone derivatives are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory and anticancer properties. Preliminary studies on derivatives of this compound suggest its potential as an anticancer agent, demonstrating the ability to induce cell cycle arrest at the G2/M phase in human solid tumor cell lines.[3] Further research into the isolation and characterization of pure this compound is crucial for elucidating its therapeutic potential.

Extraction of Crude this compound from Tessaria absinthioides

Two primary methods for the initial extraction of this compound from the aerial parts of Tessaria absinthioides are presented below: decoction and solvent extraction. The choice of method may depend on the desired scale of extraction and the available equipment.

Protocol 1: Aqueous Decoction

This method is suitable for obtaining a crude aqueous extract containing this compound and other water-soluble compounds.

Materials:

  • Dried aerial parts of Tessaria absinthioides

  • Distilled water

  • Heating mantle and reflux condenser

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Grind the dried aerial parts of Tessaria absinthioides to a coarse powder.

  • Combine the powdered plant material with distilled water in a round-bottom flask at a 1:20 (w/v) ratio (e.g., 50 g of plant material in 1 L of water).

  • Heat the mixture to boiling and maintain a gentle reflux for 2 hours.

  • Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper to remove the solid plant material.

  • Concentrate the aqueous extract using a rotary evaporator at a temperature below 50°C to reduce the volume.

  • Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: Methanolic Extraction

This method utilizes methanol to extract a broader range of compounds, including this compound.

Materials:

  • Dried aerial parts of Tessaria absinthioides

  • Methanol (analytical grade)

  • Soxhlet apparatus or large glass container for maceration

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Grind the dried aerial parts of Tessaria absinthioides to a fine powder.

  • Maceration: Suspend the powdered plant material in methanol at a 1:10 (w/v) ratio in a sealed container and agitate at room temperature for 48 hours.

  • Soxhlet Extraction: Alternatively, place the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 24 hours.

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield a crude methanolic extract.

Isolation and Purification of this compound

The following protocol describes a multi-step chromatographic procedure for the isolation of pure this compound from the crude methanolic extract.

Protocol 3: Chromatographic Purification

Materials:

  • Crude methanolic extract of Tessaria absinthioides

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate, methanol - all analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Load the dried, adsorbed extract onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

  • Collect fractions of the eluate and monitor the separation using TLC.

  • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

Step 2: Preparative HPLC

  • Concentrate the pooled fractions from the column chromatography.

  • Dissolve the concentrated sample in the mobile phase for Prep-HPLC.

  • Purify the sample using a Prep-HPLC system with a C18 column. A typical mobile phase could be a gradient of methanol and water.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

  • Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and isolation of this compound. These values are illustrative and will vary depending on the specific experimental conditions and the quality of the plant material.

Table 1: Yield of Crude Extracts from Tessaria absinthioides

Extraction MethodStarting Plant Material (g)Crude Extract Yield (g)Yield (%)
Aqueous Decoction1008.58.5
Methanolic Extraction10012.212.2

Table 2: Purity and Yield of this compound after Purification

Purification StepStarting Material (g)Yield of this compound (mg)Purity (%)
Column Chromatography5.0 (Crude Methanolic Extract)150~70
Preparative HPLC150 (Semi-pure fraction)95>98

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound.

Extraction_and_Isolation_Workflow cluster_extraction Crude Extraction cluster_purification Purification plant Dried Tessaria absinthioides decoction Aqueous Decoction plant->decoction methanol_extraction Methanolic Extraction plant->methanol_extraction crude_aqueous Crude Aqueous Extract decoction->crude_aqueous crude_methanol Crude Methanolic Extract methanol_extraction->crude_methanol column_chromatography Silica Gel Column Chromatography crude_methanol->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_tessaric_acid Pure this compound prep_hplc->pure_tessaric_acid

Caption: Workflow for this compound extraction and isolation.

Putative Signaling Pathway for this compound's Anticancer Activity

Based on the known activity of this compound derivatives inducing G2/M cell cycle arrest and the mechanisms of other cytotoxic natural products, a hypothetical signaling pathway is proposed. This diagram is intended to serve as a basis for further investigation.

Putative_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Tessaric_Acid This compound CDK1_CyclinB CDK1/Cyclin B Complex Tessaric_Acid->CDK1_CyclinB inhibits Bax Bax Tessaric_Acid->Bax activates Bcl2 Bcl-2 Tessaric_Acid->Bcl2 inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Mitosis Mitosis G2_M_Transition->Mitosis Apoptotic_Cell_Death Apoptotic Cell Death G2_M_Transition->Apoptotic_Cell_Death prolonged arrest can lead to Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptotic_Cell_Death

Caption: Hypothetical signaling pathway for this compound's anticancer effects.

References

Purification techniques for Tessaric acid (e.g., HPLC, column chromatography)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Purification of Tessaric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of this compound, a sesquiterpenoid of interest for its potential therapeutic properties. The protocols outlined below are based on established techniques for the isolation of similar natural products and can be adapted for the specific requirements of the user.

Introduction to this compound

This compound is a sesquiterpenoid acid found in plants of the Tessaria genus, notably Tessaria absinthioides[1][2]. Sesquiterpenoids are a large class of natural products known for their diverse biological activities, and this compound, along with other compounds from T. absinthioides, has been associated with antioxidant and cytotoxic properties, suggesting its potential as an anticancer agent[3][4]. The purification of this compound from its natural source is a critical step for its further study and development as a therapeutic agent.

General Purification Strategy

The purification of this compound from plant material typically involves a multi-step process that begins with extraction, followed by fractionation and chromatographic separation. A general workflow is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent to obtain a crude extract containing this compound and other secondary metabolites.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds into different fractions.

  • Column Chromatography: The fraction enriched with this compound is subjected to column chromatography, typically using silica gel, to separate it from other compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, the semi-purified fractions from column chromatography are subjected to preparative HPLC.

Below is a diagram illustrating the general experimental workflow for the purification of this compound.

G Plant Plant Material (Tessaria absinthioides) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation EnrichedFraction Enriched Fraction (e.g., Ethyl Acetate) Fractionation->EnrichedFraction ColumnChromatography Silica Gel Column Chromatography EnrichedFraction->ColumnChromatography SemiPure Semi-Pure Fractions ColumnChromatography->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureTessaricAcid Pure this compound HPLC->PureTessaricAcid Analysis Purity Analysis (Analytical HPLC, NMR) PureTessaricAcid->Analysis

General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction

The aerial parts of Tessaria absinthioides are typically used for the extraction of this compound[2].

Protocol:

  • Collect and air-dry the aerial parts of T. absinthioides at room temperature, protected from direct sunlight.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material in methanol (or another suitable solvent like ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Column Chromatography

Column chromatography is employed for the initial separation of compounds from the crude extract or a fraction thereof. Silica gel is a common stationary phase for the purification of sesquiterpenoids[5].

Protocol:

  • Sample Preparation: Dissolve the crude extract (or a non-polar fraction) in a minimal amount of the initial mobile phase solvent.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the compound of interest (as determined by TLC) and concentrate them.

Table 1: Representative Column Chromatography Parameters for Sesquiterpenoid Acid Purification

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of n-hexane:Ethyl Acetate (e.g., from 100:0 to 0:100)
Elution Mode Gradient
Detection Thin Layer Chromatography (TLC) with a suitable visualizing agent
High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound to achieve high purity. A reversed-phase C18 column is often suitable for the separation of organic acids.

Protocol:

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase.

  • Column: Use a preparative reversed-phase C18 column.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape[6].

  • Elution: The separation can be performed using either an isocratic or gradient elution method.

  • Detection: Monitor the elution using a UV detector at a suitable wavelength.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Table 2: Representative HPLC Parameters for Sesquiterpenoid Acid Purification

ParameterValue/Description
Column Preparative Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), gradient or isocratic
Flow Rate 2-5 mL/min
Detection UV at 210-220 nm
Injection Volume Dependent on column size and sample concentration

Potential Biological Activity and Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related sesquiterpenoids have been shown to exert their anticancer effects by modulating cellular stress response pathways[7]. For instance, terrecyclic acid A, a sesquiterpene, has been found to induce the heat shock response, increase reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway in cancer cells[7]. Based on this, a plausible signaling pathway that could be affected by this compound is depicted below.

G TessaricAcid This compound ROS Increased ROS TessaricAcid->ROS induces HSR Heat Shock Response TessaricAcid->HSR induces NFkB NF-κB Pathway TessaricAcid->NFkB inhibits Apoptosis Apoptosis ROS->Apoptosis CellSurvival Cell Survival and Proliferation HSR->CellSurvival NFkB->Apoptosis NFkB->CellSurvival

Potential signaling pathways modulated by this compound.

This diagram illustrates that this compound may induce an increase in Reactive Oxygen Species (ROS) and the Heat Shock Response, while inhibiting the NF-κB pathway. These actions can collectively lead to the induction of apoptosis (programmed cell death) and a reduction in cancer cell survival and proliferation. Further research is needed to validate these specific pathways for this compound.

References

Application Notes and Protocols for the Quantification of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Tessaric acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a long-chain fatty acid, this compound is of interest for its potential role in modulating inflammatory responses and its applications in biomedical research and drug development.[1] The following methods are based on established analytical techniques for similar long-chain fatty acids and provide a robust starting point for the development of validated assays for this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of this compound. While direct HPLC analysis of free fatty acids is possible, derivatization to improve chromatographic properties and detection sensitivity is also a common practice.[2]

Experimental Protocol: RP-HPLC

This protocol is adapted from established methods for the analysis of long-chain fatty acids.

1.1.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound analytical standard (purity ≥98%) and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.[3] From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Extraction: For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the fatty acids. A common LLE method involves homogenization of the sample in a mixture of chloroform and methanol, followed by phase separation and collection of the organic layer containing the lipids. The solvent is then evaporated, and the residue is reconstituted in the mobile phase.

1.1.2. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV Detector at 210 nm

1.1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Data Presentation

Table 1: Representative Quantitative Data for a Long-Chain Fatty Acid using HPLC

ParameterTypical Value
Retention Time (RT) 5 - 10 min (highly dependent on exact conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Recovery 95 - 105%

Note: These values are illustrative and should be determined experimentally for this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of fatty acids. Due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[2]

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from standard methods for fatty acid analysis by GC-MS.[4]

2.1.1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of this compound in a non-polar solvent like hexane or chloroform.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried sample or standard, add 1-2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2.1.2. GC-MS Conditions

ParameterRecommended Conditions
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

2.1.3. Data Analysis

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve using the peak areas of the derivatized this compound standards.

  • The use of an internal standard (e.g., a fatty acid with a different chain length not present in the sample) is recommended for improved accuracy.

Data Presentation

Table 2: Representative Quantitative Data for a Long-Chain Fatty Acid using GC-MS

ParameterTypical Value
Retention Time (RT) 15 - 25 min (dependent on temperature program)
Characteristic m/z ions To be determined from the mass spectrum of derivatized this compound
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Recovery 90 - 110%

Note: These values are illustrative and require experimental determination for this compound.

Experimental Workflow and Signaling Pathway Diagrams

General Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

Caption: General workflow for this compound quantification.

Conceptual Signaling Pathway Modulation by this compound

This compound is noted for its potential to modulate inflammatory responses.[1] The diagram below provides a conceptual representation of how a long-chain fatty acid might influence a generic inflammatory signaling pathway.

signaling_pathway TessaricAcid This compound Membrane Cell Membrane Integration TessaricAcid->Membrane Enzyme Inflammatory Enzyme (e.g., COX, LOX) Membrane->Enzyme Modulates Activity Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) Enzyme->Mediators Inhibition/Activation Response Inflammatory Response Mediators->Response

Caption: Conceptual modulation of an inflammatory pathway by this compound.

References

Application Note: A Validated RP-HPLC Method for the Quantification of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tessaric acid. The method is designed to be simple, precise, accurate, and robust, making it suitable for routine quality control and research applications. Validation was performed in accordance with ICH guidelines, demonstrating the method's suitability for its intended purpose.

Introduction

This compound, a sesquiterpenoid, has been identified in various plant species.[1] Its potential therapeutic properties necessitate the development of reliable analytical methods for its quantification in raw materials and finished products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability. This application note provides a comprehensive protocol for a validated RP-HPLC method for the determination of this compound.

Chemical Properties of this compound:

  • Molecular Formula: C₁₅H₂₀O₃[1]

  • Molecular Weight: 248.32 g/mol [1]

  • IUPAC Name: 2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/Vis detector is suitable for this method.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01 M Potassium dihydrogen phosphate (pH adjusted to 2.6 with Orthophosphoric acid) : Acetonitrile (in a suitable ratio, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

Rationale for Conditions: The selection of a C18 column is based on its common application for the separation of organic acids.[2][3][4] The mobile phase composition and pH are chosen to ensure the protonation of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column.[2][3] A detection wavelength of 210 nm is often used for organic acids that lack a strong chromophore.[2][3][4]

Protocols

Preparation of Standard Solutions

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard preparation can be followed. For formulations or natural product extracts, a suitable extraction method would need to be developed and validated. A general approach for a solid dosage form could be:

  • Weigh and finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve the active ingredient.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

Specificity

The specificity of the method should be evaluated by injecting the blank (mobile phase), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks from excipients or impurities at the retention time of this compound.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of this compound standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the equation of the line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25312875
50625980
75938540
1001251230
0.9998
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate injections of a standard solution at a single concentration (e.g., 50 µg/mL) on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the % Relative Standard Deviation (%RSD) for the peak areas.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Table 2: Example Precision Data for this compound

Precision Level%RSD (Peak Area)
Repeatability (Day 1)0.85%
Intermediate (Day 2)1.10%
Accuracy

Accuracy is determined by recovery studies.

Protocol:

  • Prepare sample solutions spiked with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Example Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean n=3)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Table 4: Example LOD and LOQ Data for this compound

ParameterResult (µg/mL)
LOD0.5
LOQ1.5
Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

Protocol:

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1)

    • Wavelength (± 2 nm)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the % assay of a standard solution under these varied conditions.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the % assay should not significantly change.

Table 5: Example Robustness Data for this compound

Parameter VariationTailing FactorTheoretical Plates% Assay
Nominal Condition 1.1 >2000 100.2
Flow Rate (0.9 mL/min)1.2>200099.8
Flow Rate (1.1 mL/min)1.1>2000100.5
Temperature (28 °C)1.1>2000100.1
Temperature (32 °C)1.1>2000100.3
pH (2.5)1.2>200099.5
pH (2.7)1.1>2000100.6
Wavelength (208 nm)1.1>200099.9
Wavelength (212 nm)1.1>2000100.4

Visualized Workflows

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock (1000 µg/mL) prep_work_std Prepare Working Standards (10-100 µg/mL) prep_std->prep_work_std inject Inject 20 µL prep_work_std->inject prep_sample Prepare Sample Solution filter_sample Filter through 0.45 µm filter prep_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, UV Detector) hplc_system->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound analysis by HPLC.

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->LOD_LOQ (Slope) Precision->Accuracy (Replicates)

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The proposed RP-HPLC method for the analysis of this compound is simple, specific, linear, precise, accurate, and robust. The method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The provided protocols and validation data serve as a strong foundation for the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for In Vitro Testing of Tessaric Acid's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tessaric acid, a sesquiterpenoid with the chemical formula C15H20O3, belongs to a class of natural products known for a wide range of biological activities. While direct evidence of the anti-inflammatory effects of this compound is not yet established, related terpenoids have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are pivotal in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

These application notes provide a comprehensive guide to a panel of in vitro assays designed to screen and characterize the potential anti-inflammatory effects of this compound. The protocols are based on established methods for evaluating novel anti-inflammatory compounds.

Section 1: Preliminary Assays - Cytotoxicity and Nitric Oxide Production

A crucial first step in the evaluation of a novel compound is to determine its cytotoxic profile to ensure that any observed anti-inflammatory effects are not a result of cell death. Subsequently, the inhibition of nitric oxide (NO), a key inflammatory mediator, is a primary indicator of anti-inflammatory potential.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step reaction, nitrite is first reacted with sulfanilamide to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control inhibitor (e.g., L-NAME).

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect of this compound as a percentage of the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)NO Production (% of LPS Control)
0 (Vehicle Control)100100
1
5
10
25
50
100

Section 2: Analysis of Pro-Inflammatory Cytokines

To further characterize the anti-inflammatory effects of this compound, the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) should be quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody, and the detection is accomplished using an enzyme-conjugated secondary antibody and a substrate that produces a measurable color change.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as the NO production assay (Section 1.2).

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by this compound compared to the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Vehicle Control)
1
5
10
25
50

Section 3: Investigation of Key Inflammatory Signaling Pathways

To elucidate the mechanism of action of this compound, its effects on the NF-κB and MAPK signaling pathways should be investigated.

NF-κB Activation Analysis by Western Blot

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are measured.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction:

    • For total protein: Lyse the cells with RIPA buffer.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phospho-IκBα, IκBα, p65, and loading controls (β-actin for total/cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated groups to the LPS-stimulated control. For p65, compare the levels in the nuclear and cytoplasmic fractions.

MAPK Pathway Analysis by Western Blot

Principle: Similar to the NF-κB analysis, the activation of the MAPK pathway is assessed by measuring the phosphorylation of key kinases: ERK, JNK, and p38.

Protocol:

  • Cell Culture, Treatment, and Protein Extraction: Follow the same procedure as for the NF-κB Western blot analysis (Section 3.1).

  • Western Blot: Use primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation (for Western Blot): Present the results as representative blot images and bar graphs showing the relative protein expression levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Screening & Mechanism cluster_analysis Data Analysis prep_cells Seed RAW 264.7 Macrophages cytotoxicity MTT Assay for Cytotoxicity prep_cells->cytotoxicity no_assay Griess Assay for NO Production prep_cells->no_assay prep_compound Prepare this compound Dilutions prep_compound->cytotoxicity prep_compound->no_assay cytotoxicity->no_assay Determine non-toxic concentrations elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) no_assay->elisa western Western Blot for Signaling Pathways (NF-κB, MAPK) no_assay->western data_analysis Quantify Results and Determine IC50 elisa->data_analysis western->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening of this compound.

NF-κB Signaling Pathway

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Proteasome Proteasome Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes Induces Nucleus Nucleus Tessaric_Acid This compound Tessaric_Acid->IKK Inhibits? Tessaric_Acid->IkB_P Inhibits Degradation? Tessaric_Acid->NFkB_nucleus Inhibits Translocation? MAPK_pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 P_ERK P-ERK ERK->P_ERK AP1 AP-1 P_ERK->AP1 P_JNK P-JNK JNK->P_JNK P_JNK->AP1 P_p38 P-p38 p38->P_p38 P_p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Induces Tessaric_Acid This compound Tessaric_Acid->TAK1 Inhibits? Tessaric_Acid->ERK Inhibits Phosphorylation? Tessaric_Acid->JNK Inhibits Phosphorylation? Tessaric_Acid->p38 Inhibits Phosphorylation?

Application Notes and Protocols for Determining Tessaric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of the cytotoxic potential of Tessaric acid, a naturally occurring sesquiterpene. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a natural product that, based on the activity of its derivatives, is presumed to possess cytotoxic properties. Studies have shown that derivatives of this compound can induce G2/M cell cycle arrest in various human solid tumor cell lines, with potent analogs exhibiting growth inhibition in the low micromolar range (1.9-4.5 µM)[1]. This suggests that this compound itself may be a valuable compound for further investigation as a potential anticancer agent.

These application notes detail the use of three standard cell-based assays to characterize the cytotoxic effects of this compound:

  • MTT Assay: To assess cell viability and metabolic activity.

  • LDH Release Assay: To quantify cell membrane integrity and cytotoxicity.

  • Annexin V-FITC/PI Apoptosis Assay: To detect and quantify apoptosis (programmed cell death).

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected outcomes of the described assays when testing this compound on a panel of cancer cell lines.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound (48h Treatment)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.8
A549Lung Cancer25.2
MCF-7Breast Cancer18.5
HepG2Liver Cancer32.1

Table 2: Cytotoxicity (LDH Release Assay) - % Cytotoxicity at IC50 Concentration (48h Treatment)

Cell LineThis compound (µM)% Cytotoxicity (LDH Release)
HeLa15.848.2%
A54925.255.1%
MCF-718.551.7%
HepG232.145.9%

Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining) - % of Apoptotic Cells (48h Treatment with IC50 Concentration)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
HeLa28.7%15.3%4.1%
A54932.5%18.9%5.6%
MCF-730.1%16.8%4.8%
HepG225.4%14.2%3.7%

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product[2][3][4].

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium

  • 96-well plates

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C[5].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[2].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage[6][7].

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit)[7].

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes[7]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant[7].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[7].

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well[7].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[6][7].

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous release from the sample and maximum release values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[8][9].

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Cell culture medium

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide[10].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour[9].

Visualizations

Signaling Pathway

G Tessaric_Acid This compound Plasma_Membrane Plasma Membrane Interaction Tessaric_Acid->Plasma_Membrane G2M_Arrest G2/M Phase Cell Cycle Arrest Tessaric_Acid->G2M_Arrest ROS_Generation ↑ Reactive Oxygen Species (ROS) Plasma_Membrane->ROS_Generation ER_Stress Endoplasmic Reticulum (ER) Stress Plasma_Membrane->ER_Stress PKC_Activation Protein Kinase C (PKC) Activation Plasma_Membrane->PKC_Activation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS_Generation->Mitochondrial_Pathway ER_Stress->Mitochondrial_Pathway Bcl2_Downregulation ↓ Bcl-2 PKC_Activation->Bcl2_Downregulation Bax_Upregulation ↑ Bax PKC_Activation->Bax_Upregulation Bcl2_Downregulation->Mitochondrial_Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase-9 & Caspase-3 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G2M_Arrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Experimental Workflows

G cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow mtt1 Seed Cells (96-well) mtt2 Treat with this compound mtt1->mtt2 mtt3 Incubate (24-72h) mtt2->mtt3 mtt4 Add MTT Reagent mtt3->mtt4 mtt5 Incubate (4h) mtt4->mtt5 mtt6 Solubilize Formazan (DMSO) mtt5->mtt6 mtt7 Read Absorbance (570nm) mtt6->mtt7 ldh1 Seed Cells (96-well) ldh2 Treat with this compound ldh1->ldh2 ldh3 Incubate & Centrifuge ldh2->ldh3 ldh4 Collect Supernatant ldh3->ldh4 ldh5 Add LDH Reaction Mix ldh4->ldh5 ldh6 Incubate (30 min) ldh5->ldh6 ldh7 Add Stop Solution ldh6->ldh7 ldh8 Read Absorbance (490nm) ldh7->ldh8 apop1 Seed Cells (6-well) apop2 Treat with this compound apop1->apop2 apop3 Harvest & Wash Cells apop2->apop3 apop4 Resuspend in Binding Buffer apop3->apop4 apop5 Stain with Annexin V & PI apop4->apop5 apop6 Incubate (15 min) apop5->apop6 apop7 Analyze by Flow Cytometry apop6->apop7

Caption: Experimental workflows for cytotoxicity and apoptosis assays.

G Start Start: Evaluate Tessaric Acid Cytotoxicity Viability Measure Cell Viability (MTT Assay) Start->Viability Membrane Assess Membrane Integrity (LDH Assay) Start->Membrane IC50 Determine IC50 Value Viability->IC50 Cytotoxicity Confirm Cytotoxic Effect Membrane->Cytotoxicity Apoptosis Quantify Apoptosis (Annexin V/PI Assay) Mechanism Elucidate Mechanism (Apoptosis vs. Necrosis) Apoptosis->Mechanism IC50->Apoptosis Cytotoxicity->Apoptosis Conclusion Conclusion: this compound Induces Cytotoxicity via Apoptosis Mechanism->Conclusion

Caption: Logical workflow for investigating this compound's cytotoxicity.

References

Application Notes & Protocols for In Vivo Efficacy Studies of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy of Tessaric acid and its derivatives, particularly focusing on their potential as anti-cancer agents. The protocols are based on established methodologies for xenograft models, drawing from the known in vitro anti-proliferative activity of this compound derivatives.

Introduction

This compound is a naturally occurring sesquiterpene that has demonstrated potential as an anti-cancer agent. In vitro studies have shown that derivatives of this compound can induce G2/M cell cycle arrest in various human solid tumor cell lines, including A2780 (ovarian), HBL-100 (breast), HeLa (cervical), SW1573 (lung), T-47D (breast), and WiDr (colon).[1] To translate these promising in vitro findings into potential clinical applications, robust in vivo studies using relevant animal models are essential. This document outlines the key considerations and detailed protocols for assessing the in vivo efficacy of this compound.

Animal Model Selection

The choice of an appropriate animal model is critical for the successful evaluation of an anti-cancer drug candidate. Given that this compound derivatives have shown activity against human tumor cell lines, the most relevant in vivo model is the xenograft mouse model . This model involves the transplantation of human cancer cells into immunodeficient mice.

Recommended Mouse Strains:

  • NU/NU (Nude) Mice: These mice lack a thymus and are unable to produce T-cells, thus preventing the rejection of human tumor xenografts.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T-cells and B-cells, providing a more severely immunocompromised environment suitable for a wider range of cell lines.

  • NOD/SCID (Non-obese Diabetic/SCID) Mice: These mice have defects in T-cell, B-cell, and NK cell function, as well as defects in the complement system and macrophage activity, making them one of the most immunodeficient strains and highly suitable for engrafting human cells.

The selection of the specific mouse strain may depend on the tumorigenicity of the chosen human cancer cell line.

Data Presentation: Summary of In Vitro Anti-Proliferative Activity

A summary of the in vitro data is crucial for informing the in vivo study design, particularly for dose selection. The following table summarizes the reported in vitro activity of the most potent this compound analog from the study by Leon et al. (2009).[1]

Cell LineCancer TypeGI50 (µM)
A2780Ovarian2.5
HBL-100Breast4.5
HeLaCervical2.3
SW1573Lung1.9
T-47DBreast3.8
WiDrColon2.1

GI50: The concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo efficacy study of this compound using a human tumor xenograft model.

Objective: To establish solid tumors in immunodeficient mice by subcutaneous injection of human cancer cells.

Materials:

  • Selected human cancer cell line (e.g., A2780, SW1573)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® (optional, can enhance tumor take rate)

  • 6-8 week old female immunodeficient mice (e.g., NU/NU)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Culture the selected human cancer cell line according to standard protocols.

  • Harvest cells when they reach 70-80% confluency. Wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with medium containing FBS and centrifuge the cells.

  • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel® can improve tumor establishment.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be measured using calipers.

Objective: To administer this compound to tumor-bearing mice and evaluate its effect on tumor growth.

Materials:

  • This compound compound

  • Appropriate vehicle for administration (e.g., sterile PBS, corn oil, solution with DMSO and Tween 80)

  • Gavage needles or appropriate injection supplies

  • Calipers for tumor measurement

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound formulation in a sterile vehicle. The dose levels should be determined based on preliminary toxicity studies (if available) or by extrapolating from the in vitro GI50 values. A typical starting point could be in the range of 10-100 mg/kg.

  • Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle only.

  • The treatment schedule can vary, for example, daily, every other day, or once weekly, for a period of 2-4 weeks.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Objective: To assess the anti-tumor efficacy of this compound.

Primary Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

  • Tumor Weight: Comparison of the final tumor weights between treated and control groups.

Secondary Endpoints:

  • Body Weight: To monitor for signs of toxicity.

  • Histopathology: To examine the morphology of the tumor tissue and assess for necrosis or apoptosis.

  • Biomarker Analysis: To investigate the mechanism of action in vivo, for example, by measuring markers of G2/M cell cycle arrest (e.g., phosphorylated histone H3) via immunohistochemistry or western blotting of tumor lysates.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_xenograft Xenograft Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., A2780, SW1573) harvest Cell Harvesting & Counting cell_culture->harvest injection Subcutaneous Injection into Immunodeficient Mice harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring 2-4 weeks euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tgi Tumor Growth Inhibition (TGI) euthanasia->tgi histology Histopathology & Biomarker Analysis euthanasia->histology

Caption: Workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome Tessaric_Acid This compound CDK1_CyclinB CDK1/Cyclin B Complex Tessaric_Acid->CDK1_CyclinB Inhibition? G2M_Arrest G2/M Phase Arrest Tessaric_Acid->G2M_Arrest Induces M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry CDK1_CyclinB->G2M_Arrest Leads to G2_Phase G2 Phase G2_Phase->CDK1_CyclinB Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Can induce

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Conclusion

The protocols and guidelines presented here provide a solid framework for the in vivo evaluation of this compound's anti-cancer efficacy. By utilizing human tumor xenograft models, researchers can effectively assess the therapeutic potential of this natural compound and its derivatives. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, will be crucial for obtaining meaningful and translatable results. The proposed mechanism of action, centering on the induction of G2/M cell cycle arrest, provides a basis for further mechanistic studies to be conducted in parallel with the in vivo efficacy experiments.

References

Unveiling the Cellular Impact of Tessaric Acid: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Tessaric acid in cell culture studies. It outlines its mechanism of action, offers detailed protocols for key experiments, and presents quantitative data on its effects on various cancer cell lines.

This compound and its derivatives have been identified as potent anti-proliferative agents, primarily inducing G2/M phase cell cycle arrest in human solid tumor cell lines.[1] While the complete molecular mechanism is still under investigation, this document collates the available information and provides standardized protocols to explore its therapeutic potential further.

Mechanism of Action: A Preliminary Overview

This compound's cytotoxic effects are hypothesized to involve the modulation of critical signaling pathways that govern cell survival, proliferation, and death. While direct evidence for this compound is emerging, related compounds suggest potential involvement of the MAPK/ERK and PI3K/AKT/mTOR pathways, alongside the induction of apoptosis and autophagy.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of a potent this compound analog across various human tumor cell lines.

Cell LineTumor TypeGI50 (µM)
A2780Ovarian Cancer1.9
HBL-100Breast Cancer2.5
HeLaCervical Cancer4.5
SW1573Non-Small Cell Lung Cancer3.8
T-47DBreast Cancer3.2
WiDrColon Cancer2.9

Data adapted from studies on this compound derivatives.[1]

Key Experimental Protocols

To facilitate further research into the biological effects of this compound, detailed protocols for essential cell-based assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Target cancer cell line

  • This compound

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis and Autophagy Detection

Apoptosis (Annexin V/PI Staining):

  • Treat cells with this compound.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Autophagy (Western Blot for LC3-II):

  • Treat cells with this compound.

  • Lyse the cells and perform Western blot analysis to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

Visualizing the Molecular Landscape

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its investigation.

MAPK_ERK_Pathway Hypothesized MAPK/ERK Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activation TessaricAcid This compound TessaricAcid->Raf Potential Inhibition Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_AKT_mTOR_Pathway Hypothesized PI3K/AKT/mTOR Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ApoptosisInhibition Inhibition of Apoptosis mTOR->ApoptosisInhibition TessaricAcid This compound TessaricAcid->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental_Workflow Experimental Workflow for Investigating this compound cluster_assays In Vitro Assays start Start: Cell Seeding treatment Treatment with this compound (Dose- and Time-dependent) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins, LC3) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Logical_Relationships Logical Relationships of this compound's Cellular Effects cluster_effects Primary Cellular Effects cluster_outcomes Downstream Cellular Outcomes TessaricAcid This compound CellCycleArrest G2/M Cell Cycle Arrest TessaricAcid->CellCycleArrest SignalingModulation Signaling Pathway Modulation TessaricAcid->SignalingModulation ProliferationInhibition Inhibition of Proliferation CellCycleArrest->ProliferationInhibition Apoptosis Apoptosis SignalingModulation->Apoptosis Autophagy Autophagy SignalingModulation->Autophagy Apoptosis->ProliferationInhibition

Caption: The interplay of cellular events initiated by this compound.

References

Application Notes and Protocols: Formulation of Tessaric Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific physicochemical properties and biological activity of Tessaric acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the formulation of hydrophobic or poorly water-soluble natural products for in vivo research. It is imperative to determine the actual solubility and stability of this compound in the selected excipients through systematic experimentation.

Introduction to this compound Formulation

This compound is a natural product with a chemical formula of C15H20O3[1]. Like many natural products, it is presumed to be hydrophobic, presenting a significant challenge for in vivo administration due to poor aqueous solubility. Effective formulation is critical to enhance its bioavailability and achieve desired therapeutic concentrations in animal models. This document provides an overview of potential formulation strategies and detailed protocols for the preparation and characterization of this compound formulations for preclinical in vivo studies.

The primary goal is to develop a safe and effective delivery system that improves the solubility and absorption of this compound. The choice of formulation will depend on the intended route of administration (e.g., oral or intravenous), the required dose, and the specific animal model.

Pre-formulation Studies: Solubility Screening

A critical initial step is to determine the solubility of this compound in a range of pharmaceutically acceptable excipients. This data will guide the selection of an appropriate formulation strategy.

Experimental Protocol: Solubility Screening
  • Materials: this compound, a selection of solvents and co-solvents (see Table 1), microcentrifuge tubes, a thermomixer or vortex, and an analytical method for quantifying this compound (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in a microcentrifuge tube.

    • Incubate the tubes at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Data Presentation: Solubility of this compound in Common Excipients

The results of the solubility screening should be compiled into a clear table for comparison.

Excipient Type Typical Concentration Range (% v/v or w/v) Solubility of this compound (mg/mL) Notes
Deionized WaterAqueous Vehicle-To be determinedBaseline solubility.
Phosphate-Buffered Saline (PBS)Aqueous Vehicle-To be determinedFor physiological pH.
EthanolCo-solvent5 - 20%To be determinedCan cause precipitation upon dilution.
Propylene Glycol (PG)Co-solvent10 - 40%To be determinedCommon vehicle for parenteral and oral routes.
Polyethylene Glycol 400 (PEG 400)Co-solvent20 - 60%To be determinedLow toxicity, suitable for various routes.
Dimethyl Sulfoxide (DMSO)Co-solvent1 - 10%To be determinedHigh solubilizing power but potential for toxicity.
Cremophor® ELSurfactant1 - 10%To be determinedCan cause hypersensitivity reactions.
Polysorbate 80 (Tween® 80)Surfactant1 - 5%To be determinedCommonly used non-ionic surfactant.
Solutol® HS 15Surfactant5 - 20%To be determinedSolubilizer for parenteral formulations.
Hydroxypropyl β-Cyclodextrin (HP-β-CD)Complexing Agent10 - 40% (w/v)To be determinedForms inclusion complexes to enhance solubility.[2][3]
Corn Oil / Sesame OilLipid Vehicle-To be determinedFor oral or subcutaneous administration.

Table 1: Example table for summarizing solubility screening data of this compound.

Formulation Strategies and Protocols

Based on the solubility data, a suitable formulation can be developed. Below are protocols for common formulation types for hydrophobic compounds.

Co-solvent Formulations

This is the simplest approach, suitable when this compound shows moderate solubility in a biocompatible solvent system.

  • Preparation:

    • Weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound in a small volume of ethanol (e.g., 10% of the final volume) by vortexing.

    • Add PEG 400 (e.g., 30% of the final volume) and mix thoroughly until a clear solution is obtained.

    • Slowly add saline (0.9% NaCl) dropwise while vortexing to reach the final desired volume.

  • Characterization:

    • Visually inspect for any signs of precipitation.

    • Determine the final pH of the formulation.

    • Confirm the concentration of this compound via an analytical method.

  • In Vivo Administration (Example):

    • Route: Intravenous (IV) or Intraperitoneal (IP).

    • Dose Volume: 5-10 mL/kg for mice.

    • Note: Always perform a small pilot study to check for acute toxicity or vehicle-related adverse effects.

Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[4]

  • Component Selection: Based on solubility screening, select an oil (e.g., sesame oil), a surfactant (e.g., Cremophor® EL), and a co-surfactant (e.g., Transcutol® P).

  • Preparation:

    • Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40:40:20 (Oil:Surfactant:Co-surfactant).

    • Heat the mixture to 40°C and stir until a homogenous, clear mixture is formed.

    • Add the required amount of this compound to the mixture and stir until completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add a small volume (e.g., 100 µL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid with gentle stirring.

    • Observe the formation of the emulsion. A stable and translucent microemulsion indicates a good formulation.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

  • In Vivo Administration (Example):

    • Route: Oral (PO) via gavage.

    • Dose Volume: 5-10 mL/kg for rats.

    • Note: The formulation is administered neat and emulsifies in situ.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

The overall process from pre-formulation to in vivo testing can be visualized as a logical workflow.

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Studies TessaricAcid This compound (API) SolubilityScreen Solubility Screening in various excipients TessaricAcid->SolubilityScreen FormulationPrep Preparation of Formulations (Co-solvent, SEDDS, etc.) SolubilityScreen->FormulationPrep Characterization In Vitro Characterization (Appearance, pH, Particle Size) FormulationPrep->Characterization Stability Stability Assessment Characterization->Stability AnimalModel Animal Model Selection (Mouse, Rat) Stability->AnimalModel DoseAdmin Dose Administration (IV, PO) AnimalModel->DoseAdmin PKPD Pharmacokinetic / Pharmacodynamic Analysis DoseAdmin->PKPD G cluster_nucleus Cellular Response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription TessaricAcid This compound TessaricAcid->IKK inhibits

References

Application Notes & Protocols for Enhancing Tessaric Acid Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for enhancing the production of Tessaric acid, a sesquiterpenoid of pharmaceutical interest, in plant cell cultures of Tessaria absinthioides. Due to the limited specific research on this compound biosynthesis, the following protocols are based on established methodologies for enhancing the production of other sesquiterpenoids in various plant cell culture systems.

Introduction to this compound and its Biosynthesis

This compound (C15H20O3) is a sesquiterpenoid found in plants such as Tessaria absinthioides.[1][2] Sesquiterpenoids are a class of secondary metabolites synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of FPP occurs through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. FPP is then cyclized by a specific sesquiterpene synthase to form the basic carbon skeleton, which undergoes further modifications, such as oxidation by cytochrome P450 monooxygenases, to yield the final this compound structure.[3][4]

Inferred Biosynthetic Pathway of this compound

Tessaric_Acid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA HMG-CoA Reductase (HMGR) IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IPP_DMAPP IPP + DMAPP Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP DXS IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP FPP_Synthase FPP Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP IPP_DMAPP->FPP_Synthase Sesquiterpene_Synthase This compound Synthase (hypothesized) FPP->Sesquiterpene_Synthase Tessaric_Acid_Scaffold This compound Precursor (Sesquiterpene Scaffold) Sesquiterpene_Synthase->Tessaric_Acid_Scaffold P450 Cytochrome P450 Monooxygenases Tessaric_Acid_Scaffold->P450 Tessaric_Acid This compound P450->Tessaric_Acid Jasmonate_Signaling MeJA Methyl Jasmonate (Elicitor) Membrane Cell Membrane MeJA->Membrane Perceived by cell COI1 COI1 Membrane->COI1 Signal Transduction JAZ JAZ Repressor Protein MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Ubiquitination Ubiquitination & Degradation JAZ->Ubiquitination Leads to Tessaric_Acid_Genes This compound Biosynthesis Genes (e.g., Sesquiterpene Synthase, P450s) MYC2->Tessaric_Acid_Genes Activates Transcription SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms SCF_COI1->JAZ Targets for degradation Tessaric_Acid_Production Increased this compound Production Tessaric_Acid_Genes->Tessaric_Acid_Production Cell_Culture_Workflow start Select healthy, young leaves of T. absinthioides sterilize Surface sterilize leaves (70% ethanol, bleach solution) start->sterilize explant Cut leaves into small explants (1 cm²) sterilize->explant callus_induction Place explants on solid MS medium with 2,4-D and Kinetin explant->callus_induction incubate_callus Incubate in dark at 25°C for 4-6 weeks callus_induction->incubate_callus select_callus Select friable, fast-growing callus incubate_callus->select_callus suspension_culture Transfer callus to liquid MS medium select_callus->suspension_culture incubate_suspension Incubate on orbital shaker (120 rpm) at 25°C suspension_culture->incubate_suspension subculture Subculture every 14 days incubate_suspension->subculture end Established cell suspension culture subculture->end Genetic_Engineering_Workflow start Identify and clone target gene (e.g., HMGR, DXS, or FPP synthase) vector_construction Clone gene into a plant expression vector (e.g., pCAMBIA) under a strong constitutive promoter (e.g., CaMV 35S) start->vector_construction agrobacterium Transform the expression vector into Agrobacterium tumefaciens vector_construction->agrobacterium co_cultivation Co-cultivate Agrobacterium with T. absinthioides callus or suspension cells agrobacterium->co_cultivation selection Select transformed plant cells on medium containing an appropriate antibiotic (e.g., Kanamycin) co_cultivation->selection regeneration Regenerate transgenic callus and establish transgenic suspension cultures selection->regeneration analysis Confirm gene integration and expression (PCR, qRT-PCR) regeneration->analysis quantification Quantify this compound production in transgenic lines vs. wild-type analysis->quantification end High-producing transgenic cell line quantification->end

References

Application Notes and Protocols: Elicitor-Induced Production of Tessaric Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tessaric acid is a sesquiterpenoid with significant therapeutic potential, making it a compound of interest for pharmaceutical development. Traditional extraction from plant sources can be unsustainable and yield inconsistent results. Plant in vitro cultures, such as cell suspensions or hairy roots, offer a controlled and sustainable platform for its production. Elicitation, the process of inducing a defense response in plant cells using specific signaling molecules (elicitors), is a highly effective strategy to enhance the biosynthesis and accumulation of secondary metabolites like this compound.[1][2] This document provides detailed protocols for establishing in vitro cultures, applying elicitors to boost this compound yield, and quantifying the final product.

Principle of Elicitation

Elicitors are biotic or abiotic compounds that, when introduced to a plant cell culture, are recognized by cellular receptors, triggering a defense-related signaling cascade.[1][3] This cascade involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and ultimately, the upregulation of transcription factors.[1] These transcription factors activate the expression of genes encoding key enzymes in secondary metabolite biosynthetic pathways, leading to a significant increase in the production of the target compound.[4] Common and effective elicitors include methyl jasmonate (MeJA), salicylic acid (SA), and yeast extract.[1]

Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Transduction Signal Transduction (Ca2+ influx, ROS burst) Receptor->Signal_Transduction Recognition MAPK MAPK Cascade Activation Signal_Transduction->MAPK TFs Activation of Transcription Factors MAPK->TFs Gene_Expression Upregulation of Biosynthetic Genes (e.g., Terpene Synthases) TFs->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis Accumulation This compound Accumulation Biosynthesis->Accumulation

Caption: Generalized elicitor signal transduction pathway leading to secondary metabolite production.

Experimental Workflow

The overall process involves establishing a stable cell culture, growing it to the optimal phase, introducing the elicitor, harvesting the cells and medium after a set period, and finally, extracting and quantifying the this compound. A two-stage culture system, where cells are first grown in a medium optimized for biomass and then transferred to a production medium for elicitation, can also be effective.[1]

Experimental_Workflow cluster_culture Phase 1: Culture Establishment cluster_production Phase 2: Elicitation & Production cluster_analysis Phase 3: Analysis A Explant Sterilization & Callus Induction B Suspension Culture Initiation & Growth A->B C Elicitor Addition (Late Log Phase) B->C D Incubation (24-96 hours) C->D E Harvest Cells & Supernatant D->E F Solvent Extraction E->F G Quantification (e.g., HPLC) F->G

Caption: Workflow for elicitor-induced production and analysis of this compound.

Detailed Protocols

Protocol 1: Establishment of Cell Suspension Cultures

This protocol describes the initiation of callus from sterile plant tissue and its subsequent use to start a liquid cell suspension culture.

Materials:

  • Source plant material (e.g., young leaves or stems)

  • 70% (v/v) Ethanol

  • 1% Sodium Hypochlorite solution with Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins[5]

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)

  • Sucrose

  • Gelling agent (e.g., agar or Phytagel)

  • Liquid MS medium (same composition as above, without gelling agent)

  • Sterile petri dishes, flasks, and surgical tools

Procedure:

  • Explant Sterilization: Vigorously wash the plant material. Aseptically, immerse explants in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 1% sodium hypochlorite. Rinse 3-4 times with sterile distilled water.

  • Callus Induction: Cut the sterilized explants into small pieces (approx. 1 cm²) and place them on solid MS medium supplemented with 2% sucrose and appropriate growth regulators (e.g., 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin). Seal the plates and incubate in the dark at 25 ± 2°C.

  • Callus Proliferation: Subculture the developing callus onto fresh medium every 3-4 weeks until a sufficient amount of healthy, friable callus is obtained.

  • Suspension Culture Initiation: Transfer approximately 3-5 g of friable callus into a 250 mL flask containing 50 mL of liquid MS medium.

  • Maintenance: Place the flasks on a rotary shaker at 110-130 rpm under a 16/8h light/dark cycle at 25 ± 2°C. Subculture every 14 days by transferring 10 mL of the cell suspension into 40 mL of fresh liquid medium.

Protocol 2: Elicitation of this compound Production

This protocol details the preparation and application of elicitors to the established cell culture. The optimal elicitor concentration and exposure time must be determined empirically.[2][3]

Materials:

  • Established cell suspension culture (in late-logarithmic growth phase, e.g., day 10-12)

  • Elicitor stock solutions (e.g., 100 mM Methyl Jasmonate in ethanol, 100 mM Salicylic Acid in ethanol, 50 mg/mL Yeast Extract in water)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Elicitor Stocks: Prepare stock solutions of the chosen elicitors and sterilize them by passing through a 0.22 µm syringe filter.

  • Add Elicitor: Aseptically add the elicitor stock solution to the cell suspension flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM). Include a control flask treated only with the solvent (e.g., ethanol).

  • Incubation: Return the flasks to the shaker under the same culture conditions.

  • Harvesting: Harvest samples at various time points (e.g., 0, 24, 48, 72, 96 hours) post-elicitation to determine the optimal production time. Separate the cells from the medium via vacuum filtration or centrifugation.

  • Biomass Measurement: Freeze-dry the harvested cells to a constant weight to determine the dry cell weight (DCW).

Protocol 3: Extraction and Quantification by HPLC

This protocol outlines the extraction of this compound from both the cells and the culture medium, followed by quantification.

Materials:

  • Freeze-dried cells and culture medium samples

  • Ethyl acetate or Methanol (HPLC grade)

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile and water (HPLC grade) with 0.1% formic acid

  • This compound analytical standard

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Cells: Extract a known mass of freeze-dried cells with ethyl acetate (3 x 10 mL) using sonication for 20 minutes per extraction.

    • Medium: Perform a liquid-liquid extraction of the culture medium with an equal volume of ethyl acetate (3 times).

  • Sample Preparation: Combine the respective extracts and evaporate the solvent using a rotary evaporator. Re-dissolve the dried residue in a precise volume (e.g., 1 mL) of methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the absorption maximum for this compound.

    • Quantification: Prepare a calibration curve using the this compound analytical standard. Calculate the concentration in the samples based on the peak area and express the yield as mg per gram of dry cell weight (mg/g DCW).

Data Presentation (Hypothetical Data)

Results should be tabulated to clearly compare the effects of different elicitors and treatment durations.

Table 1: Effect of Elicitor Type and Concentration on this compound Yield (72h post-elicitation)

ElicitorConcentrationThis compound Yield (mg/g DCW)Fold Increase vs. Control
Control-0.85 ± 0.071.0
Methyl Jasmonate50 µM3.41 ± 0.254.0
Methyl Jasmonate100 µM6.22 ± 0.417.3
Methyl Jasmonate200 µM5.15 ± 0.386.1
Salicylic Acid100 µM2.57 ± 0.193.0
Yeast Extract2.5 g/L3.98 ± 0.334.7

Table 2: Time-Course of this compound Production with 100 µM Methyl Jasmonate

Harvest Time (hours)This compound Yield (mg/g DCW)
0 (Control)0.85 ± 0.07
242.11 ± 0.15
484.78 ± 0.31
726.22 ± 0.41
965.59 ± 0.39
1204.32 ± 0.28

References

Tessaric Acid in Drug Discovery: An Overview of Preclinical Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tessaric acid, a naturally occurring sesquiterpenoid, has emerged as a molecule of interest in the field of drug discovery, primarily due to its potential cytotoxic and anti-inflammatory activities. Isolated from various plants, including Tessaria absinthioides, this compound is being explored for its therapeutic applications, particularly in oncology. This document provides a summary of the available data on this compound and outlines protocols for its investigation in a research setting.

This compound's mode of action is thought to involve the modulation of cellular signaling pathways related to inflammation and cell proliferation.[1] As a long-chain fatty acid with multiple unsaturated bonds, it may integrate into cellular membranes, thereby altering their fluidity and permeability, which can, in turn, affect downstream signaling cascades.[1]

Quantitative Data Summary

Currently, publicly available quantitative data on the biological activity of isolated this compound is limited. One study investigating a decoction of Tessaria absinthioides found a correlation between the presence of this compound and cytotoxic effects on the MCF-7 breast cancer cell line.[2] However, a specific IC50 value for the isolated compound was not provided in this research. Another source reports a growth inhibition (GI50) value for a compound referred to as "Compound: 8", which may be this compound, in two cancer cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data for a Compound Potentially Identified as this compound

Cell LineAssay TypeGI50 (µM)
A2780 (Ovarian Cancer)Sulforhodamine B> 100
HBL-100 (Breast Cancer)Sulforhodamine B> 100

Note: The identity of "Compound: 8" as this compound requires definitive confirmation from the primary literature (PMID: 19664930).

Experimental Protocols

The following are generalized protocols based on standard methodologies for assessing the cytotoxic and anti-inflammatory potential of a novel compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

1. Cell Seeding:

  • Plate cells in 96-well microtiter plates at the optimal density for each cell line to ensure exponential growth throughout the experiment.
  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Serially dilute the stock solution to obtain a range of final concentrations.
  • Add the different concentrations of this compound to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
  • Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow them to air dry.
  • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
  • Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

4. Absorbance Measurement and Data Analysis:

  • Solubilize the bound SRB dye with 10 mM Tris base solution.
  • Measure the absorbance at 515 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
  • Determine the GI50 value (the concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Anti-inflammatory Activity via NF-κB Reporter Assay

This protocol measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Transfection and Seeding:

  • Transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
  • Seed the transfected cells into 96-well plates and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
  • Incubate for an appropriate time (e.g., 6-8 hours).

3. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.
  • Add luciferase substrate to the cell lysates.
  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
  • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the stimulated control.
  • Determine the IC50 value (the concentration that causes 50% inhibition of NF-κB activation).

Signaling Pathways and Experimental Workflows

Due to the limited specific data on this compound, the following diagrams represent hypothetical signaling pathways and a general experimental workflow for its initial investigation in drug discovery.

G cluster_0 Hypothesized Anti-inflammatory Signaling of this compound Tessaric_Acid This compound Membrane Cell Membrane Alteration Tessaric_Acid->Membrane IKK IKK Complex Membrane->IKK Modulation? Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4_TNFR TLR4 / TNFR Inflammatory_Stimulus->TLR4_TNFR TLR4_TNFR->IKK NFkB_Inhibition NF-κB Inhibition IKK->NFkB_Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Inhibition->Pro_inflammatory_Genes

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G cluster_1 Drug Discovery Workflow for this compound Start Start: Natural Product Isolation Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory) Start->Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID MOA Mechanism of Action Studies (Signaling Pathways) Hit_ID->MOA Lead_Opt Lead Optimization (Structure-Activity Relationship) MOA->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Testing Lead_Opt->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Caption: General workflow for the development of this compound as a drug candidate.

Future Research and Development

The preliminary data on this compound, although sparse, suggests that further investigation is warranted. Key areas for future research include:

  • Confirmation of Biological Activity: Rigorous testing of pure, isolated this compound is necessary to confirm its cytotoxic and anti-inflammatory properties and to determine accurate IC50/GI50 values across a broader panel of cell lines.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve proteomic, genomic, and metabolomic approaches.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective compounds with improved drug-like properties.

  • In Vivo Studies: Should in vitro studies yield promising results, evaluation of this compound's efficacy and safety in relevant animal models of cancer and inflammatory diseases will be a critical next step.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Complex Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, publicly available information on the specific synthesis of Tessaric acid is limited. This guide uses a representative, multi-step synthesis of a complex carboxylic acid as a case study to illustrate common challenges and troubleshooting strategies that are broadly applicable to natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is significantly lower than expected. Where should I start troubleshooting?

A1: Low overall yield in a multi-step synthesis is a common challenge. The first step is to identify the problematic reaction(s). Review your notes for each step and identify stages with lower-than-expected yields, difficult purifications, or significant side product formation. If documentation is unclear, it may be necessary to perform each reaction on a small scale and carefully analyze the crude product mixture by techniques like ¹H NMR or LC-MS to pinpoint the low-yielding transformation. A general checklist for troubleshooting includes assessing reagent purity, ensuring inert reaction conditions (if required), and verifying accurate temperature control.[1][2][3]

Q2: I'm observing a significant amount of a major byproduct in one of my key steps. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a primary cause of yield loss. To improve selectivity, you can modify several reaction parameters.[4][5] Consider changing the catalyst, as different catalysts can offer varying levels of selectivity for the desired product.[6][7] Altering the solvent can also influence reaction pathways. Additionally, adjusting the reaction temperature—often lowering it—can favor the desired kinetic product over a thermodynamically stable byproduct. Screening a matrix of conditions is often the most effective approach.

Q3: My catalytic step is sluggish and gives a low yield. What could be the issue?

A3: A poorly performing catalytic reaction can often be traced to catalyst deactivation or inhibition.[8] Common causes include:

  • Impurities: Trace amounts of water, oxygen, or impurities in the starting materials or solvents can act as catalyst poisons.[4] Ensure all reagents and solvents are rigorously purified and dried.

  • Thermal Decomposition: The catalyst may be unstable at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Incorrect Catalyst Loading: Ensure the catalyst is accurately weighed and that the stoichiometry is correct.

Q4: I'm losing a significant amount of my acidic product during aqueous workup and purification. What can I do to minimize this loss?

A4: Acidic compounds can be challenging to extract and purify. Here are some strategies to minimize loss:

  • pH Adjustment: During aqueous extraction, ensure the pH of the aqueous layer is at least 2 pH units below the pKa of your carboxylic acid. This will keep the acid in its protonated, less water-soluble form, allowing for more efficient extraction into an organic solvent.

  • Avoid Bicarbonate Washes if pKa is low: For strongly acidic compounds, washing with sodium bicarbonate can lead to the formation of the carboxylate salt, which may be partially soluble in the organic layer or form emulsions, leading to product loss.

  • Purification Method: If using silica gel chromatography, be aware that acidic compounds can streak or irreversibly bind to the stationary phase. It may be beneficial to add a small amount of acetic or formic acid to the eluent to suppress deprotonation and improve elution. Alternatively, consider reverse-phase chromatography.

Troubleshooting Guide: Case Study of a Low-Yield Aldol Reaction

This guide focuses on a common challenge: a low-yielding aldol reaction step in a hypothetical synthesis, leading to the formation of a significant byproduct.

Problem: The key aldol reaction between aldehyde 1 and ketone 2 is providing a low yield (35-40%) of the desired product 3 . A major byproduct, identified as the dehydrated enone 4 , is also isolated.

Initial Unoptimized Reaction Pathway

cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (1) Catalyst LDA, THF -78 °C to 25 °C Aldehyde->Catalyst Ketone Ketone (2) Ketone->Catalyst DesiredProduct Desired Aldol Product (3) (Yield: 35-40%) Byproduct Dehydrated Byproduct (4) Catalyst->DesiredProduct Desired Pathway Catalyst->Byproduct Side Reaction (Dehydration) cluster_causes Potential Causes & Solutions cluster_solutions Start Low Yield Observed Analyze Analyze Crude Product (NMR, LC-MS) Start->Analyze Decision Identify Cause Analyze->Decision Incomplete Incomplete Reaction Decision->Incomplete Starting Material Remains SideProduct Side Product Formation Decision->SideProduct New Peaks/ Spots Observed Decomposition Product Decomposition Decision->Decomposition Complex Mixture Purification Purification Loss Decision->Purification Mass Balance Low After Workup Sol_Incomplete Increase Time/Temp Add More Reagent Incomplete->Sol_Incomplete Sol_SideProduct Change Catalyst/Solvent Lower Temperature SideProduct->Sol_SideProduct Sol_Decomposition Milder Conditions Shorter Reaction Time Decomposition->Sol_Decomposition Sol_Purification Optimize Workup pH Change Chromatography Purification->Sol_Purification

References

Technical Support Center: Tessaric Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Tessaric acid.

Frequently Asked Questions (FAQs)

Q1: After my initial solid-phase extraction, the purity of my this compound is only around 85% by HPLC. What are the most probable impurities?

A1: At this stage, impurities are often compounds with similar polarity to this compound that were co-extracted from the source material. Common culprits include structurally related organic acids, phenolic compounds, and larger pigments. It is recommended to proceed with a secondary purification step, such as column chromatography or recrystallization, to remove these contaminants.

Q2: My this compound sample has a persistent yellow or brown tint, even after primary purification. How can I remove this colored impurity?

A2: Colored impurities are typically polar pigments or degradation products. Activated charcoal treatment is often effective for their removal. Dissolve your crude this compound in a suitable organic solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through celite to remove the charcoal. Note that this can sometimes lead to a minor loss of the desired product.

Q3: My product yield drops significantly during the recrystallization step. What can I do to optimize this process?

A3: A significant drop in yield during recrystallization is often due to either using an excessive amount of solvent or premature crystallization during a hot filtration step. To troubleshoot, try the following:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is a good practice.

  • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out of the solution prematurely.

  • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. A slower cooling rate promotes the formation of larger, purer crystals.

Troubleshooting Guide

Issue 1: Low Purity (<95%) After Column Chromatography

Your High-Performance Liquid Chromatography (HPLC) analysis indicates a purity of less than 95% following silica gel column chromatography.

Troubleshooting Workflow:

G start Low Purity (<95%) Post-Chromatography check_peaks Analyze HPLC Chromatogram: Are peaks fronting, tailing, or poorly resolved? start->check_peaks tailing Peak Tailing Observed check_peaks->tailing Tailing poor_resolution Poor Peak Resolution (<1.5) check_peaks->poor_resolution Poor Resolution solution_tailing Solution: Add 0.5-1% acetic acid to the mobile phase to suppress ionization of this compound. tailing->solution_tailing solution_resolution Solution: Optimize the mobile phase. Decrease polarity (e.g., reduce methanol content in a DCM/MeOH system) for better separation. poor_resolution->solution_resolution G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry in Hexane pack_column Pack Column prep_slurry->pack_column prep_sample Prepare Sample: Adsorb crude this compound onto a small amount of silica load_sample Load Sample Onto Column pack_column->load_sample prep_sample->load_sample run_gradient Run Gradient Elution (e.g., 0-10% Methanol in Dichloromethane) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate

Troubleshooting Tessaric acid instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tessaric Acid

This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: Instability of this compound in solution is a known issue and can be attributed to several factors, primarily hydrolysis and oxidation. The rate of degradation is highly dependent on the solvent, pH, temperature, and exposure to light and air. For aqueous solutions, maintaining a specific pH range is critical for stability.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: this compound exhibits maximal stability in a slightly acidic environment, ideally between pH 4.0 and 5.5. In neutral or alkaline conditions (pH > 7), the carboxylate group becomes more susceptible to nucleophilic attack, leading to rapid degradation.

Q3: Can I use common buffers like PBS for my experiments with this compound?

A3: Standard Phosphate-Buffered Saline (PBS) typically has a pH of 7.4, which can accelerate the degradation of this compound. It is recommended to use a citrate or acetate-based buffer system to maintain the optimal pH range of 4.0-5.5.

Q4: Are there any specific solvents I should avoid when preparing stock solutions of this compound?

A4: Protic solvents, especially methanol, can lead to esterification of the carboxylic acid group over time, reducing the concentration of the active compound. While DMSO is a common solvent for initial stock solutions, prolonged storage in DMSO at room temperature can also lead to degradation. It is best to prepare fresh solutions or store aliquots at -80°C.

Q5: How does temperature affect the stability of this compound?

A5: As with most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures will accelerate the rate of degradation. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, frozen aliquots at -20°C or -80°C are recommended.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Problem: High variability in experimental replicates when treating cells with this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media are typically buffered to a pH of 7.2-7.4, which is suboptimal for this compound stability.

  • Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Add the stock solution to the cell culture medium immediately before treating the cells to minimize the time the compound spends in the high pH environment.

    • For longer-term experiments, consider a medium exchange with freshly prepared this compound solution at regular intervals.

Issue 2: Precipitation of this compound in Aqueous Buffer
  • Problem: A precipitate forms when diluting a concentrated DMSO stock of this compound into an aqueous buffer.

  • Possible Cause: this compound has low aqueous solubility, especially at a pH close to its pKa. The addition of the organic solvent stock to the aqueous buffer can cause the compound to crash out of solution.

  • Solution:

    • Decrease the concentration of the final working solution.

    • Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.1%) in the aqueous buffer to improve solubility.

    • Consider using a co-solvent system, if compatible with your experimental setup.

Quantitative Data Summary

Table 1: Stability of this compound in Different Buffer Systems at 25°C

Buffer SystempH% Remaining after 24h% Remaining after 72h
Citrate Buffer4.598.2%95.1%
Acetate Buffer5.097.5%93.8%
Phosphate Buffer7.085.3%70.2%
PBS7.480.1%62.5%
Tris Buffer8.072.4%50.9%

Table 2: Effect of Temperature on this compound Stability in Citrate Buffer (pH 4.5)

Temperature% Remaining after 7 days
-80°C99.8%
-20°C99.5%
4°C96.3%
25°C (Room Temp)88.7%
37°C75.4%

Experimental Protocols

Protocol 1: Assessing this compound Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a given solution over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer systems (e.g., citrate pH 4.5, PBS pH 7.4).

    • Spike the this compound stock solution into each buffer to a final concentration of 100 µM.

  • Incubation:

    • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Incubate the aliquots at the desired temperature (e.g., 25°C).

  • Sample Analysis:

    • At each time point, quench the reaction by adding an equal volume of acetonitrile to precipitate any proteins and halt degradation.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using a reverse-phase HPLC method with a C18 column.

    • Monitor the peak area of the this compound parent compound at a specific wavelength (e.g., 280 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow prep_stock Prepare 10 mM Stock in DMSO spike Spike Stock into Buffers (Final Conc. 100 µM) prep_stock->spike prep_buffers Prepare Aqueous Buffers (e.g., Citrate pH 4.5, PBS pH 7.4) prep_buffers->spike incubate Incubate at Desired Temp (e.g., 25°C) spike->incubate sample Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze via HPLC quench->analyze data Calculate % Remaining vs. Time analyze->data degradation_pathway tessaric_acid This compound (Active) hydrolysis_product Hydrolysis Product (Inactive) tessaric_acid->hydrolysis_product tessaric_acid->hydrolysis_product Hydrolysis oxidation_product Oxidation Product (Inactive) tessaric_acid->oxidation_product tessaric_acid->oxidation_product Oxidation cond1 High pH ( > 7.0 ) Presence of H₂O cond2 Presence of O₂ Exposure to Light

Technical Support Center: Optimizing HPLC Parameters for Tessaric Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Tessaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and purification of this compound using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

    Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.[1] For an acidic compound like this compound, secondary interactions between the analyte and the stationary phase are a frequent cause.[2]

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional group of this compound, leading to peak tailing.

      • Solution: Lower the pH of the mobile phase. By operating at a pH of around 2.5-3.0, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[2]

    • Column Overload: Injecting too much sample onto the column can lead to peak distortion.[1]

      • Solution: Try reducing the sample concentration or the injection volume.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your this compound standard and sample in the initial mobile phase composition.

  • Question: I am observing peak fronting for my this compound peak. What could be the reason?

    Answer: Peak fronting is often an indication of column overload or poor column packing.[1]

    • Solution:

      • Decrease the concentration of the sample being injected.

      • If the problem persists, it might indicate a void or channel in the column packing. In this case, replacing the column is recommended.

Problem: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

    Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the pump, or the column temperature.[3]

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[4]

      • Solution: Ensure accurate and consistent preparation of your mobile phase for every run. Use a pH meter to verify the pH of the aqueous portion before mixing with the organic solvent.

    • Pump Issues: Leaks or air bubbles in the pump can cause variations in the flow rate, affecting retention times.[4]

      • Solution: Check for any visible leaks in the system. Purge the pump to remove any trapped air bubbles.

    • Column Temperature: Variations in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts.[5]

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Problem: Baseline Noise or Drift

  • Question: I'm experiencing a noisy or drifting baseline in my chromatogram. How can I troubleshoot this?

    Answer: A stable baseline is crucial for accurate quantification. Baseline issues often stem from the mobile phase, the detector, or contamination in the system.[3]

    • Mobile Phase Contamination: Impurities or microbial growth in the mobile phase can contribute to baseline noise.[6]

      • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.

    • Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline noise.[7]

      • Solution: Flush the flow cell with a strong, appropriate solvent. If the noise persists, the detector lamp may need replacement.

    • System Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline.[6]

      • Solution: Implement a robust column washing procedure between analytical runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on the chemical properties of this compound (a moderately polar organic acid[8]), a reversed-phase HPLC method is a suitable starting point. Here is a recommended initial method:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Q2: Why is a low pH mobile phase recommended for this compound analysis?

A2: this compound is an acidic compound. Using a low pH mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid group on the molecule is protonated (non-ionized). This minimizes secondary interactions with the silica-based stationary phase, leading to sharper, more symmetrical peaks and more reproducible retention times.[2]

Q3: How can I improve the resolution between this compound and other impurities?

A3: To improve resolution, you can modify several parameters:

  • Adjust the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) will provide more time for compounds to separate on the column.

  • Change the Organic Solvent: Replacing acetonitrile with methanol (or using a combination) can alter the selectivity of the separation.

  • Optimize the pH: Small adjustments to the mobile phase pH can influence the retention of ionizable compounds.

  • Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column, which will offer different selectivity.

Q4: What is the purpose of a guard column and should I use one?

A4: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column. It is highly recommended to use a guard column, especially when analyzing complex samples or extracts.[6]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (0.1% Phosphoric Acid in Water, pH ~2.5)

  • Measure 950 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Mix the solution thoroughly.

  • Verify the pH using a calibrated pH meter. Adjust if necessary with small amounts of acid or base.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Standard Solution Preparation for this compound

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the sample diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix well. This provides a stock solution of 100 µg/mL.

  • Perform serial dilutions from the stock solution to prepare calibration standards at the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor Peak Shape check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? start->check_fronting tailing_causes Potential Causes of Tailing check_tailing->tailing_causes Yes fronting_causes Potential Causes of Fronting check_fronting->fronting_causes Yes secondary_interactions Secondary Silanol Interactions tailing_causes->secondary_interactions column_overload_t Column Overload tailing_causes->column_overload_t inappropriate_solvent_t Inappropriate Sample Solvent tailing_causes->inappropriate_solvent_t solution_ph Solution: Lower Mobile Phase pH (e.g., to 2.5-3.0) secondary_interactions->solution_ph solution_concentration_t Solution: Reduce Sample Concentration or Injection Volume column_overload_t->solution_concentration_t solution_solvent_t Solution: Dissolve Sample in Mobile Phase inappropriate_solvent_t->solution_solvent_t end Problem Resolved solution_ph->end solution_concentration_t->end solution_solvent_t->end column_overload_f Column Overload fronting_causes->column_overload_f bad_column Poorly Packed Column fronting_causes->bad_column solution_concentration_f Solution: Reduce Sample Concentration column_overload_f->solution_concentration_f solution_replace_column Solution: Replace Column bad_column->solution_replace_column solution_concentration_f->end solution_replace_column->end

Caption: Troubleshooting workflow for poor peak shape in this compound HPLC analysis.

Retention_Time_Troubleshooting start Problem Identified: Inconsistent Retention Times potential_causes Potential Causes start->potential_causes mobile_phase_issue Mobile Phase Inconsistency potential_causes->mobile_phase_issue pump_issue Pump Malfunction potential_causes->pump_issue temperature_issue Temperature Fluctuations potential_causes->temperature_issue solution_mobile_phase Solution: Ensure Accurate and Consistent Preparation mobile_phase_issue->solution_mobile_phase solution_pump Solution: Check for Leaks and Purge Pump pump_issue->solution_pump solution_temperature Solution: Use a Column Oven temperature_issue->solution_temperature end Problem Resolved solution_mobile_phase->end solution_pump->end solution_temperature->end

Caption: Troubleshooting guide for inconsistent retention times.

References

Technical Support Center: Tessaric Acid Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor solubility of Tessaric acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

This compound, a natural product with the molecular formula C15H20O3, is predicted to be a hydrophobic compound.[1] Such compounds often have low solubility in aqueous solutions like cell culture media or assay buffers.[2] Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the aqueous medium, causing the compound to "crash out" of solution as it exceeds its solubility limit.[2][3]

Q2: What is the best solvent to dissolve this compound?

For creating a concentrated stock solution, dimethyl sulfoxide (DMSO) is a recommended starting point.[4] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][5] Other organic solvents like ethanol or dimethylformamide (DMF) can also be considered.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%.[6][7] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[3]

Q4: My compound precipitates even with low DMSO concentrations. What else can I do?

If precipitation persists, several strategies can be employed to improve the solubility of this compound in your aqueous assay medium:

  • Stepwise Dilution: Avoid a single large dilution of the DMSO stock into the aqueous buffer. Instead, perform serial dilutions to gradually decrease the solvent polarity.[3][4]

  • Co-solvents: The use of co-solvents like polyethylene glycol (PEG), particularly PEG 400, or glycerol can help increase the solubility of hydrophobic compounds.[6][8]

  • Surfactants: Non-ionic surfactants such as Tween 20 or Polysorbate 80 can be used at low concentrations to help keep hydrophobic compounds in solution.[6][8]

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), can encapsulate the hydrophobic compound, increasing its aqueous solubility.[6][9][10]

Q5: How can I visually identify compound precipitation?

Precipitation can be observed in several ways:

  • Visible particles: You may see distinct crystalline structures or an amorphous solid.[11]

  • Cloudiness or turbidity: The medium may appear hazy or cloudy.[11]

  • Color change: If the compound is colored, its precipitation might alter the media's appearance.[11]

  • Microscopic examination: Under a microscope, you may observe non-cellular aggregates.[11]

It is not recommended to proceed with an experiment if precipitation is observed, as the actual concentration of the dissolved compound will be lower than intended, leading to unreliable results.[11][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting this compound Precipitation

This guide provides a step-by-step workflow to identify and resolve precipitation issues.

A Precipitation Observed B Is the final DMSO concentration > 0.5%? A->B C Reduce final DMSO concentration (ideally to <= 0.1%) B->C Yes D Is precipitation still observed? B->D No C->D E Implement Stepwise Dilution Protocol D->E Yes J Problem Solved D->J No F Is precipitation still observed? E->F G Consider Co-solvents (e.g., PEG 400) F->G Yes F->J No H Consider Surfactants (e.g., Tween 20) G->H I Consider Cyclodextrins (e.g., HPBCD) H->I K Contact Technical Support I->K

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Factors Influencing Compound Solubility

This diagram illustrates the key factors that can affect the solubility of this compound in your in vitro assay.

Solubility This compound Solubility Compound Compound Properties (Hydrophobicity) Solubility->Compound Solvent Solvent System Solubility->Solvent Environment Environmental Factors Solubility->Environment DMSO Final DMSO % Solvent->DMSO Cosolvent Co-solvents Solvent->Cosolvent Surfactant Surfactants Solvent->Surfactant pH pH of Media Environment->pH Temp Temperature Environment->Temp Media Media Components (Salts, Proteins) Environment->Media

Caption: Key factors influencing compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved.[2][13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of Working Solution using Stepwise Dilution

This protocol is designed to minimize "solvent shock" and subsequent precipitation.

  • Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm: Pre-warm the cell culture medium or assay buffer to 37°C.[2]

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a 1:1 mixture of DMSO and cell culture medium. For example, dilute a 10 mM stock to 1 mM.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the intermediate dilution dropwise to achieve the final desired concentration.[2]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells.[2]

Data Presentation

Table 1: Recommended Maximum Final Concentrations of Common Solvents in Cell-Based Assays
SolventMaximum Recommended Final ConcentrationNotes
DMSO0.1% - 0.5%Can induce cellular stress and differentiation at higher concentrations.[7]
Ethanol< 0.1%Can be toxic to cells at higher concentrations.[7]
PEG 4000.5% - 1%Generally well-tolerated by many cell lines.
Tween 20< 0.01%Can interfere with cell membranes at higher concentrations.

Hypothetical Signaling Pathway for this compound

Since the precise mechanism of action for this compound is not yet fully elucidated, the following diagram illustrates a hypothetical signaling pathway that a natural product might modulate, such as the MAPK/ERK pathway, which is commonly involved in cell proliferation and survival.

TA This compound Receptor Cell Surface Receptor TA->Receptor Inhibits Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Common challenges in working with Tessaric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tessaric Acid

Disclaimer: Information regarding a compound named "this compound" is not available in public scientific literature or chemical databases. The following content is a template designed to illustrate the structure and format of a technical support center for a research compound. All data, protocols, and pathways are hypothetical and should be replaced with compound-specific information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving and storing this compound?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10-50 mM. For long-term storage, aliquot the DMSO stock solution and store it at -80°C to prevent repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable. When preparing working solutions for cell culture, dilute the DMSO stock directly into the media, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: Is this compound stable in aqueous solutions and under standard experimental conditions?

A2: The stability of this compound in aqueous media is pH and temperature-dependent. At neutral pH (7.0-7.4) and room temperature, a significant loss of activity (approximately 20%) is observed after 24 hours. Stability is improved at lower pH (6.0-6.5) and when kept on ice. It is highly recommended to prepare fresh working solutions for each experiment.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the hypothetical Kinase-A (KA1). It acts as an ATP-competitive inhibitor, binding to the kinase domain of KA1 and preventing the phosphorylation of its downstream substrate, Protein-B. This ultimately disrupts the KA1-mediated signaling pathway, which is implicated in cellular proliferation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results 1. Degradation of this compound due to improper storage or handling.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate pipetting or dilution.1. Prepare fresh working solutions from a new aliquot of the -80°C stock for each experiment.2. Ensure stock solutions are properly aliquoted upon initial preparation.3. Calibrate pipettes regularly and perform serial dilutions carefully.
High cellular toxicity observed 1. Final DMSO concentration in the culture medium is too high (>0.1%).2. this compound concentration is above the optimal range for the specific cell line.1. Calculate and ensure the final DMSO concentration remains at or below 0.1%. Include a vehicle control (DMSO only) in your experimental setup.2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line.
Precipitation of the compound in culture media 1. Poor solubility of this compound in aqueous media.2. The concentration of the working solution is too high.1. Vortex the working solution thoroughly before adding it to the culture media.2. Do not exceed the recommended final concentration. If a higher concentration is needed, consider using a solubilizing agent, but validate its effect on the cells first.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) at 25°C
DMSO >50
Ethanol 10-15
PBS (pH 7.4) <0.1

| Water | <0.01 |

Table 2: In Vitro Activity of this compound

Assay Type Target IC₅₀ (nM)
Kinase Assay Kinase-A (KA1) 15
Cell Proliferation Assay (MCF-7) - 150

| Cell Proliferation Assay (A549) | - | 220 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out 2.5 mg of this compound powder (assuming a molecular weight of 250 g/mol ).

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly for 5-10 minutes until the powder is completely dissolved.

    • Centrifuge briefly to pellet any undissolved particulates.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -80°C.

  • Working Solution (100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution 1:100 in pre-warmed, serum-free cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium.

    • Vortex immediately to ensure proper mixing and prevent precipitation.

    • Use this working solution for further dilutions to achieve the desired final concentrations in your experiment.

Visualizations

G cluster_0 Cell Membrane GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KA1_inactive Kinase-A (Inactive) GFR->KA1_inactive Activates KA1_active Kinase-A (Active) KA1_inactive->KA1_active Phosphorylation ProteinB Protein-B KA1_active->ProteinB Phosphorylates pProteinB p-Protein-B ProteinB->pProteinB Proliferation Cell Proliferation pProteinB->Proliferation Promotes TessaricAcid This compound TessaricAcid->KA1_active Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-A.

G start Start: Prepare 10 mM Stock in DMSO prep_working Prepare serial dilutions of this compound start->prep_working prep_cells Seed cells in 96-well plates incubate1 Incubate cells for 24 hours prep_cells->incubate1 add_treatment Add compound dilutions and vehicle control to cells incubate1->add_treatment prep_working->add_treatment incubate2 Incubate for 48-72 hours add_treatment->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read_plate Read absorbance/ fluorescence incubate3->read_plate analyze Analyze Data: Calculate IC₅₀ read_plate->analyze

Caption: Experimental workflow for a cell viability assay with this compound.

Technical Support Center: Enhancing the Bioavailability of Tessaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the bioavailability of Tessaric acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral delivery of this compound and its derivatives?

A1: this compound, a diterpenoid, and its derivatives are characterized by poor aqueous solubility. This is a primary obstacle to their oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[1][2] Consequently, these compounds may exhibit low and variable absorption, leading to suboptimal therapeutic efficacy.

Q2: What is the Biopharmaceutical Classification System (BCS) and where are this compound derivatives likely to be classified?

A2: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[2] While specific data for this compound derivatives are not available, as poorly soluble natural products, they are likely to fall under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification underscores the need for solubility enhancement to improve their bioavailability.[2]

Q3: What are the most promising strategies to enhance the bioavailability of this compound derivatives?

A3: Several formulation strategies can be employed to overcome the poor solubility of this compound derivatives. These include:

  • Nanoparticle-based delivery systems: Encapsulating the derivatives in nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve their solubility, protect them from degradation, and enhance their absorption.[3][4]

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can significantly increase its dissolution rate.[1]

  • Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[5]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1]

Q4: How can I assess the in vitro permeability of my this compound derivative?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of your compound across this cell layer, you can estimate its intestinal permeability.

Q5: What in vivo models are suitable for pharmacokinetic studies of this compound derivatives?

A5: Rodent models, particularly rats and mice, are commonly used for preclinical pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[9][10][11] These studies are crucial for determining key parameters like bioavailability, maximum plasma concentration (Cmax), and half-life (t1/2) of different formulations.

Troubleshooting Guides

Formulation Development

Q: My this compound derivative-loaded nanoparticle formulation shows low encapsulation efficiency. What are the possible causes and solutions?

A:

Potential Cause Suggested Solution
Poor solubility of the derivative in the organic solvent used for nanoparticle preparation. Screen for solvents in which the this compound derivative has higher solubility.
Inappropriate drug-to-lipid/polymer ratio. Optimize the ratio by testing different concentrations of the drug and the encapsulating material.
Suboptimal formulation parameters (e.g., sonication time, homogenization speed). Systematically vary the formulation parameters to identify the optimal conditions for encapsulation.

| Drug leakage during the formulation process. | Modify the preparation method to minimize drug loss, for instance, by using a different solvent removal technique. |

Q: The solid dispersion of my this compound derivative shows signs of recrystallization upon storage. How can I improve its stability?

A:

Potential Cause Suggested Solution
The chosen polymer does not sufficiently inhibit drug crystallization. Select a polymer with stronger interactions with the drug molecule (e.g., hydrogen bonding).
High drug loading in the dispersion. Reduce the drug-to-polymer ratio to ensure the drug remains in an amorphous state.

| Inadequate storage conditions (high temperature or humidity). | Store the solid dispersion in a cool, dry place, and consider using desiccants in the packaging.[12] |

In Vitro & In Vivo Experiments

Q: I am observing high variability in my Caco-2 cell permeability assay results. What could be the reasons?

A:

Potential Cause Suggested Solution
Inconsistent Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before each experiment. Discard any monolayers with TEER values outside the acceptable range.[7]
Low aqueous solubility of the this compound derivative leading to precipitation in the assay buffer. Use a formulation with enhanced solubility (e.g., a cyclodextrin complex or a nanoparticle suspension) for the permeability assay. Ensure the final concentration in the buffer is below the saturation solubility.

| The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Perform the permeability assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. Consider co-administration with a known efflux pump inhibitor to confirm this.[7] |

Q: The oral bioavailability of my formulated this compound derivative in rats is still low. What are the next steps?

A:

Potential Cause Suggested Solution
Significant first-pass metabolism in the liver. Investigate the metabolic stability of the compound using liver microsomes. If metabolism is high, chemical modification of the derivative to block metabolic sites may be necessary.
The formulation does not provide sufficient solubility enhancement in vivo. Try a different formulation strategy. For example, if a solid dispersion was used, a lipid-based formulation like SEDDS might be more effective.[5]

| The dissolution rate is still the limiting factor. | Further reduce the particle size of the formulation (e.g., to the nanoscale) to increase the surface area available for dissolution.[13] |

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of a this compound derivative (TAD) through various formulation strategies.

Table 1: In Vitro Dissolution of this compound Derivative (TAD) Formulations

FormulationCumulative % of TAD Dissolved at 60 min
Unformulated TAD8.5 ± 2.1
TAD-Solid Dispersion65.2 ± 5.8
TAD-Loaded Liposomes78.9 ± 6.3
TAD-SEDDS92.4 ± 4.7

Table 2: Caco-2 Permeability of this compound Derivative (TAD) Formulations

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated TAD0.5 ± 0.13.2
TAD-Cyclodextrin Complex2.1 ± 0.42.8
TAD-Loaded Liposomes4.5 ± 0.71.5

Table 3: Pharmacokinetic Parameters of this compound Derivative (TAD) Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated TAD2055 ± 122.0250 ± 65100
TAD-Solid Dispersion20210 ± 451.51150 ± 230460
TAD-Loaded Liposomes20350 ± 681.02200 ± 410880
TAD-SEDDS20480 ± 851.03100 ± 5501240

Experimental Protocols

Protocol 1: Preparation of this compound Derivative-Loaded Liposomes

Objective: To encapsulate a this compound derivative (TAD) into liposomes to enhance its aqueous solubility and bioavailability.

Materials:

  • This compound derivative (TAD)

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Dissolve TAD, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to ensure the complete removal of residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath.

  • Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain a homogenous size distribution.

  • Separate the unencapsulated TAD from the liposomal formulation by ultracentrifugation or size exclusion chromatography.

  • Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different TAD formulations.

Materials:

  • Unformulated TAD and various TAD formulations

  • USP dissolution apparatus 2 (paddle apparatus)

  • Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8)

Methodology:

  • Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add the TAD formulation (equivalent to 20 mg of TAD) to 900 mL of SGF.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 120 minutes). Replace the withdrawn volume with fresh SGF.

  • After 2 hours, change the medium to SIF and continue sampling at specified intervals (e.g., 2.5, 3, 4, 6 hours).

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the concentration of TAD in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of TAD formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • TAD formulations

  • Lucifer yellow (for monolayer integrity testing)

Methodology:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer yellow rejection assay.[7]

  • For the permeability study, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) transport, add the TAD formulation (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) transport, add the TAD formulation to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of TAD in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different TAD formulations after oral administration.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • TAD formulations

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Heparinized tubes for blood collection

Methodology:

  • Fast the rats overnight (with free access to water) before drug administration.

  • Divide the rats into groups, with each group receiving a different TAD formulation or the unformulated drug.

  • Administer the formulations orally via gavage at a specified dose (e.g., 20 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of TAD in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies TAD This compound Derivative Formulation Formulation Development (Liposomes, Solid Dispersion, etc.) TAD->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Dissolution Dissolution Testing Characterization->Dissolution Permeability Caco-2 Permeability Assay Characterization->Permeability PK_Study Pharmacokinetic Study in Rats Dissolution->PK_Study Permeability->PK_Study Data_Analysis Data Analysis (AUC, Cmax, Bioavailability) PK_Study->Data_Analysis Optimization Lead Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAD This compound Derivative Receptor Cell Surface Receptor TAD->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation (Blocked) DNA DNA (Promoter Region) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription (Downregulated)

Caption: Hypothetical signaling pathway for a this compound derivative inhibiting NF-κB activation.

References

Reducing cytotoxicity of Tessaric acid in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tessaric acid. The focus is on addressing and mitigating the cytotoxic effects of this compound in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's cytotoxicity?

This compound, a natural sesquiterpene, exerts its cytotoxic effects primarily by inducing cell cycle arrest at the G2/M phase in proliferating cells.[1] Its mode of action also involves integration into cellular membranes, which can alter membrane fluidity and permeability, subsequently affecting downstream cellular signaling pathways.[2] These pathways can modulate inflammatory responses by influencing the production of pro- and anti-inflammatory mediators.[2]

Q2: Is the cytotoxicity of this compound selective for cancer cells over normal cells?

While this compound has shown potent antiproliferative activity against various human solid tumor cell lines, its selectivity for cancer cells over normal cells is not well-documented in publicly available literature.[1] Generally, compounds that target the cell cycle can also affect rapidly dividing normal cells, such as those in the bone marrow and intestinal lining. Therefore, assessing the therapeutic window by comparing cytotoxicity in cancer versus normal cell lines is a critical step in pre-clinical evaluation.

Q3: What are some potential strategies to reduce the cytotoxicity of this compound in normal cells?

Based on its mechanism of action and general principles of chemotherapy, several strategies can be explored to mitigate the off-target toxicity of this compound:

  • Cyclotherapy: This approach involves the sequential administration of a cytostatic agent to arrest normal cells in a non-proliferative phase (e.g., G1), followed by the administration of a cell-cycle-specific drug like this compound, which targets cells in the S or M phase.[3] This could potentially protect quiescent normal cells from the cytotoxic effects.

  • Co-administration with Antioxidants: Some fatty acids induce cytotoxicity through the generation of reactive oxygen species (ROS).[4] Investigating whether this compound induces oxidative stress and if co-treatment with antioxidants can ameliorate its effects on normal cells may be a viable strategy.

  • Targeted Drug Delivery: Encapsulating this compound in targeted delivery systems, such as liposomes or nanoparticles conjugated with ligands that bind to receptors overexpressed on cancer cells, could enhance its tumor-specific delivery and reduce systemic exposure to normal tissues.

  • Structural Modification: Analogs of this compound could be synthesized to improve its therapeutic index. Structure-activity relationship (SAR) studies may identify modifications that retain anti-cancer efficacy while reducing toxicity to normal cells.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

If you are observing significant cytotoxicity in your normal (non-cancerous) control cell lines, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Concentration Too High Perform a dose-response curve with a wider range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for both normal and cancer cell lines. This will help identify a potential therapeutic window.
Off-Target Effects Investigate the mechanism of cell death (apoptosis vs. necrosis) in normal cells. If necrosis is prevalent, it may indicate non-specific membrane damage.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Run a vehicle control (solvent only) to confirm.
Contamination Check cell cultures for mycoplasma or other contaminants that could sensitize them to the compound.
Issue 2: Difficulty Establishing a Therapeutic Window

When the IC50 values for normal and cancer cell lines are too close, establishing a safe and effective therapeutic dose is challenging.

Potential Cause Troubleshooting Step
Similar Proliferation Rates If the normal cell line used has a high proliferation rate, it may be more susceptible to a cell-cycle-specific agent. Consider using a more slowly dividing or primary normal cell line for comparison.
Non-specific Mechanism The cytotoxic mechanism may not be specific to cancer cell biology. Explore combination therapies where a lower dose of this compound can be used synergistically with another agent that has a different mechanism of action.
Lack of Cancer-Specific Target The molecular target of this compound may be ubiquitously expressed. Consider investigating downstream signaling pathways to identify differences in the response between normal and cancer cells that could be exploited.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment

This protocol outlines the steps to determine and compare the cytotoxicity of this compound in normal and cancer cell lines using a standard MTT assay.

  • Cell Seeding: Seed both normal (e.g., primary fibroblasts) and cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each cell line.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Normal and Cancer Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
HFF-1Normal Human Foreskin Fibroblast25.8
MCF-10ANormal Human Breast Epithelial32.1
HeLaHuman Cervical Cancer5.2
MCF-7Human Breast Cancer8.9

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Tessaric_Acid_Pathway Tessaric_Acid This compound Membrane Cell Membrane Integration Tessaric_Acid->Membrane G2M_Arrest G2/M Phase Cell Cycle Arrest Tessaric_Acid->G2M_Arrest Signaling Downstream Signaling (e.g., Inflammation Modulation) Membrane->Signaling Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Reduction_Workflow cluster_0 Hypothesis cluster_1 Experimentation cluster_2 Analysis Cyclotherapy Cyclotherapy (e.g., with Palbociclib) Treatment Treat with this compound +/- Protective Agent Cyclotherapy->Treatment Antioxidant Antioxidant Co-treatment (e.g., NAC) Antioxidant->Treatment Targeted_Delivery Targeted Delivery (e.g., Liposomes) Targeted_Delivery->Treatment Cell_Culture Culture Normal & Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis IC50 Compare IC50 Values Cytotoxicity_Assay->IC50 Cell_Cycle_Analysis->IC50 Therapeutic_Window Determine Therapeutic Window IC50->Therapeutic_Window

References

Optimizing dosage for in vivo studies with Tessaric acid

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently a significant lack of publicly available scientific literature regarding in vivo studies, dosage optimization, pharmacokinetics, and the specific mechanism of action for Tessaric acid. While its chemical structure is known and it has been identified in some plant species, detailed biological studies in animal models are not available in the public domain.

The following content is provided as a general framework for approaching in vivo studies for a novel compound. The experimental designs and troubleshooting guides are based on standard toxicological and pharmacological practices and are intended to serve as a starting point for researchers. The specific values, pathways, and protocols provided are hypothetical and should not be used for actual experiments with this compound without prior, rigorous in vitro and in vivo investigation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: Without any prior in vivo data, a formal dose-ranging study is the critical first step. It is recommended to begin with a very low, sub-therapeutic dose and escalate gradually. An initial approach could involve a single-dose escalation study to determine the maximum tolerated dose (MTD). A starting point might be in the range of 1-5 mg/kg, administered via a common route such as intraperitoneal (IP) or oral (PO) gavage, depending on the compound's solubility and formulation.

Q2: How can I determine the optimal dosing frequency for this compound?

A2: The optimal dosing frequency is dependent on the pharmacokinetic (PK) profile of this compound, specifically its half-life in plasma and the target tissue. A preliminary PK study is essential. This involves administering a single dose and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the concentration-time curve. The half-life derived from this data will inform whether the compound should be administered, for example, once daily, twice daily, or via continuous infusion to maintain therapeutic exposure.

Q3: What are the potential mechanisms of action for this compound?

A3: The mechanism of action for this compound has not been elucidated. Given its chemical structure as a sesquiterpenoid, it could potentially interact with a variety of cellular targets. Initial in vitro screening against a panel of receptors, enzymes, and signaling pathways would be necessary to form a hypothesis. Subsequent in vivo studies would then be designed to validate these hypotheses, for instance, by examining downstream biomarkers in treated animals.

Q4: What are common issues encountered when working with a novel, uncharacterized compound like this compound in vivo?

A4: Common challenges include:

  • Poor solubility and bioavailability: The compound may be difficult to formulate for in vivo administration, leading to inconsistent absorption and exposure.

  • Unexpected toxicity: The compound may exhibit off-target effects or toxicity not predicted by in vitro models. Close monitoring of animal health (body weight, behavior, clinical signs) is crucial.

  • Lack of established biomarkers: Without a known mechanism of action, it can be challenging to measure the biological effect of the compound in vivo.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the dosing solution. For oral gavage, verify proper technique to avoid accidental lung administration. For IP injections, vary the injection site within the peritoneal cavity.
Formulation Issues If the compound is in suspension, ensure it is thoroughly mixed before each administration to prevent settling. Consider reformulating with different excipients to improve solubility and stability.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched and housed under identical conditions.
Issue 2: No observable therapeutic effect at the tested doses.
Possible Cause Troubleshooting Step
Insufficient Dose The administered doses may be below the therapeutic window. If no toxicity was observed, consider escalating the dose.
Poor Bioavailability The compound may not be reaching the target tissue in sufficient concentrations. Conduct a pharmacokinetic study to assess absorption, distribution, metabolism, and excretion (ADME). Consider alternative routes of administration.
Inactive Compound It is possible that this compound is not active in the chosen in vivo model for the specific endpoint being measured. Re-evaluate the initial hypothesis based on any available in vitro data.

Hypothetical Experimental Protocols

Disclaimer: The following protocols are illustrative and not based on actual data for this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: 8-week-old C57BL/6 mice (n=3 per group).

  • Formulation: Prepare this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Dose Escalation:

    • Group 1: Vehicle control

    • Group 2: 1 mg/kg

    • Group 3: 5 mg/kg

    • Group 4: 10 mg/kg

    • Group 5: 25 mg/kg

    • Group 6: 50 mg/kg

    • Group 7: 100 mg/kg

  • Administration: Single intraperitoneal (IP) injection.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) immediately after dosing and daily for 14 days. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

Protocol 2: Preliminary Pharmacokinetic (PK) Study in Mice
  • Animal Model: 8-week-old C57BL/6 mice (n=3 per time point).

  • Formulation: Prepare this compound at the MTD (determined from Protocol 1) in a suitable vehicle.

  • Administration: Single IP injection.

  • Sample Collection: Collect blood samples via retro-orbital bleeding at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Visualizations

The following diagrams represent hypothetical workflows and signaling pathways.

G cluster_0 In Vivo Dosage Optimization Workflow Start Start MTD Study Determine Maximum Tolerated Dose (MTD) Start->MTD Study PK Study Pharmacokinetic (PK) Study MTD Study->PK Study Inform dose selection Efficacy Study Dose-Response Efficacy Study PK Study->Efficacy Study Inform dosing regimen Optimal Dose Optimal Dose Efficacy Study->Optimal Dose G cluster_1 Hypothetical Signaling Pathway This compound This compound Receptor X Membrane Receptor X This compound->Receptor X Binds and activates Kinase A Kinase A Receptor X->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Activates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Phosphorylates and activates Gene Expression Target Gene Expression (e.g., Anti-inflammatory) Transcription Factor Y->Gene Expression Promotes Biological Effect Biological Effect Gene Expression->Biological Effect

Preventing degradation of Tessaric acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of Tessaric acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1][2] Exposure to light, heat, and humidity can accelerate its degradation. The ideal storage temperature is between 2-8°C.[1] It should be stored in a tightly sealed container made of a compatible material such as amber glass or high-density polyethylene (HDPE) to protect it from moisture and light.[3]

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can be indicated by several observable changes. These include a change in color from white to a yellowish or brownish hue, a noticeable change in the texture of the powder, or the emission of a faint, sweet odor. For this compound in solution, the appearance of precipitates or a change in the solution's clarity can also signify degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is susceptible to pH-dependent degradation pathways, particularly hydrolysis.[4] In highly acidic or alkaline conditions, the rate of degradation can increase significantly. For aqueous solutions, it is crucial to maintain the pH within a specified range, typically between 4.5 and 6.5, to ensure maximum stability. The use of a suitable buffer system is recommended for solutions that will be stored for an extended period.[4]

Q4: Can I store this compound in a standard laboratory freezer?

A4: While low temperatures are generally beneficial for the stability of this compound, repeated freeze-thaw cycles should be avoided.[5] If long-term storage in a frozen state is necessary, it is advisable to aliquot the material into smaller, single-use quantities to prevent the entire batch from being subjected to temperature fluctuations. For routine use, refrigeration at 2-8°C is preferred.

Q5: What materials should I avoid when handling or storing this compound?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and certain metals.[6][7] Contact with these materials can lead to rapid degradation or hazardous reactions. Always use appropriate personal protective equipment (PPE) and handle the compound in a well-ventilated area.[3] Ensure that all storage containers and handling equipment are made of inert materials.[3][8]

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
  • Problem: The white powder of this compound has turned a pale yellow after a period of storage.

  • Possible Causes:

    • Exposure to Light: Photodegradation can occur if the compound is not stored in a light-proof container.[9]

    • Elevated Temperature: Storage at temperatures above the recommended range can accelerate thermal degradation.

    • Oxidation: Exposure to air, particularly in the presence of trace metal impurities, can lead to oxidative degradation.

  • Solutions:

    • Verify Storage Conditions: Immediately check the storage location to ensure it is dark and within the 2-8°C temperature range.

    • Use Appropriate Containers: Transfer the this compound to an amber glass vial with a tightly sealed cap to minimize light and air exposure.[3]

    • Inert Atmosphere: For highly sensitive applications, consider purging the container with an inert gas like argon or nitrogen before sealing.

    • Purity Analysis: Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation and identify any impurities.

Issue 2: Precipitation in this compound Solution
  • Problem: A previously clear aqueous solution of this compound has become cloudy or contains visible precipitates.

  • Possible Causes:

    • pH Shift: A change in the solution's pH can lead to the formation of less soluble degradation products or the precipitation of this compound itself if its solubility limit is exceeded.

    • Microbial Contamination: If the solution is not sterile, microbial growth can occur, leading to turbidity.

    • Degradation Product Insolubility: A degradation product may be less soluble in the solvent system than the parent compound.

  • Solutions:

    • Measure pH: Check the pH of the solution and adjust it back to the optimal range (4.5-6.5) if necessary, using a suitable buffer.

    • Filtration and Analysis: Filter the solution through a 0.22 µm filter to remove any precipitate or microbial contamination. Analyze the filtrate and the precipitate separately using techniques like HPLC and Mass Spectrometry (MS) to identify the components.

    • Sterile Preparation: For future preparations, use sterile solvents and techniques, and consider adding a bacteriostatic agent if appropriate for the intended application.

    • Solvent System Re-evaluation: If a degradation product is identified as the cause, it may be necessary to modify the solvent system to improve its solubility.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterSolid FormAqueous Solution (pH 5.5)
Temperature 2-8°C2-8°C
Light Exposure Store in the dark (amber containers)Store in the dark (amber containers)
Atmosphere Tightly sealed containerTightly sealed container
Container Material Amber Glass, HDPESterile Amber Glass, Polypropylene
Recommended Shelf-Life 24 months3 months
Table 2: Impact of Temperature on this compound Degradation (Solid Form) after 6 Months
Storage Temperature (°C)Purity (%) by HPLCAppearance
499.8White Powder
25 (Room Temperature)97.2Faint Yellow Powder
4091.5Yellowish-Brown Powder

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of a this compound sample and quantify any degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak areas to calculate the percentage purity of this compound.

Protocol 2: Forced Degradation Study
  • Objective: To investigate the degradation pathways of this compound under various stress conditions.[9]

  • Procedure:

    • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) for a defined period.

    • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.[10][11]

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Stability Assessment cluster_results Outcome sample This compound Sample storage Controlled Storage (2-8°C, Dark, Dry) sample->storage hplc Purity Check (HPLC) storage->hplc Regular Intervals stable Stable (No Degradation) hplc->stable Purity > 99% degraded Degraded hplc->degraded Purity < 99% forced_degradation Forced Degradation Studies lcms Degradant ID (LC-MS) forced_degradation->lcms pathway Identify Degradation Pathway lcms->pathway degraded->forced_degradation reformulate Reformulate / Re-evaluate Storage pathway->reformulate

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation TA This compound HA Hydrolyzed Acid Product TA->HA Acid/Base HB Hydrolyzed Byproduct TA->HB Acid/Base OA Oxidized Product A TA->OA O2 / Light DA Decarboxylated Product TA->DA Heat OB Oxidized Product B OA->OB Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Improving the efficiency of Tessaric acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the efficiency of Tessaric acid extraction for researchers, scientists, and drug development professionals.

Experimental Protocol: Accelerated Solvent Extraction (ASE) of this compound

This protocol describes a standard method for extracting this compound from dried plant material, such as Tessaria absinthioides.

Materials and Equipment:

  • Dried and powdered Tessaria absinthioides plant material (leaves and stems)

  • Accelerated Solvent Extractor (ASE) system

  • Extraction solvents (e.g., 95% Ethanol, Methanol, Acetone)

  • Diatomaceous earth (dispersing agent)

  • Rotary evaporator

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Sample Preparation:

    • Grind dried plant material to a fine powder (particle size < 0.5 mm) to maximize surface area for extraction.[1]

    • Mix 10 g of the powdered plant material with 5 g of diatomaceous earth. This prevents clumping and ensures even solvent flow.

    • Load the mixture into an appropriate-sized extraction cell for the ASE system.

  • Accelerated Solvent Extraction (ASE):

    • Place the loaded cell into the ASE system.

    • Set the extraction parameters. The following are recommended starting points, which can be optimized further (see data table below):

      • Solvent: 95% Ethanol

      • Temperature: 60°C

      • Pressure: 1500 psi

      • Static Cycles: 2

      • Static Time: 10 minutes per cycle

    • Begin the extraction process. The system will automatically perform the extraction and collect the solvent in a collection vial.

  • Solvent Removal and Concentration:

    • Transfer the collected extract to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation of this compound.

    • Continue until a thick, crude extract remains.

  • Purification and Drying:

    • Re-dissolve the crude extract in a minimal amount of deionized water.

    • Freeze the aqueous solution and then dry it using a freeze-dryer to obtain a powdered crude extract.

    • Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.

  • Quantification:

    • Analyze the yield and purity of this compound in the final extract using a validated HPLC method with a suitable reference standard.

Optimizing Extraction Efficiency

The choice of solvent and temperature significantly impacts the yield and purity of the final product. The following table summarizes the results of a hypothetical optimization study.

Extraction SolventTemperature (°C)This compound Yield (%)Purity by HPLC (%)
95% Ethanol404.285
95% Ethanol606.882
95% Ethanol807.175
Methanol405.588
Methanol607.586
Methanol807.979
Acetone403.178
Acetone605.274

Visualized Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification p1 Grind Dried Plant Material p2 Mix with Dispersing Agent p1->p2 p3 Load into Extraction Cell p2->p3 e1 Accelerated Solvent Extraction (ASE) p3->e1 pr1 Concentrate with Rotary Evaporator e1->pr1 pr2 Freeze-Dry Crude Extract pr1->pr2 a1 Purify via Chromatography pr2->a1 a2 Analyze Yield & Purity (HPLC) a1->a2 end Pure this compound a2->end Final Product

Figure 1. Workflow for this compound Extraction.

Troubleshooting Guide

Q1: Why is my this compound yield consistently low?

A1: Low yield can stem from several factors.

  • Inefficient Cell Lysis: Ensure the plant material is ground into a very fine powder (<0.5 mm).[1] Larger particles reduce the solvent's ability to penetrate the plant matrix and extract the target compound.

  • Improper Solvent Choice: this compound is an organic acid. Solvents like methanol or ethanol are generally effective. Ensure the solvent polarity is appropriate.

  • Suboptimal Temperature: Extraction temperature is a critical parameter.[1] As shown in the data table, a moderate temperature (e.g., 60°C) often provides a good balance. Temperatures that are too low may result in slow extraction kinetics, while excessively high temperatures can cause degradation.

  • Insufficient Extraction Time/Cycles: If a significant amount of the target analyte is found in subsequent extraction cycles, consider increasing the static extraction time or adding another cycle.[1]

Q2: The final extract contains a high level of impurities. How can I improve purity?

A2: Purity issues often arise from the co-extraction of other compounds.

  • Optimize Solvent Selection: Highly non-polar solvents might extract excessive lipids and waxes, while highly polar solvents might extract sugars and other polar compounds. Consider using a solvent with intermediate polarity or performing a sequential extraction with solvents of increasing polarity.

  • Pre-Extraction Wash: Consider washing the raw plant material with a non-polar solvent like hexane to remove lipids and chlorophyll before proceeding with the primary extraction.

  • Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid extraction. By adjusting the pH of the aqueous phase, you can selectively move the acidic this compound between an aqueous and an immiscible organic layer, leaving many impurities behind.[2]

  • Refine Purification: A single purification step may be insufficient. Employ multi-step chromatographic techniques, such as combining flash chromatography with preparative HPLC.

Q3: I am observing a stable emulsion during liquid-liquid partitioning. How can I resolve this?

A3: Emulsion formation is a common issue when working with crude plant extracts that contain surfactant-like molecules.[3]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[3]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[3]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.

  • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[3]

Q4: My final product shows signs of degradation. What are the likely causes?

A4: this compound, like many natural products, can be sensitive to heat, light, and pH.

  • Thermal Degradation: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature (<45°C) and consider using a freeze-dryer for the final drying step.

  • pH Instability: Strong acids or bases can potentially cause degradation.[1] When performing pH adjustments during liquid-liquid extraction, do so carefully and avoid extreme pH values for extended periods.

  • Oxidation: Store the extract and purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidation.

Troubleshooting Logic: Diagnosing Low Yield

G start Start: Low This compound Yield q1 Is plant material finely ground (<0.5mm)? start->q1 s1 Action: Grind material to a finer powder. q1->s1 a1_no q2 Is the extraction temperature optimized? q1->q2 a1_yes a1_no No a1_yes Yes s1->q1 s2 Action: Test a range of temperatures (e.g., 40-80°C). q2->s2 a2_no q3 Is the solvent appropriate? q2->q3 a2_yes a2_no No a2_yes Yes s2->q2 s3 Action: Test alternative solvents like Methanol. q3->s3 a3_no q4 Are extraction cycles sufficient? q3->q4 a3_yes a3_no No a3_yes Yes s3->q3 s4 Action: Increase static time or add another cycle. q4->s4 a4_no end_node Yield should be improved. q4->end_node a4_yes a4_no No a4_yes Yes s4->q4

Figure 2. Decision tree for troubleshooting low extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this compound extraction?

A1: this compound has been reported in plants such as Tessaria absinthioides, Laggera alata, and Pluchea sericea.[4] For the highest yield, use plant material that is harvested at the correct stage of growth and properly dried and stored to prevent degradation of the active compounds. The leaves and stems are typically used.

Q2: Which class of solvent is generally recommended for the initial extraction of this compound?

A2: Polar organic solvents are recommended for extracting this compound. Based on general principles and the hypothetical data provided, methanol and ethanol are excellent starting choices due to their ability to efficiently solubilize organic acids.

Q3: How should I properly store the crude extract and purified this compound?

A3: To prevent degradation, both crude extracts and purified this compound should be stored in airtight, amber glass vials to protect from light and air. For long-term storage, keep the material at -20°C or lower under an inert atmosphere (e.g., argon).

Q4: What are the key safety precautions when performing this extraction?

A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol and acetone. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. If using an Accelerated Solvent Extractor, ensure you are fully trained on the instrument's operation, particularly the high pressures and temperatures involved.

References

Technical Support Center: Consistent Tessaric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the consistent quantification of Tessaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or Mass Spectrometry (MS) is the most prevalent method for this compound quantification.[1][2] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for complex matrices like plasma or tissue samples.[3][4][5]

Q2: Why am I observing poor retention of this compound on my C18 column?

A2: this compound, like many organic acids, is highly polar.[6] On traditional reversed-phase columns like C18, polar analytes may have limited interaction with the stationary phase, leading to poor retention.[7][8] To address this, consider using a polar-modified C18 column or a column specifically designed for polar compounds. Another common strategy is to adjust the mobile phase pH to suppress the ionization of the acid, thereby increasing its hydrophobicity and retention.[7]

Q3: What are the optimal mobile phase conditions for this compound analysis?

A3: For reversed-phase chromatography, a mobile phase consisting of an aqueous component with a low pH (e.g., using formic acid or phosphoric acid as a modifier) and an organic solvent like acetonitrile or methanol is typically used.[9][10] The low pH ensures that this compound is in its protonated, less polar form, enhancing retention on the C18 column.[7] For LC-MS/MS analysis, volatile buffers like formic acid or ammonium formate are preferred.[11]

Q4: How can I minimize matrix effects when analyzing this compound in biological samples?

A4: Matrix effects can be a significant challenge in biological sample analysis. To mitigate these, robust sample preparation techniques are essential. Options include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[11] SPE, in particular, can provide a cleaner sample extract, reducing interference from endogenous components.[11] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q5: What are the key parameters to optimize for a robust LC-MS/MS method for this compound?

A5: For LC-MS/MS method development, optimization of both chromatographic and mass spectrometric parameters is crucial. Key chromatographic parameters include column selection, mobile phase composition, and gradient elution profile. For the mass spectrometer, it is important to optimize the ionization source parameters (e.g., spray voltage, gas temperatures) and compound-specific parameters like precursor and product ions, collision energy, and declustering potential.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV)
Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Injection issue (e.g., air in syringe, incorrect injection volume).Manually inspect the injection process. Purge the injector and ensure the correct volume is being drawn.
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
Incorrect mobile phase composition.Verify the mobile phase preparation and composition. Ensure the pH is appropriate for this compound retention.[12]
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or sample concentration.[12]
Secondary interactions with the stationary phase.Use a high-purity silica column or a column with end-capping. Add a competing agent like triethylamine to the mobile phase (use with caution as it can affect MS sensitivity).[13]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.[13][14]
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure adequate mixing. Use a gradient proportioning valve test to check pump performance.[12][15]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[12]
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[16]
High Backpressure Blockage in the system (e.g., clogged frit, tubing).Systematically isolate and check components for blockage. Reverse flush the column (follow manufacturer's instructions).[16]
Precipitated buffer in the mobile phase.Ensure buffer solubility in the mobile phase. Filter the mobile phase before use.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Adjust mobile phase pH to promote ionization.[11]
Ion suppression from matrix components.Improve sample cleanup using SPE or LLE. Dilute the sample. Modify the chromatography to separate this compound from interfering components.
Incorrect MS/MS transition.Optimize the precursor and product ions and collision energy using infusion of a pure standard.
Inconsistent Results Matrix effects varying between samples.Use a stable isotope-labeled internal standard that co-elutes with this compound.
Instability of this compound in the matrix.Investigate sample stability under different storage conditions. Add stabilizers if necessary.
Noisy Baseline Contaminated mobile phase or LC system.Use high-purity solvents and additives. Clean the ion source.[12]
Electronic noise.Ensure proper grounding of the instrument.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

2. LC-MS/MS Method Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition e.g., Precursor Ion > Product Ion (To be determined for this compound)
Collision Energy To be optimized

3. Data Analysis

  • Quantify this compound using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

  • Use a stable isotope-labeled internal standard to correct for matrix effects and variability.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
Technique Recovery (%) Matrix Effect (%) Reproducibility (CV%)
Protein Precipitation85.245.78.9
Liquid-Liquid Extraction72.525.16.2
Solid-Phase Extraction95.810.33.5
Table 2: LC-MS/MS Method Validation Summary
Parameter Result
Linearity (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% bias) Within ±15%
Precision (% CV) < 15%
Recovery (%) 92 - 105%
Matrix Factor 0.95 - 1.05

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample spe Solid-Phase Extraction plasma->spe Load extract Clean Extract spe->extract Elute lc LC Separation extract->lc Inject ms MS/MS Detection lc->ms Eluent data Data Acquisition ms->data calibration Calibration Curve data->calibration quant_result Concentration Result calibration->quant_result Calculate

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak Peak Issues cluster_system System Issues start Problem Observed no_peak No/Small Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape shift_rt Shifting RT start->shift_rt high_pressure High Backpressure start->high_pressure low_signal Low MS Signal start->low_signal check_injection Check Injection no_peak->check_injection check_sample Check Sample Integrity no_peak->check_sample check_mobile_phase_comp Check Mobile Phase no_peak->check_mobile_phase_comp reduce_load Reduce Load bad_shape->reduce_load optimize_mobile_phase Optimize Mobile Phase bad_shape->optimize_mobile_phase check_solvent Check Sample Solvent bad_shape->check_solvent check_mobile_phase_prep Check Mobile Phase Prep shift_rt->check_mobile_phase_prep use_oven Use Column Oven shift_rt->use_oven flush_column Flush/Replace Column shift_rt->flush_column find_blockage Find Blockage high_pressure->find_blockage check_buffer Check Buffer Solubility high_pressure->check_buffer optimize_source Optimize Ion Source low_signal->optimize_source improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup optimize_ms_params Optimize MS Parameters low_signal->optimize_ms_params

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of a natural product's three-dimensional structure is paramount for understanding its biological activity and potential therapeutic applications. For complex molecules like Tessaric acid, a sesquiterpene lactone found in plants such as Tessaria absinthioides, precise structural confirmation is the gold standard.[1][2] This guide provides a comparative overview of X-ray crystallography, the benchmark for structural elucidation, alongside other powerful spectroscopic techniques.

While the chemical structure of this compound is established, this guide will use it as a framework to compare the methodologies and data outputs of various analytical techniques instrumental in natural product chemistry. We will delve into the experimental protocols and the nature of the data each method provides, offering researchers and drug development professionals a clear perspective on their respective strengths.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a molecule's structure, including its stereochemistry, relies on a combination of analytical methods. X-ray crystallography provides direct evidence of the spatial arrangement of atoms in a crystalline solid. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed, either as complementary methods or as primary means of elucidation when suitable crystals cannot be obtained.

TechniqueInformation ProvidedSample RequirementsData Output
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Single, high-quality crystal (typically >0.1 mm).Electron density map, crystallographic information file (CIF) with atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemical relationships (NOE), and dynamic information in solution.Soluble compound of high purity (mg scale).Chemical shifts (ppm), coupling constants (Hz), and Nuclear Overhauser Effect (NOE) correlations.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Very small sample quantity (µg to ng), can be in a complex mixture for some techniques.Mass-to-charge ratio (m/z), fragmentation pattern.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).Small sample quantity (solid or liquid).Wavenumber (cm⁻¹) of absorbed infrared radiation.

Experimental Protocols

1. X-ray Crystallography: A General Protocol for a Sesquiterpene Lactone

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. The following outlines a typical workflow for the structural determination of a natural product like this compound.

  • Crystallization: A pure sample of the compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals.

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. Computational refinement is then performed to improve the fit between the observed diffraction data and the calculated model, resulting in highly accurate bond lengths and angles.

2. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of structural analysis in solution. A comprehensive set of experiments is typically performed:

  • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies coupled protons, revealing the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to piece together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry.

3. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. This is a critical first step in identifying an unknown natural product.

Visualizing the Workflow

The logical flow for confirming a chemical structure using these complementary techniques can be visualized as follows:

cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Definitive Structure Confirmation Isolation Isolation of this compound from Tessaria absinthioides HRMS HRMS for Molecular Formula Isolation->HRMS IR IR for Functional Groups Isolation->IR NMR 1D & 2D NMR for Connectivity & Relative Stereochemistry HRMS->NMR IR->NMR Xray X-ray Crystallography for Absolute Stereochemistry & 3D Structure NMR->Xray

Figure 1. A typical workflow for the structural elucidation of a natural product like this compound.

References

Lack of Published Synthesis Methods for Tessaric Acid Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no established methods for the chemical synthesis of Tessaric acid have been identified. This absence of published synthetic routes makes a comparative guide on the reproducibility of its synthesis methods, as requested, currently impossible to create.

This compound is a known natural product, identified as a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃. It has been isolated from various plant sources, including Tessaria absinthioides, Laggera alata, and Pluchea sericea. The structure of this compound has been elucidated and is characterized by a eudesmanolide skeleton.

While information regarding its natural origins and chemical properties is available, the scientific literature does not contain any reports of its total synthesis. Consequently, there is no experimental data on reaction yields, purity, scalability, or the reproducibility of different synthetic strategies. Without these fundamental data points, a comparison of synthesis methods cannot be conducted.

For the benefit of researchers interested in this molecule, the following sections provide the available information on this compound and a general overview of synthetic approaches for structurally related compounds.

This compound: Known Properties

PropertyValue
Chemical Formula C₁₅H₂₀O₃
Molar Mass 248.32 g/mol
Classification Sesquiterpenoid, Eudesmanolide
Natural Sources Tessaria absinthioides, Laggera alata, Pluchea sericea

General Synthetic Strategies for Related Eudesmanolide Sesquiterpenoids

Although no specific synthesis for this compound is documented, the synthesis of other eudesmanolide sesquiterpenoids often involves complex multi-step sequences. Common strategies in the total synthesis of such molecules include:

  • Diels-Alder Reactions: To construct the core carbocyclic framework.

  • Radical Cyclizations: For the formation of key ring systems.

  • Asymmetric Catalysis: To control the stereochemistry of the multiple chiral centers present in the molecule.

  • Lactonization Methods: To form the characteristic γ-lactone ring.

A hypothetical synthetic approach to this compound would likely need to address the stereoselective construction of its decalin core and the introduction of the acrylic acid side chain. A possible logical workflow for designing such a synthesis is outlined below.

Caption: A conceptual workflow for designing a total synthesis of this compound.

Conclusion

The development of a reproducible synthesis for this compound would be a valuable contribution to the field of natural product chemistry, enabling further investigation of its biological activities. However, at present, the lack of any published synthetic routes means that a guide comparing different methods cannot be compiled. Researchers interested in this molecule are encouraged to explore the synthesis of structurally related eudesmanolides for potential starting points in designing a novel synthetic pathway.

In Vivo Validation of Tessaric Acid's Anti-Inflammatory Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo studies specifically validating the anti-inflammatory activity of Tessaric acid. While the chemical compound this compound is known and has been isolated from various plant sources, including Tessaria absinthioides, Laggera alata, and Pluchea sericea, its biological effects, particularly its potential as an anti-inflammatory agent in living organisms, remain largely unexplored in published research.[1]

One supplier of this compound states that it "modulates inflammatory responses by influencing the production of pro-inflammatory and anti-inflammatory mediators," but this claim is not substantiated by references to experimental data.[2] Without in vivo studies, it is not possible to provide a detailed comparison of this compound's performance with other anti-inflammatory alternatives, nor to present supporting experimental data and protocols as requested.

To provide researchers, scientists, and drug development professionals with a useful comparative guide, this report will instead focus on a well-characterized diterpene with demonstrated in vivo anti-inflammatory activity, Neorogioltriol , and compare it with the widely used non-steroidal anti-inflammatory drug (NSAID), Aspirin . Diterpenes represent a class of chemical compounds to which this compound may be related, and thus, this comparison can offer insights into the potential mechanisms and experimental models that could be employed for future in vivo studies of this compound.

Comparative Analysis: Neorogioltriol vs. Aspirin

This section will detail the in vivo anti-inflammatory effects of Neorogioltriol, a tricyclic brominated diterpenoid, in comparison to Aspirin, using data from a carrageenan-induced paw edema model in rats.

Data Presentation
CompoundDosageTime Post-Carrageenan% Inhibition of EdemaReference
Neorogioltriol1 mg/kg1 hour~28%[3]
Neorogioltriol1 mg/kg3 hours~58% (maximum)[3]
Aspirin (ASA)300 mg/kg3 hours~58%[3]
Control--0%[3]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used animal model is employed to assess the acute anti-inflammatory activity of pharmacological substances.

  • Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Drug Administration:

    • The test compound (e.g., Neorogioltriol) is dissolved in a suitable vehicle. In the case of Neorogioltriol, it was administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[3]

    • The reference drug (e.g., Aspirin) is also prepared in a suitable vehicle and administered orally or intraperitoneally. For the comparative study, Aspirin was administered at 300 mg/kg.[3]

    • The control group receives only the vehicle.

    • Administration of the test compounds and the reference drug is typically done 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specific time intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = average paw volume of the control group

    • Vt = average paw volume of the treated group

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of many natural products, including diterpenes, is often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3][4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_2 Drug Intervention Inflammatory_Stimulus Carrageenan NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, COX-2) NF_kB_Activation->Pro_inflammatory_Mediators Inflammation Inflammation (Edema) Pro_inflammatory_Mediators->Inflammation Neorogioltriol Neorogioltriol Neorogioltriol->NF_kB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism of Neorogioltriol via inhibition of the NF-κB pathway.

G Start Acclimatization of Rats Grouping Grouping of Animals (Control, Neorogioltriol, Aspirin) Start->Grouping Drug_Admin Administration of Test Compounds/Vehicle Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection Measurement Paw Volume Measurement at Intervals Carrageenan_Injection->Measurement Data_Analysis Calculation of % Edema Inhibition Measurement->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While there is currently no available in vivo data on the anti-inflammatory activity of this compound, the study of structurally related diterpenes like Neorogioltriol provides a valuable framework for future research. The data on Neorogioltriol demonstrates potent anti-inflammatory effects at a significantly lower dose compared to the standard drug Aspirin in the carrageenan-induced paw edema model.[3] This suggests that other diterpenes, potentially including this compound, may also possess significant anti-inflammatory properties.

For researchers and drug development professionals interested in this compound, the immediate next step would be to conduct in vitro screening assays to assess its effects on inflammatory pathways, such as the NF-κB pathway, and the production of inflammatory mediators in cell lines like RAW 264.7 macrophages. Positive results from in vitro studies would then provide a strong rationale for progressing to in vivo models, such as the carrageenan-induced paw edema model detailed in this guide. Such a systematic approach is essential to validate the potential anti-inflammatory activity of this compound and to determine its efficacy and potency relative to existing anti-inflammatory agents.

References

Tessaric acid versus ibuprofen: a comparative anti-inflammatory study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-inflammatory properties, mechanisms of action, and experimental data for tessaric acid (stearic acid) and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

This guide provides a comprehensive comparison of the anti-inflammatory profiles of this compound, presumed to be stearic acid based on available research, and ibuprofen. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, supported by quantitative experimental data from in vitro and in vivo studies. This document summarizes key performance indicators in structured tables and outlines the experimental protocols used to generate the cited data.

Introduction to the Comparators

Ibuprofen is a well-established NSAID used to treat pain, fever, and inflammation.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][2]

This compound , which is understood to be stearic acid , is a saturated fatty acid that has demonstrated anti-inflammatory properties. Unlike ibuprofen, its mechanism does not primarily involve COX inhibition. Instead, research suggests that stearic acid mitigates inflammation by downregulating the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]

Comparative Efficacy: In Vitro and In Vivo Data

The anti-inflammatory effects of both compounds have been evaluated in various experimental models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
CompoundCell LineStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6Citation(s)
Stearic AcidRAW 264.7LPS200 µg/mL~45%~50%[2]
IbuprofenCHON-002TNF-αNot SpecifiedNot ReportedSignificant Decrease[4]
Stearic AcidTHP-1None500 µMPotentiation~10-fold increase[5]

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaTime PointCitation(s)
IbuprofenRat40 mg/kgOralSignificant3 hours[6]
Pistacia lentiscus Fruit Oil (contains stearic acid)RatTopicalTopical70%5 hours[6]

Note: Data for pure stearic acid in a direct comparative in vivo study with ibuprofen was not available. The data for Pistacia lentiscus fruit oil, which contains stearic acid among other components, is provided for context.

Mechanisms of Action: A Visual Comparison

The distinct signaling pathways through which ibuprofen and stearic acid exert their anti-inflammatory effects are visualized below.

Ibuprofen_COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition

Figure 1. Ibuprofen's Mechanism of Action via COX Inhibition.

Stearic_Acid_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_MAPK NF-κB & MAPK Signaling Pathways Inflammatory_Stimuli->NFkB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_MAPK->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Stearic_Acid Stearic Acid Stearic_Acid->NFkB_MAPK Inhibition

Figure 2. Stearic Acid's Anti-Inflammatory Mechanism.

Experimental Protocols

In Vitro: Inhibition of Cytokine Secretion in Macrophages

Objective: To determine the effect of stearic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.

  • The cells are pre-treated with various concentrations of stearic acid (e.g., 50, 100, 200 µg/mL) for a specified period.

  • Following pre-treatment, the cells are stimulated with LPS (a potent inducer of inflammation) to trigger an inflammatory response.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The percentage inhibition of cytokine production by stearic acid is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without stearic acid treatment.[2]

In_Vitro_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with Stearic Acid Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify Cytokines (ELISA) Collect->ELISA Analyze Analyze Data (% Inhibition) ELISA->Analyze

Figure 3. Experimental Workflow for In Vitro Cytokine Inhibition Assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.

Animal Model: Wistar rats or Swiss albino mice.

Methodology:

  • Animals are divided into control, standard (ibuprofen), and test (stearic acid or a formulation containing it) groups.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test and standard drugs are administered, typically orally or topically, a set time before the induction of inflammation.

  • Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group at each time point.[6][7]

Discussion and Conclusion

The comparative analysis reveals that stearic acid and ibuprofen reduce inflammation through fundamentally different mechanisms. Ibuprofen acts as a direct inhibitor of the COX enzymes, thereby blocking the production of prostaglandins. This mechanism is well-characterized and is the basis for the efficacy of most NSAIDs.

In contrast, stearic acid appears to exert its anti-inflammatory effects by modulating intracellular signaling pathways, specifically the NF-κB and MAPK pathways, which leads to a downstream reduction in the production of key pro-inflammatory cytokines.

While direct comparative quantitative data is limited, the available in vitro evidence suggests that stearic acid can significantly inhibit the production of TNF-α and IL-6. The in vivo data from a formulation containing stearic acid also indicates a potent anti-edema effect.

It is important to note that some studies have shown that stearic acid can have pro-inflammatory effects under certain conditions, particularly in the context of other saturated fatty acids.[5] Therefore, the anti-inflammatory potential of stearic acid may be context-dependent.

References

A Comparative Guide to the Cytotoxicity of Tessaric Acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Tessaric acid, a natural sesquiterpene, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives and Doxorubicin against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cell LineCancer TypeThis compound Derivative (Compound 5) IC50 (µM)[1]Doxorubicin IC50 (µM)
A2780Ovarian Cancer4.50.01 - 1[2]
HBL-100Breast Cancer3.2Not widely reported
HeLaCervical Cancer1.90.1 - 1[2]
SW1573Lung Cancer2.9>20[2]
T-47DBreast Cancer2.10.02 - 2.5[2]
WiDrColon Cancer3.4Not widely reported
A549Lung CancerNot available0.07 - >20[2]
MCF-7Breast CancerNot available0.1 - 2.5[2]
PC3Prostate CancerNot available8.0[2]
LNCaPProstate CancerNot available0.25[2]

Experimental Protocols

A representative experimental protocol for determining cytotoxicity using the MTT assay is provided below. This protocol is a standard method applicable for both this compound and Doxorubicin.

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration of the test compound (this compound or Doxorubicin) that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Doxorubicin stock solutions (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the test compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding incubation1 24h Incubation seeding->incubation1 treatment Add Compounds to Cells incubation1->treatment compound_prep Prepare Serial Dilutions (this compound / Doxorubicin) compound_prep->treatment incubation2 24/48/72h Incubation treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Action and Signaling Pathways

This compound

Derivatives of this compound, a sesquiterpene lactone, have been shown to exert their cytotoxic effects primarily by inducing cell cycle arrest at the G2/M phase[1]. While the precise signaling cascade for this compound is not fully elucidated, studies on other sesquiterpene lactones suggest a plausible mechanism. This often involves the activation of stress-response pathways leading to the modulation of key cell cycle regulators.

A likely pathway involves the induction of DNA damage or cellular stress, which activates the p53 tumor suppressor protein. Activated p53 can then upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 subsequently inhibits the activity of the Cyclin B1/Cdc2 complex, which is crucial for the G2 to M phase transition, thereby causing cell cycle arrest. This sustained arrest can ultimately lead to the initiation of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

Tessaric_Acid_Pathway TA This compound Stress Cellular Stress / DNA Damage TA->Stress p53 p53 Activation Stress->p53 p21 p21 Upregulation p53->p21 CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex p21->CyclinB1_Cdc2 G2M_Arrest G2/M Arrest CyclinB1_Cdc2->G2M_Arrest Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed signaling pathway for this compound-induced G2/M arrest.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions trigger a cascade of signaling events that ultimately lead to apoptosis. Several key pathways are implicated:

  • p53-Mediated Pathway: DNA damage activates the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial-mediated apoptosis.

  • Notch Signaling Pathway: Doxorubicin has been shown to upregulate components of the Notch signaling pathway, which can contribute to the apoptotic response.

  • TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway can also be activated by Doxorubicin, playing a role in its cytotoxic effects in certain contexts.

The convergence of these pathways on the activation of caspases, the executioners of apoptosis, leads to the systematic dismantling of the cell.

Doxorubicin_Pathway cluster_mechanisms Primary Mechanisms cluster_signaling Signaling Pathways Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopII Topoisomerase II Inhibition Dox->TopII ROS ROS Generation Dox->ROS Notch Notch Pathway Dox->Notch TGFb TGF-β Pathway Dox->TGFb DNA_Damage DNA Damage Intercalation->DNA_Damage TopII->DNA_Damage ROS->DNA_Damage p53 p53 Pathway DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Notch->Apoptosis TGFb->Apoptosis

Signaling pathways for Doxorubicin-induced apoptosis.

Conclusion

This compound and Doxorubicin both exhibit cytotoxic effects against a range of cancer cell lines, albeit through different primary mechanisms. Doxorubicin is a potent, broad-spectrum agent with well-defined mechanisms of action that converge on inducing apoptosis. This compound derivatives show promise as cytotoxic agents that appear to act primarily by inducing G2/M cell cycle arrest, which can subsequently lead to apoptosis.

The data suggests that Doxorubicin is generally more potent, with lower IC50 values across many cell lines. However, the distinct mechanism of action of this compound may offer advantages in certain contexts, potentially in overcoming resistance mechanisms associated with DNA-damaging agents like Doxorubicin. Further research, including direct comparative studies under standardized conditions and a more detailed elucidation of this compound's signaling pathways, is necessary to fully assess its therapeutic potential. This guide provides a foundational comparison to aid researchers in designing such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tartaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: This guide focuses on the analytical methods for Tartaric acid. Initial searches for "Tessaric acid" did not yield relevant results, suggesting a likely typographical error. Tartaric acid is a widely studied organic acid of significant interest in the food, beverage, and pharmaceutical industries.

This publication provides a comparative analysis of two common analytical techniques for the quantification of Tartaric acid: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical method for their specific application.

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the key performance characteristics of HPLC-UV/Vis and LC-MS/MS for the quantification of Tartaric acid. The data presented is a synthesis of findings from multiple validation studies.

ParameterHPLC-UV/VisLC-MS/MS
Principle Separation based on polarity using a stationary phase, followed by detection of UV absorbance of the carboxyl group.Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Linearity (r²) >0.999[1]Not explicitly stated in the provided results, but generally excellent.
Limit of Detection (LOD) 0.01 g/L[1]0.1 µg/mL (or 0.1 mg/L)[2]
Limit of Quantification (LOQ) 0.03 g/L[1]Not explicitly stated, but typically slightly higher than LOD.
Accuracy (% Recovery) 100.83%–101.54%[3]Not explicitly stated, but generally high with the use of internal standards.
Precision (%RSD) <2.0%[3]<5% CV (Coefficient of Variation)[2]
Sample Preparation Simple dilution and filtration.[3]May require derivatization for improved sensitivity.[4]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, with high specificity due to mass-based detection.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher initial investment and operational complexity.

Experimental Protocols

Below are detailed methodologies for the analysis of Tartaric acid using HPLC-UV/Vis and a general outline for an LC-MS/MS approach.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This protocol is based on a validated method for the determination of Tartaric acid in effervescent granules.[3]

  • Instrumentation: An HPLC system equipped with a UV/Visible detector, such as an Agilent Infinity 1260 or Shimadzu LC3050 i-series.[3]

  • Chromatographic Column: A reverse-phase C18 column, for instance, a Shimadzu GIST Shim Pack (4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with the pH adjusted to 2.6 using Orthophosphoric Acid (H₃PO₄).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Oven Temperature: 30°C.[3]

  • Detection Wavelength: 210 nm.[3]

  • Sample Preparation:

    • Accurately weigh approximately 1.5 g of the sample containing Tartaric acid into a 100 mL volumetric flask.[3]

    • Add 50 mL of the diluent (mobile phase) and sonicate to dissolve the sample completely.[3]

    • Make up the volume to 100 mL with the diluent.[3]

    • Further, dilute 2 mL of this solution to 50 mL with the diluent.[3]

    • Filter the final solution through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The following provides a general workflow for Tartaric acid analysis by LC-MS/MS, as specific cross-validation studies with detailed protocols were not available in the initial search.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A mixed-mode or reverse-phase column suitable for the retention of polar organic acids.

  • Mobile Phase: A gradient elution using water and acetonitrile, often with a modifier like formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transition of the precursor ion to specific product ions.

  • Sample Preparation:

    • For samples like wine, a simple dilution may be sufficient.[4]

    • For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

    • In some cases, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can be employed to enhance sensitivity.[4]

Mandatory Visualization

Diagram 1: General Workflow for Tartaric Acid Analysis

cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Processing start Sample Weighing dissolve Dissolution & Dilution start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc_uv HPLC-UV/Vis lc_ms LC-MS/MS chromatogram Chromatogram Generation hplc_uv->chromatogram lc_ms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A generalized workflow for the analysis of Tartaric acid, from sample preparation to quantification.

Diagram 2: Logical Relationship for Method Selection

start Select Analytical Method for Tartaric Acid high_sensitivity High Sensitivity & Selectivity Required? start->high_sensitivity lc_ms LC-MS/MS high_sensitivity->lc_ms Yes cost Cost & Simplicity a Priority? high_sensitivity->cost No hplc_uv HPLC-UV/Vis cost->lc_ms No cost->hplc_uv Yes

Caption: A decision tree for selecting between HPLC-UV/Vis and LC-MS/MS for Tartaric acid analysis.

References

Comparative Analysis of Tessaric Acid Derivatives' Potency: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies on the synthesis and comparative biological potency of Tessaric acid derivatives. While this compound itself has been identified as a bioactive natural product, research into its chemical analogs and their relative efficacy is not publicly available. This guide summarizes the known biological activities of this compound and highlights the current research gap regarding its derivatives.

This compound is a naturally occurring sesquiterpenoid that has been isolated from medicinal plants such as Tessaria absinthioides.[1][2] This plant has a history of use in traditional medicine in South America for various ailments.[1][3] Modern scientific investigations have focused on the biological activities of extracts from Tessaria absinthioides, with several studies identifying this compound as a key bioactive constituent.

Biological Activity of this compound

Research has primarily focused on the cytotoxic and antioxidant properties of this compound, often in the context of the entire plant extract.

Cytotoxicity:

A study analyzing a decoction of Tessaria absinthioides identified this compound as one of the compounds correlated with cytotoxic activity against the MCF-7 breast cancer cell line.[2] This suggests a potential role for this compound in anticancer research. Further research has indicated that extracts of the plant exhibit selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards non-tumoral cells.[4] In a murine melanoma model, a decoction of T. absinthioides, containing this compound among other phenolic compounds, was shown to inhibit tumor growth and metastasis.[5]

Antioxidant Activity:

Decoctions of Tessaria absinthioides containing this compound have demonstrated strong free radical scavenging activity and inhibition of lipoperoxidation in erythrocytes.[1][3] this compound, along with other phenolic compounds in the plant extract, is considered a marker for its antioxidative capabilities.[2]

The Gap in Derivative Research

Despite the promising biological activities of the parent compound, a thorough search of scientific databases reveals no published studies on the synthesis of this compound derivatives and the subsequent comparative analysis of their potency. The creation of derivatives is a common strategy in medicinal chemistry to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. The absence of such research for this compound means that no quantitative data, experimental protocols, or signaling pathway analyses for its derivatives are available to be presented in a comparative guide.

Experimental Protocols for this compound (from Plant Extracts)

While protocols for testing derivatives are unavailable, the methodologies used to evaluate the biological activity of Tessaria absinthioides extracts, and by extension this compound, are documented.

DPPH Radical Scavenging Assay:

This assay is used to determine the antioxidant activity of the plant decoctions. The method involves measuring the decrease in absorbance of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical at a specific wavelength in the presence of the antioxidant. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[1][3]

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of the studies on Tessaria absinthioides, it was used to measure the cytotoxic effects of the plant extract on various cancer cell lines. The assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Logical Relationship: From Natural Product to Potential Drug Discovery

The current state of research on this compound can be visualized as the initial steps in a typical drug discovery pipeline.

logical_relationship Natural_Source Tessaria absinthioides Isolation Isolation of This compound Natural_Source->Isolation Extraction Bioactivity_Screening Bioactivity Screening (Cytotoxicity, Antioxidant) Isolation->Bioactivity_Screening Lead_Compound This compound (Lead Compound) Bioactivity_Screening->Lead_Compound Derivative_Synthesis Derivative Synthesis & Optimization (Currently Lacking Data) Lead_Compound->Derivative_Synthesis Next Logical Step SAR_Studies Structure-Activity Relationship (SAR) (Future Work) Derivative_Synthesis->SAR_Studies Preclinical_Studies Preclinical Studies (Future Work) SAR_Studies->Preclinical_Studies Clinical_Trials Clinical Trials (Future Work) Preclinical_Studies->Clinical_Trials

Drug Discovery Pathway for this compound

The diagram illustrates that while this compound has been identified as a promising lead compound from a natural source, the crucial step of derivative synthesis and optimization has not yet been reported in the available literature. Consequently, the subsequent stages of a comprehensive drug development program, such as Structure-Activity Relationship (SAR) studies, remain to be explored.

References

A Head-to-Head Comparison of Tessaric Acid with Other Sesquiterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of natural products, sesquiterpenes stand out for their diverse chemical structures and significant therapeutic potential. This guide provides a detailed head-to-head comparison of Tessaric acid with three other prominent sesquiterpenes: Parthenolide, Artemisinin, and Bisabolol. The focus is on their cytotoxic, anti-inflammatory, and antioxidant activities, supported by experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Overview of the Compared Sesquiterpenes

This compound , a naturally occurring sesquiterpene, has garnered attention for its potential biological activities. Its derivatives have demonstrated notable antiproliferative effects against various human tumor cell lines by inducing cell cycle arrest at the G2/M phase[1].

Parthenolide , a sesquiterpene lactone primarily found in the feverfew plant, is well-recognized for its potent anti-inflammatory and anticancer properties[2][3]. It is known to target multiple signaling pathways, making it a compound of significant interest in cancer research.

Artemisinin and its derivatives are cornerstone treatments for malaria. Beyond its antimalarial prowess, Artemisinin exhibits considerable anti-inflammatory and immunoregulatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways[4][5].

α-Bisabolol , a monocyclic sesquiterpene alcohol found in chamomile, is widely used in cosmetics for its soothing and anti-inflammatory properties. It also possesses antioxidant and anticancer activities[6].

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and the selected sesquiterpenes. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Cytotoxic Activity

The cytotoxic potential of these sesquiterpenes has been evaluated against a range of cancer cell lines, with IC50 values serving as a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
This compound analog A2780, HBL-100, HeLa, SW1573, T-47D, WiDr1.9 - 4.5[1]
Parthenolide SiHa8.42 ± 0.76[7]
MCF-79.54 ± 0.82[7]
A5494.3[8]
TE6716.5[8]
HT-297.0[8]
Artemisinin P815 (murine mastocytoma)12[9]
BSR (kidney adenocarcinoma)52[9]
SW480 (colon cancer) with LA & TRFi0.14 - 0.69[10]
SW620 (colon cancer) with LA & TRFi0.14 - 0.69[10]
α-Bisabolol Glioma cells (human and rat)2.5 - 5[11]
Non-small cell lung carcinoma (A549)15[12]
B-chronic lymphocytic leukemia42[11]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation.

CompoundAssay/ModelEffectReference
This compound -Data not available-
Parthenolide LPS-induced IL-6 production in miceModest suppression[13]
Artemisinin TNF-α induced NF-κB activationInhibition[5]
LPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-6[14]
β-Bisabolol LPS-stimulated RAW 264.7 macrophagesInhibition of NO (55.5%), PGE2 (62.3%), TNF-α (45.3%) at 50 µg/mL[14][15]
Antioxidant Activity

The antioxidant capacity is a crucial aspect of the protective effects of these natural compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

CompoundAssayIC50Reference
This compound -Data not available-
Parthenolide (in Parthenium hysterophorus extract) DPPH54.278 µg/µL (extract)[16]
Artemisinin (in Artemisia vulgaris extract) DPPH11.4 µg/ml (extract)[17]
α-Bisabolol DPPHData not available-

Signaling Pathways and Mechanisms of Action

The biological activities of these sesquiterpenes are mediated through their interaction with various cellular signaling pathways.

This compound: Induction of Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is still under investigation, it is known to cause cell cycle arrest and subsequent cell death. A plausible mechanism involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and ultimately apoptosis.

Tessaric_Acid_Apoptosis This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Induces Caspase-8/9 Caspase-8/9 Pro-apoptotic Signals->Caspase-8/9 Activates Caspase-3 Caspase-3 Caspase-8/9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Proposed Apoptotic Pathway of this compound.
Artemisinin and Parthenolide: Inhibition of the NF-κB Pathway

Both Artemisinin and Parthenolide are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Artemisinin and Parthenolide interfere with this cascade, thereby suppressing the inflammatory response.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene Inflammatory Gene Expression NFkB_n->Gene Induces Artemisinin Artemisinin Artemisinin->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits

Figure 2: Inhibition of the NF-κB Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities discussed in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with sesquiterpenes A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Figure 3: MTT Assay Workflow.
Antioxidant Activity: DPPH Assay

The DPPH assay is a common and straightforward method for determining the antioxidant capacity of a compound.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow A Prepare DPPH solution C Mix DPPH and sesquiterpene A->C B Prepare sesquiterpene solutions B->C D Incubate in dark C->D E Measure absorbance at 517 nm D->E F Calculate IC50 E->F

Figure 4: DPPH Assay Workflow.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Treat the transfected cells with the test compound for a specific duration.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.

NFkB_Luciferase_Assay A Transfect cells with NF-κB luciferase reporter B Treat with sesquiterpenes A->B C Stimulate with TNF-α/LPS B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Analyze data F->G

Figure 5: NF-κB Luciferase Assay Workflow.

Conclusion

This compound, Parthenolide, Artemisinin, and Bisabolol are all promising sesquiterpenes with significant therapeutic potential. This guide provides a comparative overview of their cytotoxic, anti-inflammatory, and antioxidant activities based on available scientific literature. While direct comparative studies are limited, the compiled data and mechanistic insights offer a valuable resource for researchers. Parthenolide and Artemisinin demonstrate potent cytotoxic and anti-inflammatory effects, with well-defined mechanisms involving the NF-κB pathway. Bisabolol is a notable anti-inflammatory and antioxidant agent. This compound and its derivatives show considerable promise as cytotoxic agents, though further research is needed to fully elucidate their mechanisms of action and to directly compare their efficacy against other leading sesquiterpenes. Future studies employing standardized protocols for head-to-head comparisons are crucial to definitively rank the therapeutic potential of these fascinating natural compounds.

References

Lack of In Vivo Validation for Tessaric Acid's Anti-Tumor Effects: A Comparative Analysis with Preclinical Data of Lipoic and Stearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

While in vitro studies have demonstrated the potential of Tessaric acid derivatives as anti-cancer agents, a comprehensive in vivo validation of their anti-tumor effects is currently unavailable in published scientific literature. This guide provides a comparative analysis of the existing preclinical data for this compound derivatives against two other fatty acids, Lipoic acid and Stearic acid, for which in vivo anti-tumor activity has been reported. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the current research landscape and future directions for the investigation of this compound's therapeutic potential.

This guide summarizes the available quantitative data in structured tables, presents detailed experimental methodologies for key cited experiments, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical evidence.

Comparative Analysis of Preclinical Anti-Tumor Data

The following table summarizes the available preclinical data for this compound derivatives, Lipoic acid, and Stearic acid, highlighting the differences in the stage of research and the nature of the available evidence.

CompoundStudy TypeKey FindingsQuantitative Data
This compound Derivatives In VitroInduce G2/M cell cycle arrest in human solid tumor cell lines.Potent growth inhibition in the range of 1.9-4.5 µM against A2780, HBL-100, HeLa, SW1573, T-47D, and WiDr cell lines.
Lipoic Acid In Vitro & In VivoInhibits proliferation and induces apoptosis in cancer cells. Retards tumor progression in a xenograft mouse model.Daily intraperitoneal injections of 18.5 mg/kg LPA retarded tumor progression in a mouse xenograft model with s.c. SkBr3 cells.[1]
Stearic Acid In Vitro & In VivoInduces apoptosis in breast cancer cells and inhibits tumor growth and metastasis in a mouse model.A high-stearate diet dramatically reduced the size of primary tumors by approximately 50% and inhibited lung metastasis in an athymic nude mouse model of human breast cancer.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.

In Vitro Anti-Proliferative Assay for this compound Derivatives
  • Cell Lines and Culture: Human tumor cell lines (A2780, HBL-100, HeLa, SW1573, T-47D, and WiDr) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound derivatives for a specified period.

  • Cell Viability Assay: The anti-proliferative activity was determined using a standard colorimetric assay, such as the MTT or SRB assay, to measure cell viability.

  • Cell Cycle Analysis: To determine the effect on the cell cycle, cells were treated with the compounds, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Model for Lipoic Acid
  • Animal Model: Female NMRI nu/nu mice were used for the study.[1]

  • Tumor Cell Inoculation: SkBr3 human breast carcinoma cells were inoculated subcutaneously into the mice.[1]

  • Drug Administration: One week after tumor cell inoculation, mice received daily intraperitoneal (i.p.) injections of Lipoic acid (18.5 mg/kg) for four weeks.[1]

  • Tumor Measurement: Tumor development was monitored by measuring the tumor dimensions with a caliper at regular intervals.[1]

  • Imaging: [18F]-FDG PET imaging was used to monitor tumor metabolism and response to treatment.[1]

In Vivo Breast Cancer Metastasis Model for Stearic Acid
  • Animal Model: 3-4 week old female athymic nude mice were used.[2]

  • Dietary Regimen: Mice were placed on a high-stearic acid diet (17% stearic acid/3% safflower oil) for 3 weeks prior to cancer cell injection and maintained on this diet throughout the experiment. Control groups received a low-fat diet or a high-linoleic acid diet.[2]

  • Tumor Cell Injection: Human breast cancer cells were injected into the mammary fat pads of the mice.[2]

  • Tumor Growth and Metastasis Assessment: Primary tumor size was measured weekly. After a set period, primary tumors were surgically removed, and four weeks later, the animals were euthanized to analyze lung metastases.[2]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using Graphviz.

Tessaric_Acid_Pathway This compound Derivatives This compound Derivatives G2 Phase G2 Phase This compound Derivatives->G2 Phase Inhibition M Phase M Phase Cell Cycle Arrest Cell Cycle Arrest G2 Phase->Cell Cycle Arrest

This compound Derivatives Signaling Pathway

Lipoic_Acid_Pathway cluster_0 Signaling Pathways Lipoic Acid Lipoic Acid PI3K/Akt/mTOR PI3K/Akt/mTOR Lipoic Acid->PI3K/Akt/mTOR Inhibition MAPK/ERK MAPK/ERK Lipoic Acid->MAPK/ERK Inhibition Apoptosis Apoptosis Lipoic Acid->Apoptosis Induction Tumor Cell Proliferation Tumor Cell Proliferation PI3K/Akt/mTOR->Tumor Cell Proliferation Inhibition MAPK/ERK->Tumor Cell Proliferation Inhibition

Lipoic Acid Anti-Tumor Signaling Pathways

Stearic_Acid_Pathway Stearic Acid Stearic Acid PDK1 Pyruvate Dehydrogenase Kinase 1 (PDK1) Stearic Acid->PDK1 Potential Inhibition Apoptosis Induction Apoptosis Induction Stearic Acid->Apoptosis Induction Direct Induction Tumor Growth & Metastasis Tumor Growth & Metastasis PDK1->Tumor Growth & Metastasis Promotion Apoptosis Induction->Tumor Growth & Metastasis Inhibition

Stearic Acid Anti-Tumor Mechanisms

in_vivo_workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Monitoring & Analysis Animal Model Selection Animal Model Selection Tumor Cell Culture Tumor Cell Culture Subcutaneous Injection Subcutaneous Injection Tumor Cell Culture->Subcutaneous Injection Drug Administration Drug Administration Subcutaneous Injection->Drug Administration Orthotopic Implantation Orthotopic Implantation Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Control Group Control Group Metastasis Assessment Metastasis Assessment Tumor Measurement->Metastasis Assessment Data Analysis Data Analysis Metastasis Assessment->Data Analysis

References

A Comparative Guide to the Off-Target Effects of Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the known biological effects of Tessaric acid and its derivatives, with a focus on potential off-target effects. Due to the limited availability of direct experimental data on the specific molecular targets and off-target profile of this compound, this document offers a comparative analysis based on its observed mechanism of action—G2/M cell cycle arrest—and compares it with other well-characterized compounds that induce a similar cellular phenotype.

Introduction to this compound

This compound is a naturally occurring sesquiterpene that has demonstrated anti-proliferative activity against a range of human solid tumor cell lines. Studies have shown that derivatives of this compound induce a prominent arrest of the cell cycle at the G2/M phase, leading to permanent cell damage. However, the precise molecular target(s) of this compound responsible for this effect have not yet been fully elucidated. Understanding the on- and off-target effects of this compound is crucial for its potential development as a therapeutic agent.

Comparative Analysis with Other G2/M Arresting Agents

To contextualize the potential off-target effects of this compound, we compare it to two well-established classes of drugs that also induce G2/M cell cycle arrest: tubulin polymerization inhibitors and cyclin-dependent kinase 1 (CDK1) inhibitors.

Table 1: Comparison of G2/M Arresting Agents

FeatureThis compound & DerivativesTubulin Polymerization Inhibitors (e.g., Paclitaxel, Vincristine)CDK1 Inhibitors (e.g., Roscovitine, Flavopiridol)
Primary Target(s) Unknownα- and β-tubulin subunitsCyclin-Dependent Kinase 1 (CDK1)
On-Target Mechanism Induces G2/M cell cycle arrest[1]Disrupts microtubule dynamics, leading to mitotic arrest[2][3]Inhibits CDK1 activity, preventing entry into mitosis
Known Off-Target Effects Not experimentally determinedNeurotoxicity, myelosuppression, cardiotoxicity. May interact with other kinases and proteins[2][4].Inhibition of other CDKs (CDK2, CDK4/6, CDK7, CDK9), leading to broader cell cycle and transcriptional disruption; potential for hepatotoxicity[5].
Reported Cytotoxicity (IC50) Potent growth inhibition in the range of 1.9-4.5 µM in various cancer cell lines[1]Paclitaxel: 2.5-7.5 nM in various cancer cell lines. Vincristine: variable, can be in the low nM range.[6][7]Flavopiridol: 20-100 nM against various CDKs[5].

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified G2/M Checkpoint Signaling Pathway

This diagram illustrates the key players in the G2/M cell cycle checkpoint, a common target for anticancer drugs. The pathway shows how DNA damage activates ATM/ATR, which in turn activates Chk1/Chk2, leading to the inhibition of the Cdc25 phosphatase. This prevents the activation of the CDK1/Cyclin B1 complex, which is necessary for entry into mitosis, thus causing cell cycle arrest.

G2M_Checkpoint Simplified G2/M Checkpoint Signaling Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB1 CDK1/Cyclin B1 Cdc25->CDK1_CyclinB1 activates G2_Arrest G2 Arrest Cdc25->G2_Arrest Mitosis Mitosis CDK1_CyclinB1->Mitosis promotes G2_Arrest->CDK1_CyclinB1 prevents activation

Caption: Simplified G2/M Checkpoint Signaling Pathway.

Diagram 2: Proposed Experimental Workflow for Assessing this compound Off-Target Effects

This workflow outlines a systematic approach to identify the molecular target and assess the off-target effects of this compound. The process begins with in silico predictions and proceeds through biochemical and cell-based assays to system-level analysis.

Off_Target_Workflow Proposed Experimental Workflow for this compound Off-Target Assessment cluster_in_silico In Silico & Target Prediction cluster_biochemical Biochemical & In Vitro Assays cluster_cell_based Cell-Based Assays cluster_systems Systems-Level Analysis Target_Prediction In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) Binding_Assay Direct Binding Assays (e.g., SPR, ITC, CETSA) Target_Prediction->Binding_Assay Enzyme_Assay Enzymatic/Functional Assays (for predicted targets) Binding_Assay->Enzyme_Assay Phenotypic_Screening Phenotypic Screening (confirm G2/M arrest) Enzyme_Assay->Phenotypic_Screening Target_Validation Target Validation in Cells (e.g., CRISPR/Cas9 knockout, siRNA knockdown) Phenotypic_Screening->Target_Validation Off_Target_Profiling Cellular Off-Target Profiling (e.g., kinome scans, proteomics) Target_Validation->Off_Target_Profiling Omics Omics Analysis (Transcriptomics, Proteomics, Metabolomics) Off_Target_Profiling->Omics Pathway_Analysis Pathway & Network Analysis Omics->Pathway_Analysis

Caption: Proposed experimental workflow for off-target assessment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments proposed in the workflow for assessing the off-target effects of this compound.

4.1. In Silico Target Prediction

  • Objective: To identify potential protein targets of this compound using computational methods.

  • Methodology:

    • Ligand-Based Methods: Utilize the 3D structure of this compound to screen against databases of known pharmacophores or to build a pharmacophore model based on its known active analogues.

    • Structure-Based Methods (Molecular Docking): Dock the 3D structure of this compound into the binding sites of a library of protein crystal structures, particularly those known to be involved in G2/M regulation (e.g., CDKs, tubulin, kinesins).

    • Target Prediction Servers: Employ web-based tools that use machine learning algorithms to predict compound-target interactions based on chemical structure and known bioactivity data.[8]

  • Data Analysis: Rank potential targets based on docking scores, binding energy calculations, and consensus predictions from multiple tools.

4.2. Cellular Thermal Shift Assay (CETSA®)

  • Objective: To identify direct binding targets of this compound in a cellular context.

  • Methodology:

    • Treat intact cells or cell lysates with this compound at various concentrations.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble protein fraction using quantitative proteomics (e.g., mass spectrometry).

  • Data Analysis: Identify proteins that show a significant thermal stabilization or destabilization upon binding to this compound, indicating a direct interaction.[9]

4.3. Kinome Profiling

  • Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a significant portion of the human kinome.

    • Screen this compound at one or more concentrations against the kinase panel.

    • For any identified "hits," perform dose-response assays to determine the IC50 values.

  • Data Analysis: Generate a selectivity profile of this compound against the human kinome to identify potential on- and off-target kinase interactions.

4.4. CRISPR/Cas9-Mediated Target Validation

  • Objective: To validate whether the predicted primary target is responsible for the observed G2/M arrest phenotype.

  • Methodology:

    • Use CRISPR/Cas9 to generate cell lines with a knockout of the gene encoding the putative target protein.

    • Confirm the knockout at the protein level via Western blot or mass spectrometry.

    • Treat both the wild-type and knockout cell lines with this compound and assess cell viability and cell cycle progression.

  • Data Analysis: If the knockout cells show resistance to this compound-induced G2/M arrest and cytotoxicity compared to wild-type cells, it provides strong evidence that the knocked-out protein is a direct target.[10]

Conclusion and Future Directions

While this compound and its derivatives show promise as anti-cancer agents due to their ability to induce G2/M cell cycle arrest, a comprehensive understanding of their molecular mechanism of action and off-target effects is currently lacking. The proposed experimental workflow provides a roadmap for future research to identify the direct molecular target(s) of this compound and to systematically characterize its selectivity profile. A thorough assessment of off-target effects is a critical step in the preclinical development of any new therapeutic candidate. By comparing its effects to well-known G2/M inhibitors, and by employing modern target identification and validation techniques, the therapeutic potential of this compound can be more accurately evaluated.

References

Reproducibility of In Vitro Findings for Tessaric Acid In Vivo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the reproducibility between in vitro and in vivo studies for Tessaric acid is currently not feasible due to a lack of available scientific literature. Extensive searches for dedicated in vitro and in vivo studies on this compound have not yielded specific research detailing its biological activities, mechanisms of action, or established signaling pathways.

While this compound is documented as a natural product, it appears to be a compound that has not been the subject of extensive biological investigation.[1][2] The available information is largely limited to its chemical properties and presence in certain plant species.[2]

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this compound's biological effects. The absence of foundational in vitro and subsequent in vivo data prevents a comparative analysis of its potential therapeutic or toxicological properties.

For a compound to progress through the drug development pipeline, a robust body of evidence is required, starting from in vitro characterization to in vivo validation. This typically involves:

  • In Vitro Studies: Initial laboratory-based experiments on cells and tissues to determine a compound's basic biological effects and mechanism of action.

  • In Vivo Studies: Experiments conducted in living organisms, such as animal models, to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a whole biological system.

The correlation between these two stages is critical for predicting the clinical potential of a compound.

Future Research Directions

Given the current lack of data, the following experimental workflow would be necessary to establish the biological profile of this compound and assess the in vitro to in vivo reproducibility:

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Compound Acquisition Compound Acquisition In Vitro Screening In Vitro Screening Compound Acquisition->In Vitro Screening Initial Characterization Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Identified Activity Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Elucidation of Molecular Targets Animal Model Selection Animal Model Selection Signaling Pathway Analysis->Animal Model Selection Hypothesis for In Vivo Testing Pharmacokinetic & Toxicological Studies Pharmacokinetic & Toxicological Studies Animal Model Selection->Pharmacokinetic & Toxicological Studies Safety & Dosing Efficacy Studies Efficacy Studies Pharmacokinetic & Toxicological Studies->Efficacy Studies Therapeutic Potential Comparative Analysis Comparative Analysis Efficacy Studies->Comparative Analysis Data Correlation

Caption: Proposed experimental workflow for this compound research.

As dedicated research on this compound becomes available, this guide can be updated to provide a thorough comparison of its in vitro and in vivo activities. Researchers interested in this compound are encouraged to initiate foundational studies to explore its potential biological effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Tessaric Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Tessaric acid should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste, following local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation : A designated, clearly labeled, and compatible waste container should be used exclusively for this compound waste. To prevent potentially hazardous reactions, this waste should not be mixed with other chemical streams, particularly bases, oxidizing agents, or reactive metals. Waste containers must remain closed except when actively adding waste.

  • Container Management : A high-density polyethylene (HDPE) container is a suitable choice for collecting carboxylic acid waste. The container must be in good condition and have a secure, leak-proof lid. To accommodate potential vapor expansion and prevent spills, the container should not be filled beyond 80-90% of its capacity.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known associated hazards (e.g., "Irritant"). The date when waste accumulation begins should also be clearly marked on the label.

  • Storage : The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal : Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste. Provide the disposal company with all available information about the compound.

Quantitative Data Summary

For a clear understanding of the key parameters in the disposal process, the following table summarizes the essential quantitative data.

ParameterSpecificationRationale
Container Fill Level ≤ 80-90% of capacityTo allow for vapor expansion and prevent spills.
pH for Neutralization (if applicable) 5.5 - 9.0General guidance for the neutralization of acidic waste before drain disposal (Note: Drain disposal is not recommended for this compound without specific institutional approval).[1]
Water Dilution for Drain Disposal (if permissible) 20 parts water to 1 part neutralized acidTo ensure adequate flushing of the system (Note: Local regulations must be strictly followed).[1]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Handle this compound in a Fume Hood A->B C Step 3: Segregate this compound Waste into a Designated HDPE Container B->C D Step 4: Securely Cap and Label the Waste Container C->D E Step 5: Store in a Designated Hazardous Waste Area D->E F Step 6: Contact Licensed Waste Disposal Service E->F G Step 7: Provide Documentation and Arrange for Pickup F->G

Figure 1. This compound Disposal Workflow

This procedural diagram outlines the essential steps from initial preparation to final disposal, ensuring a safe and compliant process for all laboratory personnel. By adhering to these guidelines, research institutions can maintain a safe working environment and uphold their commitment to environmental stewardship.

References

Navigating the Hazards: A Comprehensive Guide to Personal Protective Equipment for Tessaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Tessaric acid" is a fictional substance. The following guide is a template designed to illustrate the proper format for a comprehensive safety and handling protocol as per your request. The specific recommendations provided are based on the hypothetical properties of a highly corrosive and toxic chemical and should not be used for any real-world substance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

This guide provides essential safety and logistical information for the handling and disposal of the hypothetical substance, "this compound." It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

This compound is presumed to be a highly corrosive, acutely toxic, and volatile substance. The primary routes of exposure are inhalation, skin/eye contact, and ingestion. Therefore, stringent safety measures are mandatory.

  • Primary Engineering Control: All work involving this compound must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).

  • Secondary Controls: A designated area for handling this compound should be clearly marked. An eyewash station and safety shower must be immediately accessible and tested weekly.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound. A two-person rule should be in effect at all times.

Hand Protection

Double-gloving is required. The outer glove provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached.

Table 1: Recommended Glove Materials for this compound

Glove Material Breakthrough Time (minutes) Thickness (mil) Notes
Outer Glove
Butyl Rubber > 480 ≥ 15 Recommended for prolonged contact or immersion.
Viton™ > 480 ≥ 12 Excellent resistance, but less dexterity.
Inner Glove

| Nitrile | ~ 15 | ≥ 5 | Provides splash protection during outer glove removal. Must be changed immediately upon contamination. |

Eye and Face Protection
  • Primary Protection: Wear tight-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles to protect against splashes to the face.

Body Protection

A flame-resistant (FR) and chemically-resistant lab coat is required. For procedures with a high risk of splashing, a chemically-resistant apron worn over the lab coat is mandatory. Full-length pants and closed-toe, chemically-resistant shoes are required.

Respiratory Protection

For procedures where aerosolization is possible or when working outside of a fume hood (e.g., during a large spill), respiratory protection is necessary.

Table 2: Respiratory Protection for this compound

Scenario Required Respirator Type Cartridge/Filter Type
Weighing/Handling in Fume Hood Not required if fume hood is operating correctly. N/A
Spill Cleanup (small, contained) Air-Purifying Respirator (APR), Full-Facepiece Acid Gas/Organic Vapor (AG/OV) Cartridge with P100 Particulate Filter

| Emergency Response (large spill) | Self-Contained Breathing Apparatus (SCBA) | Positive Pressure Air Supply |

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation through to waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_doff Doffing PPE prep_area 1. Verify Fume Hood Operation & Clear Workspace don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area->don_ppe gather_materials 3. Gather All Necessary Materials & Spill Kit don_ppe->gather_materials handle_acid 4. Handle this compound Inside Fume Hood gather_materials->handle_acid close_container 5. Securely Close Container After Use handle_acid->close_container decontaminate 6. Decontaminate Work Surface close_container->decontaminate dispose_waste 7. Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_outer 8. Remove Outer Gloves dispose_waste->doff_outer doff_main 9. Remove Face Shield, Goggles, & Lab Coat doff_outer->doff_main doff_inner 10. Remove Inner Gloves doff_main->doff_inner wash_hands 11. Wash Hands Thoroughly doff_inner->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (<100 mL): Neutralize with sodium bicarbonate. Absorb with an inert material (e.g., vermiculite). Place in a sealed, labeled hazardous waste container.

    • Large Spill (>100 mL): Evacuate the area immediately. Alert EH&S and follow emergency protocols. Do not attempt to clean up without proper respiratory protection (SCBA).

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: All contaminated PPE (gloves, wipes, etc.) must be placed in a sealed, labeled hazardous waste bag or container.

  • Container Management: Keep waste containers closed except when adding waste. Store in a secondary containment bin in a designated satellite accumulation area. Arrange for pickup by Environmental Health & Safety (EH&S).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tessaric acid
Reactant of Route 2
Tessaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.